PROTAC BRD9-binding moiety 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H25N3O7S2 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H25N3O7S2/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28) |
InChI Key |
OLJITCURTVADQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRD9-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of PROTACs targeting Bromodomain-containing protein 9 (BRD9), a key epigenetic reader and a component of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] Given the emergence of BRD9 as a therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia, understanding the molecular mechanisms of its targeted degradation is of paramount importance.[3][4] This document will focus on two pioneering BRD9 PROTACs, dBRD9 and VZ185 , to illustrate the core principles of this therapeutic modality.
The PROTAC Approach to Targeting BRD9
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[5] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]
The general mechanism of action for a BRD9 PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
PROTAC Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
This event-driven pharmacology allows for sustained target protein knockdown and can be more effective than traditional inhibition, especially for targets with non-enzymatic functions like BRD9.[5]
Featured BRD9 PROTACs: dBRD9 and VZ185
dBRD9: A Cereblon-Recruiting PROTAC
dBRD9 was one of the first reported PROTACs to effectively degrade BRD9.[6] It is composed of a BRD9 inhibitor conjugated to pomalidomide, a ligand for the E3 ligase Cereblon (CRBN).[7]
VZ185: A VHL-Recruiting PROTAC
VZ185 is a potent and selective dual degrader of BRD9 and its close homolog BRD7.[8][9][10] It utilizes a derivative of the BRD9 inhibitor BI-7273 linked to a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[1][8]
Quantitative Data and Comparative Analysis
The efficacy of BRD9 PROTACs is assessed through various quantitative measures, including their binding affinity to BRD9 and the E3 ligase, their ability to promote the formation of a stable ternary complex, and their efficiency in inducing the degradation of BRD9 in cellular models.
| Parameter | dBRD9 | VZ185 | Reference |
| BRD9 Binding Moiety | BI-7273 derivative | BI-7273 derivative | [1] |
| E3 Ligase Recruited | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | [2][10] |
| DC50 (BRD9 Degradation) | 50 nM (MOLM-13 cells) | 1.8 nM (RI-1 cells) | [1][11] |
| IC50 (Cell Viability) | 104 nM (MOLM-13 cells) | 3.4 nM (EOL-1 cells) | [1][9] |
| Ternary Complex Stability (ΔG) | Not Reported | -21.7 kcal/mol | [9] |
| Selectivity | Selective for BRD9 over BRD4 and BRD7 | Degrades both BRD9 and BRD7 | [1][8] |
Signaling Pathways and Downstream Effects of BRD9 Degradation
BRD9 is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a vital role in regulating gene expression.[12] By targeting BRD9 for degradation, PROTACs can modulate the activity of this complex and impact various downstream signaling pathways.
The degradation of BRD9 has been shown to lead to:
-
Inhibition of Cancer Cell Proliferation: In cancer cells dependent on BRD9, its degradation leads to cell cycle arrest and apoptosis.[13]
-
Modulation of Oncogenic Transcription Programs: BRD9 is involved in the regulation of key oncogenes, and its removal can disrupt these transcriptional networks.
-
Synthetic Lethality in SMARCB1-deficient Tumors: Certain cancers with mutations in the SMARCB1 subunit of the BAF complex become dependent on the ncBAF complex containing BRD9 for survival. Degradation of BRD9 in these contexts is synthetically lethal.[13]
The following diagram illustrates the general mechanism of action of a BRD9 PROTAC:
Caption: General mechanism of action of a BRD9 PROTAC.
Experimental Protocols
The characterization of BRD9 PROTACs involves a suite of biochemical, biophysical, and cellular assays. Below are outlines of key experimental protocols.
Western Blotting for BRD9 Degradation
This assay is used to quantify the reduction in BRD9 protein levels following PROTAC treatment.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13 or RI-1) and treat with a dose range of the BRD9 PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BRD9 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize BRD9 levels to the loading control.
-
Calculate DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are used to measure the proximity between BRD9 and the E3 ligase induced by the PROTAC.
Protocol Outline:
-
Reagents:
-
Recombinant tagged BRD9 (e.g., GST-BRD9).
-
Recombinant tagged E3 ligase complex (e.g., His-CRBN/DDB1).
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Tb).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-AF488).
-
BRD9 PROTAC.
-
-
Assay Procedure:
-
In a microplate, combine the recombinant proteins, labeled antibodies, and a serial dilution of the PROTAC.
-
Incubate the mixture to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Calculate the TR-FRET ratio, which is proportional to the amount of ternary complex formed.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of PROTAC-induced dimerization.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interactions between the PROTAC, BRD9, and the E3 ligase.
Protocol Outline for Ternary Complex Characterization:
-
Sample Preparation:
-
Prepare purified recombinant BRD9 and E3 ligase complex in a matched buffer.
-
Prepare the PROTAC solution in the same buffer.
-
-
ITC Experiment:
-
Load the E3 ligase complex into the ITC cell.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat changes.
-
In a separate experiment, inject the PROTAC into a solution containing both the E3 ligase and BRD9.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the Kd, n, ΔH, and ΔS for the binary and ternary interactions.
-
Calculate the cooperativity of ternary complex formation.
-
The following diagram illustrates a typical experimental workflow for evaluating a BRD9 PROTAC:
Caption: Experimental workflow for BRD9 PROTAC evaluation.
Conclusion
PROTACs targeting BRD9 represent a promising therapeutic strategy for cancers with a dependency on the BAF chromatin remodeling complex. Through the recruitment of E3 ubiquitin ligases, these molecules induce the selective and efficient degradation of BRD9, leading to potent anti-proliferative effects. The continued development and characterization of BRD9 PROTACs, guided by a deep understanding of their mechanism of action and the application of rigorous experimental methodologies, will be crucial for their successful translation into the clinic.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Lead PROTAC BRD9 Chemical Degrader | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c4therapeutics.com [c4therapeutics.com]
An In-depth Technical Guide to the Structure and Function of PROTAC BRD9-binding Moiety 1 (dBRD9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC BRD9-binding moiety 1, a heterobifunctional degrader designed to selectively target Bromodomain-containing protein 9 (BRD9) for proteasomal degradation. This document details the molecular structure, mechanism of action, and key quantitative data associated with this compound. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of this PROTAC, intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery.
Core Structure and Chemical Properties
This compound, also referred to in scientific literature as dBRD9, is a synthetic molecule designed to induce the degradation of BRD9. It is a proteolysis-targeting chimera (PROTAC), consisting of three key components: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The BRD9-binding component of this PROTAC is derived from the potent and selective BRD9 inhibitor, BI-7273. The E3 ligase recruiting ligand is pomalidomide (B1683931), which engages the Cereblon (CRBN) E3 ubiquitin ligase. These two components are connected by a polyethylene (B3416737) glycol (PEG) linker.[1][2] The hydrochloride salt of this compound has a molecular formula of C₂₃H₂₆ClN₃O₇S₂ and a molecular weight of 556.05 g/mol .
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₂₃H₂₆ClN₃O₇S₂ |
| Molecular Weight | 556.05 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeted Protein Degradation
This compound operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate BRD9. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the bromodomain of BRD9 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD9. This results in the formation of a polyubiquitin (B1169507) chain on the BRD9 protein.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and targeted by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins.
-
Recycling: After the degradation of BRD9, the PROTAC molecule is released and can engage another BRD9 protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
This mechanism of "event-driven" pharmacology allows for sustained target suppression at low compound concentrations.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various cancer cell lines. The key metrics for PROTACs are the half-maximal degradation concentration (DC₅₀), which represents the concentration of the compound required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration needed to inhibit a biological process by 50%.
Table 2: In Vitro Activity of BRD9 PROTACs
| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| dBRD9 | MOLM-13 | Not Reported | 104 | [1] |
| dBRD9 | EOL-1 | 50 | Not Reported | [1] |
| VZ185 | EOL-1 | 1.8 | 3 | [1] |
| VZ185 | A-204 | Not Reported | 40 | [1] |
Note: VZ185 is another BRD9 PROTAC for comparison.
Experimental Protocols
Synthesis of this compound (dBRD9)
The synthesis of dBRD9 involves the coupling of the BRD9 inhibitor BI-7273 with the CRBN ligand pomalidomide via a linker. A general synthetic strategy is outlined below. For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of the primary literature.
References
The Genesis of a BRD9 Degrader: A Technical Guide to "PROTAC BRD9-binding moiety 1"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of a pivotal chemical entity, "PROTAC BRD9-binding moiety 1," a cornerstone in the development of the first selective chemical degraders of the bromodomain-containing protein 9 (BRD9). This moiety, derived from the BRD9 inhibitor BI-7273, serves as the target-binding warhead in the widely recognized BRD9 PROTAC, dBRD9.
Executive Summary
The quest for therapeutic agents that can modulate the function of BRD9, a key subunit of the human BAF (SWI/SNF) nucleosome remodeling complex and an attractive cancer target, led to the development of heterobifunctional ligands known as PROTACs (Proteolysis Targeting Chimeras). The discovery of "this compound" was a critical step in creating dBRD9, a molecule capable of inducing the selective degradation of BRD9 by hijacking the cell's ubiquitin-proteasome system. This guide provides a comprehensive overview of the synthesis of this moiety, its integration into the dBRD9 PROTAC, and the experimental protocols used to validate its function and selectivity.
Discovery and Design Rationale
The development of dBRD9 originated from the need for chemical tools to probe BRD9 function beyond simple bromodomain inhibition. The strategy was to create a heterobifunctional molecule linking a known BRD9 binder to a ligand for an E3 ubiquitin ligase, thereby inducing proximity and subsequent ubiquitination and degradation of BRD9.
The BRD9 inhibitor BI-7273 was selected as the starting point for the BRD9-binding moiety. A derivative of BI-7273 was synthesized to incorporate a linker attachment point, creating "this compound." This was then conjugated to a pomalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a polyethylene (B3416737) glycol (PEG) linker. The resulting PROTAC, named dBRD9, demonstrated potent and selective degradation of BRD9.[1][2][3] An optimized version, dBRD9-A, was later developed with an improved linker, showing enhanced degradation properties.[4]
Synthesis and Chemical Structures
The synthesis of the final PROTAC, dBRD9, involves a multi-step process that includes the synthesis of the modified BRD9 binder ("this compound"), the E3 ligase ligand with a linker attachment point, and their final conjugation.
Synthesis of the BRD9-Binding Moiety
The core of "this compound" is the selective BRD9 inhibitor BI-7273. The synthesis involves creating a derivative of BI-7273 that allows for the attachment of a linker. This is typically achieved by modifying a peripheral part of the molecule that is not critical for its binding to the BRD9 bromodomain. For dBRD9, a derivative of BI-7273 was prepared with a functional group suitable for amide coupling to the linker.
Detailed synthetic schemes are often found in the supplementary information of the primary publications and are proprietary to the discovering laboratories. The general principle involves standard organic chemistry reactions to build the heterocyclic core of BI-7273 and then introduce a functionalized side chain.
Synthesis of the Final PROTAC (dBRD9)
The synthesized BRD9-binding moiety is then coupled to the Cereblon E3 ligase ligand, pomalidomide, which has been modified with a linker. The final step is an amide bond formation between the carboxylic acid on the linker-pomalidomide piece and an amine on the linker-BRD9 binder piece.
Quantitative Data Summary
The efficacy of the BRD9-binding moiety is ultimately determined by the performance of the resulting PROTAC. The following tables summarize the key quantitative data for the parent inhibitor, BI-7273, and the PROTACs dBRD9 and dBRD9-A.
Table 1: Binding Affinity of BI-7273
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| BI-7273 | BRD9 | AlphaScreen | 19 | 0.75 | [5][6] |
| BRD7 | AlphaScreen | 117 | 0.3 | [5][6] |
Table 2: Degradation Performance of dBRD9 and dBRD9-A
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | E3 Ligase | Reference |
| dBRD9 | MOLM-13 | ~50 | >90% | 4 | Cereblon | [7] |
| dBRD9-A | HSSYII | <10 | >90% | Not Specified | Cereblon | [4] |
| dBRD9-A | OPM2, H929 | 10-100 (IC50) | Not Specified | 120 (5 days) | Cereblon | [4] |
Table 3: Selectivity Profile of dBRD9
| PROTAC | Method | Key Finding | Reference |
| dBRD9 | Western Blot | No degradation of BRD4 or BRD7 observed at concentrations up to 5 µM. | [3] |
| dBRD9 | Quantitative Proteomics (MOLM-13 cells, 100 nM, 2h) | Of 7,326 proteins quantified, BRD9 was the only protein showing statistically significant degradation (5.5-fold decrease). | [8][9] |
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathway
BRD9 is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure, making specific DNA regions more accessible for transcription. The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci, including enhancers and promoters. This action influences the transcription of genes involved in cell proliferation, differentiation, and oncogenesis. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to changes in gene expression and subsequent anti-proliferative effects in certain cancers, such as acute myeloid leukemia and synovial sarcoma.[1][4][10][11]
Caption: BRD9's role in the ncBAF complex and its degradation by dBRD9.
Experimental Workflow for Discovery and Validation
The discovery of a potent and selective BRD9 degrader followed a structured workflow, from initial design to in-depth cellular characterization. This process is essential to validate the on-target activity and selectivity of the PROTAC molecule.
Caption: Workflow for the discovery and validation of the dBRD9 PROTAC.
Experimental Protocols
AlphaScreen Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the BRD9-dBRD9-CRBN ternary complex in a cell-free system.
Principle: The assay uses donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. One protein (e.g., His-tagged CRBN) is captured by Ni-NTA acceptor beads, and the other (e.g., GST-tagged BRD9) is captured by Glutathione donor beads. The PROTAC molecule bridges the two proteins, bringing the beads together and generating a signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20). Dilute His-tagged CRBN/DDB1 complex, GST-tagged BRD9, and the PROTAC to desired concentrations in assay buffer.
-
Incubation: In a 384-well plate, add the BRD9 protein, the CRBN/DDB1 complex, and the PROTAC (or DMSO vehicle control). Incubate at room temperature for 1 hour.
-
Bead Addition: Add Glutathione donor beads and Ni-NTA acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Detection: Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of ternary complex formed.
Western Blot for BRD9 Degradation
This is the standard method to visualize and quantify the reduction of cellular BRD9 protein levels after PROTAC treatment.[4][8]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13) at an appropriate density and allow them to adhere or stabilize. Treat the cells with various concentrations of dBRD9 (and a DMSO vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin). Quantify the band intensities using image analysis software. Normalize the BRD9 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Quantitative Proteomics for Selectivity Profiling
This unbiased, mass spectrometry-based approach provides a global view of protein level changes following PROTAC treatment, offering the most comprehensive assessment of selectivity.[8][9][12]
Protocol:
-
Sample Preparation: Culture cells (e.g., MOLM-13) and treat with dBRD9 (e.g., 100 nM) and a vehicle control for a set time (e.g., 2 hours). Harvest the cells.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ). These tags allow for the relative quantification of peptides from different samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptides and quantify the relative abundance of each peptide (and thus each protein) across the different treatment conditions based on the reporter ion signals from the isobaric tags.
-
Data Analysis: Use specialized software to process the raw mass spectrometry data. Identify and quantify thousands of proteins. Perform statistical analysis to identify proteins that show a significant change in abundance in the dBRD9-treated samples compared to the control. The results are often visualized using a volcano plot.
Conclusion
The development of "this compound" and its incorporation into the dBRD9 degrader represents a landmark achievement in the field of targeted protein degradation. It demonstrated the feasibility of selectively degrading non-BET bromodomain-containing proteins, providing a powerful chemical tool to elucidate the biological functions of BRD9 and establishing a promising therapeutic strategy for cancers dependent on this protein. The experimental workflows and protocols detailed in this guide provide a robust framework for the discovery and validation of novel PROTAC molecules.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Unveiling the Biological Activity of a BRD9-Targeting PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activity of a pioneering PROTAC (Proteolysis Targeting Chimera) that recruits the E3 ubiquitin ligase cereblon to induce the degradation of Bromodomain-containing protein 9 (BRD9). This molecule, a derivative of the BRD9-binding moiety 1, demonstrates potent and selective degradation of BRD9, offering a powerful tool for studying its function and a promising therapeutic strategy for various malignancies.
Quantitative Biological Activity
The efficacy of the BRD9-targeting PROTAC, referred to herein as dBRD9, has been quantified through various biochemical and cellular assays. The data highlights its potent degradation capabilities and selectivity.
Table 1: In Vitro Degradation and Cellular Potency of dBRD9
| Parameter | Value | Cell Line | Notes |
| Degradation (DC50) | ~50 nM | MOLM-13 | Concentration at which 50% of BRD9 is degraded after a 4-hour treatment. |
| Binding Affinity (IC50) | 13.5 nM | - | For the PROTAC's binding to the BRD9 bromodomain.[1] |
| Anti-proliferative Effect | Potent | EOL-1, MOLM-13 | Observed in a dose-dependent manner over a 7-day treatment.[2] |
Table 2: Selectivity Profile of dBRD9
| Protein | Fold Change in Abundance | Cell Line | Method |
| BRD9 | 5.5-fold decrease | MOLM-13 | Quantitative whole-cell lysate proteomics |
| BRD4 | No significant change | MOLM-13 | Immunoblot |
| BRD7 | No significant change | MOLM-13 | Immunoblot |
| Other Cellular Proteins | 99% of proteins differed by < 0.30-fold | MOLM-13 | Quantitative whole-cell lysate proteomics |
Mechanism of Action and Signaling Pathways
dBRD9 operates through the PROTAC mechanism, forming a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Its degradation has significant downstream effects on various signaling pathways implicated in cancer.
The degradation of BRD9 impacts downstream signaling pathways critical for cancer cell proliferation and survival. As a component of the ncBAF complex, BRD9 influences the transcription of key oncogenes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the biological activity of dBRD9.
Western Blotting for BRD9 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein in cells following treatment with dBRD9.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture acute myeloid leukemia (AML) cell lines, such as MOLM-13, in appropriate media and conditions.
-
Treat cells with varying concentrations of dBRD9 (e.g., 0.5 nM to 5000 nM) for a specified duration (e.g., 4 hours for dose-response, or a time-course from 0 to 24 hours at a fixed concentration like 100 nM).[2] Use DMSO as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of BRD9 protein compared to the loading control and the vehicle-treated samples.
-
Quantitative Proteomics for Selectivity Analysis
This protocol provides an unbiased, global assessment of protein level changes upon dBRD9 treatment to determine its selectivity.
Methodology:
-
Cell Culture and Treatment:
-
Culture MOLM-13 cells and treat with dBRD9 (e.g., 100 nM) or DMSO for a short duration (e.g., 2 hours) to capture primary degradation events.[2]
-
-
Sample Preparation and Isobaric Tagging:
-
Harvest cells, lyse, and digest proteins into peptides.
-
Label the peptides from each condition (dBRD9-treated and DMSO control) with isobaric tags (e.g., TMT or iTRAQ).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins with significant changes in abundance in the dBRD9-treated samples compared to the control. A fold-change and a false discovery rate (FDR) corrected q-value are typically used to determine significance.
-
Conclusion
The PROTAC dBRD9, which incorporates the "PROTAC BRD9-binding moiety 1," is a highly potent and selective degrader of BRD9. Its ability to efficiently remove BRD9 protein from cells provides a superior alternative to traditional small molecule inhibitors for studying BRD9 biology. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting BRD9. The well-defined impact on downstream signaling pathways underscores the promise of this approach for cancers dependent on BRD9 function.
References
A Technical Guide to BRD9 Degradation via PROTAC BRD9-binding moiety 1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the role of "PROTAC BRD9-binding moiety 1" in the targeted degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the BAF chromatin remodeling complex and has emerged as a significant target in oncology.[1] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] This document details the mechanism of action, presents key quantitative data for BRD9 degraders, outlines essential experimental protocols, and provides visual representations of critical pathways and workflows.
Core Concepts: The PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI).[1] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (BRD9) and an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[2]
-
Ubiquitination: This induced proximity facilitates the E3 ligase's transfer of ubiquitin molecules to the surface of BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[2]
-
Catalytic Cycle: The PROTAC is not degraded in this process and is released to induce the degradation of another target protein molecule, enabling it to act catalytically.[1]
The Role of "this compound"
"this compound" is a ligand that specifically binds to the BRD9 protein, functioning as the "warhead" of the PROTAC molecule.[4][5][6] This moiety is critical for the selectivity of the entire PROTAC construct. The first BRD9-targeting PROTACs were developed by linking the known BRD9 inhibitor BI-7273 to a ligand for the CRBN E3 ligase.[1] Therefore, "this compound" is understood to be based on this or a similar chemical scaffold. Its primary role is to tether the BRD9 protein to the PROTAC, initiating the formation of the ternary complex necessary for degradation.
Quantitative Analysis of BRD9 Degraders
The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and its maximal level of degradation (Dmax). The cellular activity is often assessed by the half-maximal inhibitory concentration (IC50) in proliferation or viability assays. Below is a summary of publicly available data for various BRD9-targeting degraders.
| Compound/PROTAC Name | BRD9 Binding Moiety Base | E3 Ligase Recruited | Cell Line | DC50 | Dmax | IC50 (Proliferation) | Reference |
| PROTAC 11 | BI-7273 | CRBN | Not Specified | 50 nM | Not Specified | 104 nM | [1] |
| PROTAC 23 | BI-7273 | VHL | Not Specified | 1.8 nM | Not Specified | Not Specified | [1] |
| AMPTX-1 (Glue) | Proprietary | DCAF16 | MV4-11 | 0.5 nM | 93% | Not Specified | [7] |
| AMPTX-1 (Glue) | Proprietary | DCAF16 | MCF-7 | 2 nM | 70% | Not Specified | [7] |
| PROTAC E5 | Proprietary | Not Specified | MV4-11 | 16 pM | Not Specified | 0.27 nM | [8] |
| PROTAC E5 | Proprietary | Not Specified | OCI-LY10 | Not Specified | Not Specified | 1.04 nM | [8] |
| Compound 119 | Proprietary | Not Specified | RI-1 | 560 nM | Not Specified | Not Specified | [9] |
Key Experimental Protocols for BRD9 PROTAC Evaluation
A systematic workflow is essential for the discovery and validation of potent and selective BRD9 PROTACs.[3] This involves a series of in vitro and cellular assays to confirm the mechanism of action and characterize the degrader's activity.
Quantification of BRD9 Degradation by Western Blot
This is a fundamental technique to visualize and quantify the reduction in BRD9 protein levels.
-
Objective: To measure the dose-dependent degradation of BRD9 following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) and allow them to adhere. Treat cells with a serial dilution of the BRD9 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for BRD9. Subsequently, incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize BRD9 levels to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.[10]
-
Confirmation of Proteasome-Mediated Degradation
This experiment validates that the observed protein loss is due to the intended ubiquitin-proteasome pathway.
-
Objective: To demonstrate that BRD9 degradation is dependent on the proteasome and Cullin-RING E3 ligase (CRL) activity.
-
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG-132 or Bortezomib) or a neddylation inhibitor (e.g., 1 µM MLN4924, which inactivates CRLs) for 1-2 hours.[3][7]
-
PROTAC Co-treatment: Add the BRD9 PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) to the pre-treated cells. Include control groups treated with the PROTAC alone and inhibitors alone.
-
Analysis: After the standard treatment duration, harvest cell lysates and perform a Western blot for BRD9 as described in section 4.1.
-
Interpretation: A rescue of BRD9 protein levels in the inhibitor co-treated samples compared to the PROTAC-only sample confirms that degradation is proteasome- and CRL-dependent.[7]
-
High-Throughput Degradation Screening (HiBiT Assay)
This method allows for rapid screening of PROTAC libraries in a plate-based format.
-
Objective: To quantify intracellular BRD9 degradation in a high-throughput manner.
-
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT peptide tag into the endogenous BRD9 locus in a suitable cell line (e.g., HEK293).[7][]
-
Assay Procedure: Plate the BRD9-HiBiT cells in 96- or 384-well plates. Treat with PROTACs at various concentrations for a defined period (e.g., 6 hours).
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein. LgBiT and HiBiT combine to form a functional NanoLuc luciferase.
-
Signal Quantification: Measure the resulting luminescence, which is directly proportional to the amount of remaining BRD9-HiBiT protein.[]
-
Data Analysis: Normalize the luminescence signal to vehicle-treated controls to calculate the percentage of remaining protein and determine DC50 values.
-
Global Proteomics for Selectivity Profiling
This unbiased approach assesses the selectivity of the degrader across the entire proteome.
-
Objective: To identify all proteins that are degraded upon PROTAC treatment and confirm selectivity for BRD9.
-
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., MV4-11) with the PROTAC at a potent concentration (e.g., 100 nM) and a vehicle control for a short duration (e.g., 6 hours) to focus on direct targets.[3][7]
-
Sample Preparation: Harvest cells, lyse, and digest proteins into peptides.
-
Isobaric Labeling: Label the peptides from different treatment conditions with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins simultaneously. Analyze the data to find proteins with significantly reduced abundance in the PROTAC-treated sample compared to the control.
-
Interpretation: A highly selective PROTAC will show significant degradation only for the intended target (BRD9) and perhaps closely related family members (BRD7), while the levels of other proteins remain unchanged.[7]
-
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound [smolecule.com]
- 6. adooq.com [adooq.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to PROTAC Technology for BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Proteolysis-Targeting Chimera (PROTAC) technology aimed at the degradation of Bromodomain-containing protein 9 (BRD9). We will delve into the core mechanism of action, quantitative performance metrics of notable BRD9 degraders, relevant biological signaling pathways, and detailed experimental protocols for assessing PROTAC efficacy.
Introduction: The PROTAC Mechanism
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][4]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (e.g., BRD9).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4][5]
-
A chemical linker that connects the two ligands.[1]
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase.[4][6] This induced proximity leads the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome.[1][6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
BRD9 as a Therapeutic Target
BRD9 is a bromodomain-containing protein and a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a variant of the SWI/SNF complex.[1][7][8] This complex plays a crucial role in regulating gene expression, DNA replication, and repair by altering chromatin structure.[1] Overexpression and/or aberrant function of BRD9 have been implicated in several cancers, including acute myeloid leukemia (AML), synovial sarcoma, and prostate cancer, making it a compelling target for therapeutic intervention.[1][7][9] In AML, for instance, BRD9 is known to drive the transcription of oncogenes like MYC.[7][8]
PROTAC-Mediated Degradation of BRD9
The degradation of BRD9 via PROTAC technology follows the general mechanism outlined above. A BRD9-targeting PROTAC simultaneously binds to BRD9 and an E3 ligase, forming a BRD9-PROTAC-E3 ligase ternary complex. This event triggers the polyubiquitination of BRD9, leading to its recognition and subsequent degradation by the 26S proteasome.
Quantitative Data on BRD9 Degraders
The efficacy of PROTACs is quantified by parameters such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[10] The following tables summarize reported data for several BRD9 degraders.
Table 1: Potency (DC50) and Maximum Degradation (Dmax) of BRD9 Degraders
| Degrader | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|---|
| PROTAC 11 | CRBN | - | 50 nM | - | [1] |
| PROTAC 23 | VHL | EOL-1 | 4.5 nM (BRD7) | - | [1] |
| A-204 | 1.8 nM (BRD9) | - | [1] | ||
| dBRD9 | CRBN | EOL-1 | 4.872 nM (IC50) | - | [11] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 nM | 93% | [12] |
| MCF-7 | 2 nM | 70% | [12] | ||
| Compound B6 | CRBN | - | 1 nM | - | [13] |
| Compound E32 | CRBN | - | 1 nM | - | [13] |
| E5 | - | MV4-11 | 16 pM | - |[14] |
Table 2: Antiproliferative Activity (IC50) of BRD9 Degraders
| Degrader | Cell Line | IC50 | Assay Time | Reference |
|---|---|---|---|---|
| PROTAC 11 | - | 104 nM | - | [1] |
| dBRD9-A | Multiple Myeloma | 10 - 100 nM | 5 days | [11] |
| E5 | MV4-11 | 0.27 nM | - | [14] |
| | OCI-LY10 | 1.04 nM | - |[14] |
Note: DC50, Dmax, and IC50 values can vary depending on the specific experimental conditions, including cell line and treatment duration.[10]
BRD9 Signaling Pathways
BRD9 exerts its influence on cellular processes primarily through its role in the ncBAF (SWI/SNF) chromatin remodeling complex. This complex modulates gene expression by altering the accessibility of chromatin to transcription factors. Degrading BRD9 disrupts the function of this complex, leading to downstream effects on several oncogenic pathways.
-
MYC Regulation: In Acute Myeloid Leukemia (AML), BRD9 is enriched at the promoter of the MYC oncogene and is critical for its transcription.[7][8] Degradation of BRD9 can thus lead to the downregulation of MYC.
-
STAT5 Pathway: BRD9 overexpression in leukemia can induce the activation of the STAT5 pathway, which promotes the proliferation and survival of cancer cells.[7][8]
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 interacts with the androgen receptor and is required for AR-dependent gene expression, contributing to cancer progression.[9]
Experimental Protocols
Evaluating the efficacy and mechanism of a BRD9 PROTAC requires specific biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.
This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with a PROTAC.[10][11]
A. Materials
-
Cancer cell line of interest (e.g., MV4-11, A-204)
-
Complete cell culture medium
-
BRD9 PROTAC degrader and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
B. Procedure
-
Cell Seeding and Treatment: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the BRD9 PROTAC or DMSO for the desired treatment time (e.g., 6, 12, 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10][11]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.[10][11]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.[10][11]
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.[10]
This protocol is used to confirm the formation of the BRD9-PROTAC-E3 Ligase ternary complex, which is essential for degradation.[10]
A. Materials
-
Co-Immunoprecipitation Kit (e.g., Pierce Co-IP Kit)
-
Cells treated with BRD9 PROTAC and vehicle control
-
Lysis buffer (non-denaturing)
-
Antibody against the E3 ligase (e.g., anti-CRBN) or BRD9
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents as described above
B. Procedure
-
Cell Lysis: Lyse cells treated with the BRD9 PROTAC or vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation (IP): Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody against the E3 ligase (to pull down the E3 ligase and its binding partners) overnight at 4°C.[10]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads.
-
Run the eluate on an SDS-PAGE gel and perform a Western blot.
-
Probe the Western blot with an anti-BRD9 antibody.
-
Analysis: A band for BRD9 in the sample treated with the PROTAC (and immunoprecipitated with the E3 ligase antibody) but not in the control sample confirms the formation of the ternary complex.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC BRD9-Binding Moiety 1 and its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. This technical guide focuses on "PROTAC BRD9-binding moiety 1," a key component in the development of PROTACs targeting Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the human SWI/SNF chromatin remodeling complex and has been identified as a compelling therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1]
"this compound" is a chemical entity that specifically binds to the bromodomain of BRD9.[2] It serves as the warhead for constructing heterobifunctional PROTAC molecules. These PROTACs typically consist of the BRD9-binding moiety, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This guide will delve into the specifics of BRD9 as a target, the mechanism of action of BRD9-targeting PROTACs, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and the signaling pathways involved.
The Target: Bromodomain-Containing Protein 9 (BRD9)
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and functions as a subunit of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling complex.[1] The primary role of BRD9 is to recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific genomic loci to modulate gene expression.[1] Dysregulation of BRD9 has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[1]
Mechanism of Action of BRD9-Targeting PROTACs
BRD9-targeting PROTACs operate by inducing the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 proteins.
Quantitative Data on BRD9 PROTACs
The efficacy of BRD9-targeting PROTACs is typically quantified by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell proliferation. The table below summarizes key quantitative data for several notable BRD9 degraders.
| PROTAC Name | BRD9 Binder | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (nM) | Dmax (%) | Reference |
| dBRD9 | BI-7273 | Pomalidomide (CRBN) | MOLM-13 | - | 56.6 | >90 | [3] |
| PROTAC 11 | BI-7273 | Pomalidomide (CRBN) | - | 50 | 104 | - | [4] |
| VZ185 | BI-7273 | VHL Ligand | - | 4.5 (BRD9), 1.8 (BRD7) | - | >90 | [4] |
| CFT8634 | Undisclosed | Undisclosed (CRBN) | Synovial Sarcoma | 3 | - | >90 | [5] |
| CW-3308 | Undisclosed | Cereblon Ligand | G401, HS-SY-II | <10 | - | >90 | [6] |
| DBr-1 | BI-9564 | DCAF1 Ligand | HEK293 | 90 | - | - | [7] |
Signaling Pathways Involving BRD9
BRD9, as a component of the SWI/SNF complex, is involved in the regulation of several signaling pathways critical for cancer cell proliferation and survival. Degradation of BRD9 can therefore impact these pathways, leading to anti-tumor effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and validate BRD9-targeting PROTACs.
Western Blotting for BRD9 Degradation
This protocol is used to determine the dose- and time-dependent degradation of BRD9 protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MOLM-13) in 6-well plates and allow them to adhere or reach the desired confluency.
-
Treat cells with varying concentrations of the BRD9 PROTAC (e.g., 0.5, 5, 50, 500, 5000 nM) for a specified time (e.g., 4 hours).[3] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
HiBiT Assay for Protein Degradation Kinetics
This is a quantitative, real-time method to measure protein degradation kinetics in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the BRD9 gene in the desired cell line.[8]
-
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.
-
Add the LgBiT protein and the Nano-Glo® Live Cell Substrate to the cells.
-
Add the BRD9 PROTAC at various concentrations.
-
Measure luminescence kinetically over time using a plate reader. The decrease in luminescence corresponds to the degradation of HiBiT-BRD9.[9]
-
-
Data Analysis:
-
Calculate DC50, Dmax, and the rate of degradation from the kinetic data.[8]
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of BRD9 degradation on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of the BRD9 PROTAC for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Incubate to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the BRD9-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the BRD9 PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the E3 ligase.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against BRD9 and the E3 ligase to confirm their co-precipitation.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), to quantify the affinity of the PROTAC for BRD9 and the E3 ligase, as well as the cooperativity of ternary complex formation.
-
Sample Preparation:
-
Purify the BRD9 protein and the E3 ligase complex.
-
Prepare solutions of the proteins and the PROTAC in the same matched buffer to minimize heats of dilution.[10]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the titration syringe.
-
Perform a series of injections of the PROTAC into the protein solution while measuring the heat changes.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
To measure ternary complex formation, titrate the PROTAC into a solution containing one of the proteins, and then add the second protein.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. sketchviz.com [sketchviz.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC BRD9-binding moiety 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of "PROTAC BRD9-binding moiety 1," a key component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bromodomain-containing protein 9 (BRD9).
Core Properties
"this compound," in its hydrochloride salt form, is a crucial building block for constructing BRD9-targeting PROTACs.[1][][3][4][5] Its primary function is to selectively bind to the bromodoin of BRD9, initiating the process of targeted protein degradation.[1][4][5]
Physicochemical Properties
The key physicochemical properties of this compound hydrochloride are summarized in the table below. This information is essential for its handling, formulation, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₃H₂₆ClN₃O₇S₂ |
| Molecular Weight | 556.05 g/mol |
| CAS Number | 2448414-41-1 |
| Appearance | Light yellow to yellow solid |
| SMILES | O=C(O)COC1=CC=C(C2=CN(C)C(C3=C2SC(C(NC(CC4)CCS4(=O)=O)=N)=C3)=O)C=C1OC.Cl |
| Solubility (DMSO) | 20.83 mg/mL (37.46 mM) (Requires sonication) |
| Solubility (Water) | 2.5 mg/mL (4.50 mM) (Requires sonication) |
Note: The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]
Mechanism of Action in a PROTAC Construct
"this compound" serves as the "warhead" of a heterobifunctional PROTAC molecule. The PROTAC strategy leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.
The process unfolds as follows:
-
Binding to BRD9 : The moiety selectively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain.
-
Ternary Complex Formation : The other end of the PROTAC molecule simultaneously recruits an E3 ubiquitin ligase (commonly Cereblon or VHL). This brings BRD9 into close proximity with the E3 ligase, forming a ternary complex.
-
Ubiquitination : The E3 ligase then facilitates the transfer of ubiquitin molecules to the BRD9 protein.
-
Proteasomal Degradation : The polyubiquitinated BRD9 is recognized and degraded by the 26S proteasome.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD9 protein molecules.
Binding Affinity and Selectivity
The following table summarizes the binding affinities of well-characterized BRD9 inhibitors, which serve as a reference for the expected potency of "this compound".
| Compound | Target | Binding Affinity (Kd or IC50) | Selectivity Highlights |
| BI-7273 | BRD9 | Kd: 9 nM | Highly potent and selective for BRD9. |
| BI-9564 | BRD9 | Kd: 19 nM | 12-fold more selective for BRD9 over BRD7. |
| I-BRD9 | BRD9 | pKd: 8.7 | >700-fold selective over BET family; 200-fold over BRD7. |
| LP99 | BRD9/7 | Kd: 99 nM (BRD9) | Dual inhibitor of BRD9 and BRD7. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of PROTACs containing the BRD9-binding moiety. Below are generalized protocols for key experiments.
Western Blotting for BRD9 Degradation
This protocol is designed to quantify the reduction in cellular BRD9 protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the BRD9-targeting PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE : Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to a loading control (e.g., GAPDH or β-actin).
Binding Affinity Determination (Generalized)
Several biophysical techniques can be employed to determine the binding affinity of the moiety to BRD9.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle : This bead-based assay measures the interaction between a biotinylated histone peptide (substrate) and a GST-tagged BRD9 bromodomain.
-
Procedure :
-
Incubate GST-tagged BRD9 with the biotinylated histone peptide substrate in the presence of varying concentrations of the "this compound".
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
In the absence of the inhibitor, the beads are brought into proximity, generating a chemiluminescent signal. The inhibitor competes with the histone peptide for binding to BRD9, causing a decrease in the signal.
-
The IC50 value is determined by measuring the signal at different inhibitor concentrations.
-
Isothermal Titration Calorimetry (ITC):
-
Principle : ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Procedure :
-
A solution of the "this compound" is titrated into a solution containing the BRD9 protein in the sample cell of the calorimeter.
-
The heat changes upon each injection are measured and plotted against the molar ratio of the ligand to the protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Global Proteomics Analysis by Mass Spectrometry
This method is used to assess the selectivity of the PROTAC by quantifying changes in the entire proteome upon treatment.
Methodology:
-
Sample Preparation : Treat cells with the BRD9-targeting PROTAC or a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The MS/MS data is searched against a protein database to identify the peptides and corresponding proteins. The abundance of each identified protein in the PROTAC-treated sample is compared to the vehicle-treated control. A significant decrease in the abundance of a protein indicates that it has been degraded. This allows for the confirmation of on-target BRD9 degradation and the identification of any off-target effects.
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PROTAC BRD9-binding moiety 1: A Technical Guide to the Hydrochloride Salt versus Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the hydrochloride salt and free base forms of PROTAC BRD9-binding moiety 1, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the BRD9 protein. Bromodomain-containing protein 9 (BRD9) is a key subunit of the BAF (SWI/SNF) chromatin remodeling complex and has emerged as a significant therapeutic target in oncology.[1] This document summarizes the available physicochemical and biological data for both forms, offers detailed experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows. While direct comparative quantitative data for the free base is limited in publicly available literature, this guide leverages established principles of pharmaceutical salt formation and available data for the hydrochloride salt to provide a comprehensive overview for researchers in drug development.
Introduction to this compound
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2] this compound serves as the warhead that specifically binds to the BRD9 protein. The choice between using a free base or a salt form of a drug candidate can significantly impact its developability, influencing properties such as solubility, stability, and bioavailability. This guide focuses on the hydrochloride salt of this compound, a common salt form for amine-containing compounds, and compares its expected properties to the corresponding free base. A commercial vendor notes that while the biological activity at equivalent molar concentrations is comparable, the hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[3]
Physicochemical and Biological Properties
The selection of a salt form is a critical step in drug development, aimed at optimizing the pharmaceutical properties of a lead compound. For amine-containing molecules like many PROTAC components, forming a hydrochloride salt is a standard strategy to improve aqueous solubility and stability.
Data Summary
| Property | This compound hydrochloride | This compound Free Base (Inferred) | Reference |
| Molecular Formula | C₂₃H₂₆ClN₃O₇S₂ | C₂₃H₂₅N₃O₇S₂ | [4] |
| Molecular Weight | 556.05 g/mol | 519.59 g/mol | [4] |
| Aqueous Solubility | Enhanced; ≥ 2.08 mg/mL in a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Soluble in water (2.5 mg/mL with ultrasound) and DMSO (20.83 mg/mL). | Lower, expected to be poorly soluble in water. | [5][6] |
| Chemical Stability | Generally higher due to the protonation of the basic nitrogen, reducing its reactivity. | Potentially lower, as the free amine may be more susceptible to degradation pathways such as oxidation. | [3] |
| Hygroscopicity | May be more hygroscopic than the free base. | Generally less hygroscopic than the corresponding salt. | |
| Biological Activity | Comparable to the free base at equivalent molar concentrations. | Comparable to the salt form at equivalent molar concentrations. | [3] |
| Bioavailability | Potentially improved due to higher solubility, which can enhance dissolution and absorption. | May be limited by its lower solubility, potentially leading to lower oral bioavailability. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of the hydrochloride salt and free base forms of this compound.
Aqueous Solubility Assessment
Objective: To determine and compare the kinetic or thermodynamic solubility of the hydrochloride salt and free base forms.
Method: Shake-Flask Method (Thermodynamic Solubility)
-
Preparation: Add an excess amount of the test compound (hydrochloride salt or free base) to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Express the solubility in mg/mL or µM.
Chemical Stability Study
Objective: To evaluate the chemical stability of both forms under various stress conditions.
Method: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the hydrochloride salt and free base in a suitable solvent system.
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 60°C) in the dark.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Data Reporting: Report the percentage of the parent compound remaining at each time point for each condition.
BRD9 Degradation Assay
Objective: To assess the ability of the compounds to induce the degradation of BRD9 protein in a cellular context.
Method: Western Blotting
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., a human cancer cell line known to express BRD9, such as synovial sarcoma or rhabdoid tumor cell lines) and allow them to adhere. Treat the cells with increasing concentrations of the hydrochloride salt or free base of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BRD9.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative levels of BRD9 protein. The half-maximal degradation concentration (DC₅₀) can be calculated from the dose-response curve.
Cell Viability Assay
Objective: To determine the effect of BRD9 degradation on cell proliferation and viability.
Method: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to attach, treat them with a serial dilution of the hydrochloride salt or free base of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathway
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific genomic loci. This recruitment can lead to the activation or repression of target gene transcription. Dysregulation of BRD9 and the ncBAF complex has been implicated in various cancers, making it an attractive therapeutic target.
Caption: Mechanism of action of a BRD9-targeting PROTAC.
Experimental Workflow for PROTAC Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a PROTAC, such as the hydrochloride salt or free base of this compound.
Caption: A generalized workflow for PROTAC candidate evaluation.
Conclusion
The choice between the hydrochloride salt and the free base of this compound has significant implications for its development as a therapeutic agent. The hydrochloride salt is expected to offer superior aqueous solubility and chemical stability, which are critical for formulation development and achieving adequate oral bioavailability. While the biological activity is likely comparable between the two forms, the improved physicochemical properties of the hydrochloride salt make it a more promising candidate for further preclinical and clinical development. This guide provides the necessary theoretical background and practical experimental protocols for researchers to make informed decisions and advance the development of novel BRD9-targeting PROTACs. Further studies directly comparing the two forms are warranted to definitively establish their respective advantages and disadvantages.
References
- 1. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | PROTACs 1 | CAS CAS# N/A | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
Initial Studies on PROTACs Targeting BRD9: A Technical Guide
This technical guide provides an in-depth overview of the foundational research and development of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a significant therapeutic target in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of early BRD9 PROTACs, their quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.
Introduction to BRD9 as a PROTAC Target
BRD9 plays a crucial role in gene transcription regulation by recognizing acetylated lysine (B10760008) residues on histones through its bromodomain.[2] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[1][2] While small molecule inhibitors of BRD9 have been developed, they can suffer from limitations such as poor cellular activity.[2] PROTAC technology offers an alternative and potent approach by inducing the degradation of the target protein rather than just inhibiting its function.[3]
The development of BRD9-targeting PROTACs involves designing heterobifunctional molecules that simultaneously bind to the BRD9 bromodomain and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD9.[1][3]
Quantitative Data Summary of Early BRD9 PROTACs
The following table summarizes the key quantitative data for several pioneering BRD9 PROTACs from initial studies. These molecules have demonstrated varying efficiencies in BRD9 degradation and cellular activity, providing a valuable baseline for further development.
| Compound/PROTAC | BRD9 Binder | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Antiproliferative IC50 (nM) |
| VZ185 | BI-7271 analogue | VHL Ligand | 560 | ~80 | Not specified | Not specified |
| dBRD9 | BI-7271 analogue | Cereblon Ligand | <100 (at 2h) | >90 | HEK293 | Not specified |
| C6 | Not Specified | Not Specified | 1.02 ± 0.52 | Not specified | MV4-11 (AML) | Not specified |
| E5 | Not Specified | Not Specified | 0.016 | >90 | MV4-11 (AML) | 0.27 |
| CW-3308 | Not Specified | Cereblon Ligand | <10 | >90 | G401, HS-SY-II | Not specified |
-
DC50 : Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : Maximum percentage of target protein degradation achieved.
-
IC50 : Concentration of the PROTAC required to inhibit 50% of cell growth.
-
Data for VZ185 from[4]
-
Data for dBRD9 from[5]
-
Data for C6 from[6]
-
Data for E5 from[7]
-
Data for CW-3308 from[8]
Experimental Protocols
This section details the typical methodologies employed in the initial studies of BRD9 PROTACs.
1. Western Blotting for Protein Degradation
-
Objective : To quantify the extent of BRD9 protein degradation upon PROTAC treatment.
-
Procedure :
-
Cells (e.g., HEK293, MV4-11) are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the BRD9 PROTAC or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 18, 24 hours).
-
Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for BRD9. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software (e.g., ImageJ).
-
The level of BRD9 is normalized to the loading control, and the percentage of degradation is calculated relative to the DMSO-treated control.
-
2. Cell Viability/Antiproliferation Assay
-
Objective : To determine the effect of BRD9 degradation on the proliferation of cancer cell lines.
-
Procedure :
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are treated with a serial dilution of the BRD9 PROTAC for a prolonged period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or by using reagents like resazurin (B115843) or MTT.
-
For CellTiter-Glo®, the reagent is added to each well, and luminescence is measured using a plate reader.
-
The resulting data is normalized to the vehicle control (DMSO), and the IC50 values are calculated by fitting the data to a dose-response curve using graphing software (e.g., GraphPad Prism).
-
3. Fluorescence Polarization (FP) Binding Assay
-
Objective : To determine the binding affinity of the PROTAC to the BRD9 bromodomain and the E3 ligase, and to assess the formation of the ternary complex (BRD9-PROTAC-E3 ligase).[4]
-
Procedure :
-
A fluorescently labeled peptide corresponding to the natural ligand of the E3 ligase (e.g., a FAM-labeled HIF-1α peptide for VHL) is used.[4]
-
In a multi-well plate, the fluorescent peptide is incubated with the E3 ligase (e.g., VHL complex) in the presence of varying concentrations of the PROTAC.
-
The fluorescence polarization is measured. The displacement of the fluorescent peptide by the PROTAC results in a decrease in polarization.
-
To assess ternary complex formation, the experiment is repeated in the presence of the BRD9 bromodomain.[4]
-
A shift in the IC50 curve for peptide displacement indicates cooperativity (positive or negative) in the formation of the ternary complex.[4]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the initial studies of BRD9 PROTACs.
Caption: General mechanism of action for a BRD9-targeting PROTAC.
Caption: Typical experimental workflow for the initial evaluation of BRD9 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC BRD9-Binding Moiety 1 and its Analogs: Design, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is achieved through heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][4] Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a compelling therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[4][5][6] This technical guide provides an in-depth review of the literature on PROTACs targeting BRD9, with a focus on "PROTAC BRD9-binding moiety 1" and its derivatives.
Mechanism of Action: The PROTAC-induced Degradation of BRD9
The fundamental mechanism of a BRD9-targeting PROTAC involves the formation of a ternary complex between the BRD9 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the BRD9 protein. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD9 proteins.[2][4]
Several E3 ligases have been successfully recruited for BRD9 degradation, including Cereblon (CRBN), von Hippel-Lindau (VHL), and DDB1 and CUL4 associated factor 1 (DCAF1) and DCAF16.[5][7][8][9][10] The choice of E3 ligase and the design of the linker connecting the BRD9-binding moiety to the E3 ligase ligand are critical for optimizing the potency, selectivity, and pharmacokinetic properties of the PROTAC.[4][11]
Below is a diagram illustrating the general mechanism of action for a BRD9 PROTAC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Crystal structure of human BRD9 bromodomain in complex with a PROTAC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
Exploring the Epigenetics of BRD9 with PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology and other diseases. As a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF, BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones.[1][2][3] Its involvement in the proliferation of various cancer cells, including acute myeloid leukemia and certain solid tumors, has spurred the development of targeted therapies.[4][5][6]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[3][7] These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, BRD9), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[3] This guide provides an in-depth technical overview of the exploration of BRD9 epigenetics using PROTACs, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
BRD9 and its Role in Epigenetics
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a defining subunit of the ncBAF complex.[2][4] This complex is involved in remodeling chromatin structure, thereby controlling gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, an essential mechanism for recruiting the ncBAF complex to specific genomic loci.[4] This recruitment modulates chromatin accessibility and regulates the transcription of genes involved in cellular proliferation, differentiation, and survival.[4][8][9] Dysregulation of BRD9 function has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][6]
PROTACs Targeting BRD9
The development of BRD9-targeting PROTACs offers a powerful strategy to eliminate the protein entirely, rather than merely inhibiting its function. This can lead to a more profound and sustained biological response and can potentially overcome resistance mechanisms associated with traditional small molecule inhibitors.[7] Several BRD9 PROTACs have been developed, utilizing different E3 ligase ligands, such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][3][10]
Quantitative Data on BRD9 PROTACs
The efficacy of PROTACs is typically characterized by their degradation efficiency (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize key quantitative data for several published BRD9 PROTACs.
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Ref |
| dBRD9 | Pomalidomide (CRBN) | BI-7273 analog | ~50 | >90 | MOLM-13 | [3] |
| PROTAC E5 | Undisclosed | Undisclosed | 0.016 | >90 | MV4-11 | [6] |
| AMPTX-1 | Undisclosed (DCAF16) | Pyridone analog | 0.5 | 93 | MV4-11 | [7] |
| CFT8634 | Undisclosed (CRBN) | Undisclosed | Not Reported | Not Reported | Synovial Sarcoma Cells | [7] |
| FHD-609 | Undisclosed (CRBN) | Undisclosed | Not Reported | Not Reported | Synovial Sarcoma Cells | [7] |
| PROTAC | IC50 (nM) | Cell Line | Assay Duration | Ref |
| dBRD9 | ~100 | EOL-1 | 7 days | [3] |
| PROTAC E5 | 0.27 | MV4-11 | Not Reported | [6] |
| PROTAC E5 | 1.04 | OCI-LY10 | Not Reported | [6] |
| AMPTX-1 | Not Reported | MV4-11 | Not Reported | [7] |
Signaling Pathways Involving BRD9
BRD9, through its role in the ncBAF complex, influences several key signaling pathways implicated in cancer. The degradation of BRD9 by PROTACs can modulate these pathways to achieve therapeutic effects.
BRD9's role within the ncBAF complex and its influence on downstream signaling pathways.
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful development and evaluation of BRD9 PROTACs.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following PROTAC treatment.
Materials:
-
Cells of interest (e.g., MOLM-13, MV4-11)
-
BRD9 PROTAC and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the BRD9 PROTAC or DMSO for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detector.
-
Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the BRD9-PROTAC-E3 ligase ternary complex.[11]
Materials:
-
Cells expressing the target E3 ligase (e.g., CRBN or VHL)
-
BRD9 PROTAC, DMSO, and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN) and IgG control
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
-
Primary antibodies: anti-BRD9, anti-E3 ligase
Procedure:
-
Cell Treatment: Culture cells and pre-treat with MG132 for 2 hours to prevent degradation of the complex. Treat with the BRD9 PROTAC or DMSO for 4-6 hours.[11]
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-E3 ligase antibody or IgG control overnight at 4°C.[11]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binders.[11]
-
Elution and Western Blot: Elute the proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using antibodies against BRD9 and the E3 ligase.
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, global view of protein level changes to assess the selectivity of the BRD9 PROTAC.[1][2]
Materials:
-
Cells treated with BRD9 PROTAC or DMSO
-
Lysis buffer (e.g., 8 M urea-based buffer)
-
TMT (Tandem Mass Tag) labeling reagents (for TMT-based proteomics)
-
Mass spectrometer
Procedure:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and quantify the protein.[1]
-
Digestion and Labeling: Digest the proteins into peptides. For TMT proteomics, label the peptides from each condition with a different TMT reagent.
-
Mass Spectrometry: Combine the labeled peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Determine which proteins are significantly downregulated upon PROTAC treatment to assess on-target and off-target effects.[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on ATP levels, which is indicative of metabolic activity.[12][13][14]
Materials:
-
Cells of interest
-
BRD9 PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the BRD9 PROTAC. Incubate for the desired duration (e.g., 72 hours).[15]
-
Assay:
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.
Experimental and Developmental Workflows
The development and evaluation of a novel PROTAC follows a structured workflow.
Iterative workflow for the development and validation of a BRD9 PROTAC.
Conclusion
The exploration of BRD9 epigenetics through the use of PROTACs is a rapidly advancing field with significant therapeutic potential. By inducing the targeted degradation of BRD9, these novel molecules offer a powerful approach to modulate gene expression and inhibit the growth of cancer cells that are dependent on this epigenetic reader. The successful development of effective and selective BRD9 degraders relies on a comprehensive understanding of their mechanism of action, which can be elucidated through the rigorous application of the experimental protocols detailed in this guide. The continued investigation into BRD9-targeting PROTACs holds great promise for the future of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ch.promega.com [ch.promega.com]
- 13. ossiform.com [ossiform.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: PROTAC BRD9-binding moiety 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that offer a novel therapeutic strategy by targeting proteins for degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
"PROTAC BRD9-binding moiety 1" is a chemical entity designed to specifically bind to the bromodomain-containing protein 9 (BRD9). BRD9 is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a promising therapeutic target in various cancers.[5][6] By inducing the degradation of BRD9, this PROTAC can modulate gene expression and inhibit the proliferation of cancer cells.[5]
These application notes provide detailed protocols for the experimental evaluation of "this compound," including methods to assess its binding, degradation efficacy, and cellular effects.
Quantitative Data Summary
The following tables summarize key quantitative data for BRD9-targeting PROTACs from various studies. This data can serve as a benchmark for the evaluation of "this compound."
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 24 |
| VZ185 | RI-1 | 4.5 | 8 |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| dBRD9 | EOL-1 | 4.872 | 7 |
| dBRD9 | A204 | 89.8 | 7 |
Signaling Pathways and Mechanism of Action
BRD9 is a key component of chromatin remodeling complexes and plays a crucial role in the regulation of gene expression.[6] It is implicated in various signaling pathways that are often dysregulated in cancer, including those related to cell cycle progression and apoptosis.[7] The degradation of BRD9 by a PROTAC disrupts these pathways, leading to anti-proliferative effects.
Caption: Mechanism of BRD9 degradation by a PROTAC.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of "this compound."
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to determine the dose- and time-dependent degradation of BRD9 protein in cells treated with the PROTAC.
Materials:
-
Cell line of interest (e.g., MOLM-13, MV4-11)
-
"this compound"
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with increasing concentrations of "this compound" (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the BRD9 band intensity to the loading control.
-
Plot the normalized BRD9 levels against the PROTAC concentration or treatment time to determine DC₅₀.
Caption: Western Blotting experimental workflow.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.
Materials:
-
Cell line of interest
-
"this compound"
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat cells with a range of concentrations of "this compound" for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex between BRD9, "this compound," and the recruited E3 ligase.
Materials:
-
Cell line of interest
-
"this compound"
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or a tag on the PROTAC
-
Antibody against BRD9
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a vehicle control.
-
Lyse the cells according to the Co-IP kit manufacturer's instructions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
-
Elution:
-
Elute the bound proteins.
-
-
Western Blot Analysis:
Caption: Co-Immunoprecipitation workflow.
Conclusion
The provided protocols and data offer a comprehensive framework for the preclinical evaluation of "this compound." By systematically assessing its ability to induce BRD9 degradation and inhibit cell viability, researchers can effectively characterize its potential as a therapeutic agent. The visualization of the mechanism of action and experimental workflows aims to provide a clear and concise understanding of the underlying principles and experimental designs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - BRD9 [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC BRD9-Binding Moiety 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to induce the degradation of specific target proteins. "PROTAC BRD9-binding moiety 1" is a key component of heterobifunctional molecules designed to selectively target Bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including hematological malignancies.[1]
These application notes provide a comprehensive guide for the utilization of BRD9-targeting PROTACs in a cell culture setting. This document outlines the mechanism of action, key quantitative data for potent BRD9 degraders, and detailed protocols for essential experiments to evaluate their efficacy and cellular effects.
Mechanism of Action
BRD9-targeting PROTACs are heterobifunctional molecules that function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to BRD9 via its BRD9-binding moiety and to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, tagging it for recognition and subsequent degradation by the 26S proteasome.[2][3] The degradation of BRD9 disrupts the function of the ncBAF complex, leading to changes in gene expression that can inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis.[1][2]
Data Presentation
The following tables summarize key quantitative data for several well-characterized BRD9 PROTAC degraders in various cancer cell lines. This data is crucial for selecting the appropriate compound and designing experiments with relevant concentrations.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase Recruited |
| VZ185 | - | 1.8 | - | VHL |
| dBRD9 | HEK293 | 90 | 2 | CRBN |
| AMPTX-1 | MV4-11 | 0.5 | 6 | DCAF16 |
| AMPTX-1 | MCF-7 | 2 | 6 | DCAF16 |
| PROTAC 11 | - | 50 | - | CRBN |
| PROTAC E5 | MV4-11 | 0.016 | - | - |
Note: "-" indicates that the specific information was not available in the cited sources.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (h) |
| PROTAC 23 | EOL-1 | 3 | - |
| PROTAC 23 | A-204 | 40 | - |
| PROTAC 11 | - | 104 | - |
| PROTAC E5 | MV4-11 | 0.27 | - |
| PROTAC E5 | OCI-LY10 | 1.04 | - |
Note: "-" indicates that the specific information was not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular activity of BRD9-targeting PROTACs.
Protocol 1: Western Blot for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following PROTAC treatment.[2][3][4]
Materials:
-
Cell line of interest (e.g., MV4-11, HEK293)
-
Complete cell culture medium
-
This compound (or a full BRD9 degrader)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. For suspension cells like MV4-11, seed at an appropriate density (e.g., 0.5 x 10⁶ cells/mL).
-
Allow adherent cells to attach overnight.
-
Prepare serial dilutions of the BRD9 PROTAC in complete medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash adherent cells twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well or cell pellet.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and image using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the PROTAC concentration to determine the DC₅₀.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of BRD9 degradation on cell proliferation and viability.[5][6]
Materials:
-
96-well, opaque-walled plates (for CellTiter-Glo) or standard 96-well plates (for MTT)
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or a full BRD9 degrader)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader with absorbance or luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: After allowing cells to adhere (for adherent lines), treat with a serial dilution of the BRD9 PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Mix to ensure complete solubilization and measure the absorbance at 570 nm.[5]
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC₅₀) using graphing software (e.g., GraphPad Prism).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.[7][8]
Materials:
-
Cells treated with BRD9 PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.[7]
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or BRD9
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the BRD9 PROTAC for a short period (e.g., 1-4 hours). Pre-treat with a proteasome inhibitor for at least 1 hour before adding the PROTAC.
-
Lyse the cells in a non-denaturing buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase or BRD9 overnight at 4°C.
-
-
Complex Capture and Elution:
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for BRD9 (if you immunoprecipitated the E3 ligase) or the E3 ligase (if you immunoprecipitated BRD9) to confirm their interaction.
-
Signaling Pathways
Degradation of BRD9 has been shown to impact key oncogenic signaling pathways. For example, in Acute Myeloid Leukemia (AML), BRD9 degradation can lead to the suppression of the STAT5 signaling pathway and a reduction in the expression of the MYC oncogene, both of which are critical for the proliferation and survival of leukemic cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vitro Assays of BRD9 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific proteins from cells. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. This document provides a detailed guide to the in vitro evaluation of PROTACs targeting Bromodomain-containing protein 9 (BRD9). BRD9 is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers.[1][2]
The term "PROTAC BRD9-binding moiety 1" refers to the component of the PROTAC molecule that specifically binds to the BRD9 protein.[3][4] This guide will provide general protocols and data for various reported BRD9 PROTACs, which utilize different BRD9-binding moieties.
Mechanism of Action
BRD9 PROTACs function by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][5] This proximity, induced by the PROTAC, leads to the polyubiquitination of BRD9 by the E3 ligase. The ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, resulting in its clearance from the cell.[1][6] The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple BRD9 proteins.[6]
Data Presentation: Quantitative Analysis of BRD9 PROTACs
The efficacy of BRD9 PROTACs is quantified by several parameters, including their binding affinity to BRD9 and the E3 ligase, and their ability to induce degradation of BRD9 in cellular models.
| Compound/PROTAC | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Kd (nM) | Notes |
| PROTAC 11 | CRBN | - | 50 | 104 | - | Exhibits 10-100-fold more potency in degrading BRD9 compared to its parent inhibitor.[1] |
| VZ185 | VHL | RI-1 | 1.8 (BRD9), 4.5 (BRD7) | - | 30 (to VHL) | Potent and selective dual degrader of BRD9 and BRD7.[7] |
| dBRD9 | CRBN | HEK293 | - | - | - | A CRBN-based BRD9 PROTAC.[8] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | - | - | A potent and selective BRD9 targeted glue degrader.[9] |
| E5 | Not Specified | MV4-11 | 0.016 | 0.27 | - | Highly potent and selective BRD9 PROTAC.[10][11] |
| DBr-1 | DCAF1 | HEK293 | - | - | - | A DCAF1-based BRD9 PROTAC.[8] |
| BI-7273 | - | U2OS | - | - | - | A BRD9 bromodomain inhibitor, often used as a binding moiety in PROTACs.[12] |
| BI-9564 | - | - | - | - | - | A selective BRD9 inhibitor, also used as a binding moiety in PROTACs.[12] |
Abbreviations:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC at which 50% of the target protein is degraded.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
-
Kd (Dissociation Constant): A measure of the binding affinity between a ligand (e.g., PROTAC) and a protein.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is a fundamental assay to visualize and quantify the degradation of BRD9 protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
Selected cancer cell line (e.g., MV4-11, HEK293)
-
BRD9 PROTAC of interest
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the BRD9 PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[9]
-
-
Detection:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.[9]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the vehicle control.
-
Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)
This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the target protein (BRD9) and the E3 ligase.[13][14]
Materials:
-
Purified recombinant BRD9 protein
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
BRD9 PROTAC
-
Streptavidin-coated magnetic beads
-
Biotinylated ligand for the E3 ligase or BRD9
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, combine the purified BRD9 protein, the purified E3 ligase complex, and the BRD9 PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation.
-
-
Pull-down:
-
Add streptavidin-coated magnetic beads and the biotinylated ligand to pull down the complex.
-
Incubate to allow binding.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BRD9 and a component of the E3 ligase complex to confirm the presence of the ternary complex.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[15]
Materials:
-
Purified recombinant BRD9 protein
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase (e.g., Cereblon or VHL)
-
Ubiquitin
-
ATP
-
BRD9 PROTAC
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents (including anti-ubiquitin antibody)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the BRD9 protein in the reaction buffer.
-
Add the BRD9 PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
-
Quenching:
-
Stop the reaction by adding Laemmli sample buffer.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-BRD9 antibody to observe a ladder of higher molecular weight bands corresponding to ubiquitinated BRD9. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
-
Signaling Pathways Involving BRD9
BRD9 is a critical component of chromatin remodeling complexes and plays a role in the regulation of gene expression. Its inhibition or degradation can impact several signaling pathways implicated in cancer and other diseases.[16][17]
Targeted degradation of BRD9 has been shown to lead to:
-
Cell Cycle Arrest and Apoptosis: Inhibition of BRD9 can induce cell cycle arrest and trigger programmed cell death in cancer cells.[16][18]
-
Modulation of Gene Expression: As a chromatin remodeler, BRD9 influences the expression of key genes involved in cell proliferation and survival, such as MYC.[12][17]
-
Impact on Extracellular Matrix (ECM): BRD9 has been implicated in the regulation of ECM accumulation and remodeling.[16]
-
Involvement in Specific Cancer Pathways: BRD9 is involved in pathways such as Notch signaling in certain cancers.[19]
The development and in vitro characterization of BRD9-targeting PROTACs are crucial steps in advancing novel therapeutics for diseases driven by BRD9 activity. The protocols and data presented here provide a framework for the robust evaluation of these promising molecules.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xtalks.com [xtalks.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 12. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. lifesensors.com [lifesensors.com]
- 16. mdpi.com [mdpi.com]
- 17. Gene - BRD9 [maayanlab.cloud]
- 18. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC BRD9-binding moiety 1 (dBRD9) Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. "PROTAC BRD9-binding moiety 1," also known as dBRD9, is a first-in-class heterobifunctional degrader designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9).[1][2][3][4][5][6] BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including acute myeloid leukemia.[1][3] Unlike traditional inhibitors that only block the function of a protein, dBRD9 hijacks the cell's natural protein disposal machinery to remove the BRD9 protein entirely.
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the activity of dBRD9.
Mechanism of Action
dBRD9 is a chimeric molecule consisting of a ligand that binds to the BRD9 bromodomain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By simultaneously binding to both BRD9 and CRBN, dBRD9 facilitates the formation of a ternary complex. This proximity allows the E3 ligase to tag BRD9 with ubiquitin chains, marking it for degradation by the 26S proteasome.[1][7] The degradation of BRD9 leads to downstream effects on gene transcription and has been shown to have anti-proliferative effects in cancer cell lines.[1]
Quantitative Data Summary
The following tables summarize the cellular activity of dBRD9.
Table 1: BRD9 Degradation Potency
| Compound | Cell Line | DC50 | Dmax | Assay Time (hours) | Reference |
| dBRD9 | MOLM-13 | Not explicitly quantified, potent degradation observed at 100 nM | >90% at 100 nM | 4 | [1] |
| dBRD9 | MM.1S | Not explicitly quantified, potent degradation observed at 100 nM | >90% at 100 nM | 2 | [1] |
Note: DC50 and Dmax values are estimated from the provided immunoblots in the source publication. For precise quantification, a full dose-response experiment with densitometry analysis is required.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 | Assay Time (days) | Reference |
| dBRD9 | EOL-1 | Not explicitly quantified, but showed enhanced potency over inhibitors | Not specified | |
| dBRD9 | MOLM-13 | Not explicitly quantified, but showed enhanced potency over inhibitors | Not specified | |
| dBRD9 | MV4-11 | Not explicitly quantified, but showed enhanced potency over inhibitors | Not specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol describes the assessment of BRD9 protein levels in cells following treatment with dBRD9 to determine its degradation efficiency.
Materials:
-
Cell line of interest (e.g., MOLM-13, MM.1S)
-
dBRD9 (this compound)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
For adherent cells, allow them to attach overnight.
-
Prepare a serial dilution of dBRD9 in cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the old medium and add the medium containing the different concentrations of dBRD9 or DMSO.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Data Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the concentration of dBRD9 to determine the DC50 and Dmax.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BRD9 Degradation by PROTACs
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the degradation of Bromodomain-containing protein 9 (BRD9) induced by proteolysis-targeting chimeras (PROTACs). The primary method detailed is Western blotting, a fundamental technique to quantify the reduction in cellular BRD9 protein levels.
Introduction to BRD9 and PROTAC Technology
Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic readers recognizing acetylated lysine (B10760008) residues on histones.[1][2] This recognition is a key mechanism in the regulation of gene transcription.[1] BRD9 is a subunit of the noncanonical BAF (ncBAF) chromatin-remodeling complex and has been implicated in the progression of several cancers, making it a compelling therapeutic target.[1][2][3]
PROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs).[2] They consist of a ligand that binds to the target protein (e.g., BRD9), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[4]
Mechanism of Action: PROTAC-Mediated BRD9 Degradation
A BRD9-targeting PROTAC operates by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to BRD9 and an E3 ligase (commonly Cereblon or VHL), forming a ternary complex.[2][5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[4]
Quantitative Data Summary
The efficacy of BRD9 PROTACs can be quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize reported values for various BRD9 degraders.
Table 1: DC50 Values of BRD9 Degraders
| Compound | Cell Line | DC50 (nM) | Assay Time (h) | E3 Ligase Recruited |
| AMPTX-1 | MV4-11 | 0.5 | 6 | DCAF16 |
| AMPTX-1 | MCF-7 | 2 | 6 | DCAF16 |
| PROTAC 11 | Not Specified | 50 | Not Specified | CRBN |
| PROTAC 23 | Not Specified | 1.8 | Not Specified | VHL |
| VZ185 | Not Specified | 4.5 | Not Specified | VHL |
| DBr-1 | Not Specified | 90 | Not Specified | DCAF1 |
| E5 | MV4-11 | 0.016 | Not Specified | Not Specified |
Table 2: IC50 (Viability) Values of BRD9 Degraders
| Compound | Cell Line | IC50 (nM) | Assay Time (days) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| PROTAC 11 | Not Specified | 104 | Not Specified |
| PROTAC 23 | EOL-1 | 3 | Not Specified |
| PROTAC 23 | A-204 | 40 | Not Specified |
| E5 | MV4-11 | 0.27 | Not Specified |
| E5 | OCI-LY10 | 1.04 | Not Specified |
Experimental Protocol: Western Blot for BRD9 Degradation
This protocol details the steps to quantify the degradation of endogenous BRD9 in cultured cells following treatment with a BRD9-targeting PROTAC.
Materials and Reagents
-
Cell Line: A human cancer cell line expressing BRD9 (e.g., MV4-11, MCF-7, HEK293T).[6]
-
PROTAC BRD9-binding moiety 1: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.[5][7]
-
Protein Assay: BCA Protein Assay Kit or similar.
-
Sample Buffer: 4X Laemmli sample buffer (4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).[7][8]
-
SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.
-
Membrane: PVDF or nitrocellulose membrane.
-
Transfer Buffer and System: For transferring proteins from the gel to the membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[5]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[5]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[5]
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[5]
-
Allow adherent cells to attach overnight.
-
Treat cells with varying concentrations of the BRD9 PROTAC (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a predetermined time course (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the cell culture medium and wash the cells once with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold lysis buffer to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5]
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into an SDS-PAGE gel.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary anti-BRD9 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[5]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control (GAPDH or β-actin) band intensity.
-
Plot the normalized BRD9 protein levels against the PROTAC concentration to determine the DC50 value.
-
Troubleshooting and Optimization
-
No or Weak BRD9 Signal:
-
Confirm BRD9 expression in your chosen cell line.[11]
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking buffer composition and incubation time.
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Degradation:
-
Ensure the stability and solubility of the PROTAC in the cell culture medium.[11]
-
Verify the expression of the recruited E3 ligase in the cell line.[11]
-
To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib).[6][12] A rescue of BRD9 degradation would indicate a proteasome-dependent mechanism.
-
References
- 1. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-BRD9 Antibodies | Invitrogen [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. anti-BRD9 Antibody [ABIN7249130] - Human, Mouse, WB, ELISA, IHC [antibodies-online.com]
- 10. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with a BRD9-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing the Cellular Thermal Shift Assay (CETSA) to evaluate the target engagement of PROTACs directed against Bromodomain-containing protein 9 (BRD9). As specific data for a compound named "PROTAC BRD9-binding moiety 1" is not publicly available, we will use the well-characterized BRD9 degrader, dBRD9-A , as a representative example throughout this document. dBRD9-A is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD9 by recruiting it to an E3 ubiquitin ligase.[1]
CETSA is a powerful biophysical method used to assess the binding of a ligand to its target protein in a cellular environment.[2][3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5] Upon heating, proteins denature and aggregate, but when a ligand is bound, the protein-ligand complex is often more resistant to heat-induced unfolding, resulting in a higher melting temperature (Tm).[5][6] This shift in thermal stability (ΔTm) can be quantified to confirm target engagement within intact cells or cell lysates. For PROTACs, CETSA is particularly valuable for confirming direct interaction with the target protein, which is a prerequisite for subsequent protein degradation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative BRD9 PROTAC, dBRD9-A, and other published BRD9 degraders. This data is essential for designing and interpreting CETSA experiments.
Table 1: Degradation Potency of Representative BRD9 PROTACs
| Compound Name | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 120 |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| VZ185 | Not Specified | 4.5 | Not Specified |
| DBr-1 | Not Specified | 90 | Not Specified |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of Representative BRD9 PROTACs
| Compound Name | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| QA-68 | MV4;11 | 1 - 10 | 6 |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of a biological or biochemical function, in this case, cell proliferation.
Table 3: Illustrative CETSA Data for a BRD9 PROTAC
| Treatment | Temperature (°C) | Relative BRD9 Protein Level (%) | ΔTm (°C) |
| Vehicle (DMSO) | 48 | 100 | |
| Vehicle (DMSO) | 52 | 50 | |
| Vehicle (DMSO) | 56 | 10 | |
| BRD9 PROTAC | 48 | 100 | +4 |
| BRD9 PROTAC | 52 | 95 | |
| BRD9 PROTAC | 56 | 50 | |
| BRD9 PROTAC | 60 | 15 |
This table provides representative data to illustrate the expected outcome of a CETSA experiment. The ΔTm is the shift in the melting temperature of BRD9 upon treatment with the PROTAC.
Experimental Protocols
Herein are detailed protocols for performing CETSA to determine the target engagement of a BRD9 PROTAC. Both Western Blot-based and Mass Spectrometry-based readouts are described.
Protocol 1: Western Blot-Based CETSA for BRD9 Target Engagement
This protocol describes the classic CETSA workflow using Western Blotting to detect the soluble fraction of BRD9 after heat treatment.
Experimental Workflow Diagram
Caption: Western Blot-based CETSA workflow for BRD9 target engagement.
Materials:
-
Cell line expressing BRD9 (e.g., MV4-11, HEK293)
-
Complete cell culture medium
-
BRD9 PROTAC (e.g., dBRD9-A) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for SDS-PAGE and Western Blotting (lysis buffer, protein assay kit, gels, transfer system, membranes)
-
Primary antibody against BRD9
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the BRD9 PROTAC or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells once with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for BRD9.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 at each temperature for both the vehicle and PROTAC-treated samples.
-
Normalize the intensities to the non-heated control for each treatment group.
-
Plot the relative protein amount against the temperature to generate melting curves.
-
Determine the Tm for each condition (the temperature at which 50% of the protein is denatured).
-
Calculate the ΔTm by subtracting the Tm of the vehicle-treated sample from the Tm of the PROTAC-treated sample.
-
Protocol 2: Mass Spectrometry-Based CETSA (Thermal Proteome Profiling - TPP)
This protocol provides a high-throughput approach to assess the target engagement and selectivity of a BRD9 PROTAC across the proteome.
Experimental Workflow Diagram
Caption: Mass Spectrometry-based CETSA (TPP) workflow.
Materials:
-
Same as Protocol 1, with the addition of:
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT, iTRAQ)
-
Equipment for peptide fractionation (e.g., high-pH reversed-phase chromatography)
-
LC-MS/MS instrument (e.g., Orbitrap mass spectrometer)
-
Software for proteomic data analysis
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1-3 from Protocol 1 to obtain the soluble protein fractions for each temperature point and treatment condition.
-
-
Protein Digestion and Labeling:
-
Take a defined amount of protein from each supernatant.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from each sample with a different isobaric tag (e.g., TMT10plex allows for the analysis of 10 samples in one MS run).
-
Pool the labeled peptide samples.
-
-
Peptide Fractionation:
-
Fractionate the pooled peptide sample using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
For each identified protein, generate melting curves by plotting the relative abundance of the protein at each temperature.
-
Fit the data to a sigmoidal curve to determine the Tm for each protein in both the vehicle and PROTAC-treated conditions.
-
Calculate the ΔTm for all quantified proteins to identify direct targets (significant positive ΔTm), indirect targets, and potential off-targets of the BRD9 PROTAC.
-
BRD9 Signaling and Mechanism of Action
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. The degradation of BRD9 by a PROTAC is expected to impact these signaling pathways.
Mechanism of Action for a BRD9 PROTAC
Caption: Mechanism of action for a BRD9-targeting PROTAC.
Relevant BRD9 Signaling Pathways
BRD9 has been implicated in several signaling pathways that are critical for cancer cell proliferation and survival. The degradation of BRD9 can modulate these pathways, leading to therapeutic effects.
Caption: Simplified overview of BRD9's role in signaling pathways.
By degrading BRD9, a PROTAC can disrupt the function of the ncBAF complex, leading to altered gene expression, cell cycle arrest, and apoptosis in cancer cells. CETSA provides a direct method to confirm that the PROTAC is engaging with BRD9, which is the initial and critical step in this therapeutic mechanism.
References
Application Notes and Protocols for Target Engagement Assays of dBRD9, a PROTAC Targeting BRD9
For Researchers, Scientists, and Drug Development Professionals
Introduction to dBRD9
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins from cells. dBRD9 is a potent and selective PROTAC that targets Bromodomain-containing protein 9 (BRD9) for degradation.[1][2] Structurally, dBRD9 is a heterobifunctional molecule composed of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This dual binding induces the formation of a ternary complex between BRD9 and CRBN, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[4] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including certain types of leukemia and prostate cancer.[5][6][7]
Quantitative Data Summary
The following table summarizes the biological activity of dBRD9 in various cancer cell lines. This data is essential for designing experiments and interpreting results related to BRD9 degradation and its downstream functional consequences.
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Western Blot | BRD9 Degradation | Concentration-dependent degradation (0.5-5000 nM) | [1] |
| EOL-1 | Eosinophilic Leukemia | Anti-proliferation | IC50 | 4.87 nM (7 days) | [4] |
| MOML-13 | Acute Myeloid Leukemia | Anti-proliferation | Potent anti-proliferative effect | Not specified | [1] |
| A204 | Rhabdoid Tumor | Anti-proliferation | IC50 | 89.8 nM (7 days) | [4] |
| LNCaP, VCaP, 22Rv1, C4-2 | Prostate Cancer | Anti-proliferation | Significant reduction in proliferation at 0.5 µM | [5] | |
| HSSYII | Synovial Sarcoma | Gene Expression | Downregulation of oncogenic transcriptional programs | Not specified | [8] |
Signaling Pathway
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by modulating chromatin structure. In certain cancers, such as prostate cancer, BRD9 and the ncBAF complex are involved in androgen receptor (AR) signaling. BRD9 interacts with the AR and is recruited to AR target genes, contributing to their expression and promoting cancer cell proliferation. The degradation of BRD9 by dBRD9 disrupts the function of the ncBAF complex, leading to the downregulation of AR target genes and other oncogenic pathways.
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with dBRD9.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
dBRD9 (and DMSO as vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with a range of dBRD9 concentrations (e.g., 0.5, 5, 50, 500, 5000 nM) for a fixed time (e.g., 4 hours) to determine the dose-response.[1]
-
For a time-course experiment, treat cells with a fixed concentration of dBRD9 and harvest at different time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and incubate with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the BRD9-dBRD9-CRBN ternary complex.
Materials:
-
Cell line expressing BRD9 and CRBN
-
dBRD9 and DMSO
-
Co-Immunoprecipitation Kit (e.g., Pierce Co-IP Kit)
-
Antibody against CRBN for immunoprecipitation
-
Antibody against BRD9 for detection
-
Protein A/G magnetic beads
-
Non-denaturing lysis buffer
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with dBRD9 or DMSO for a time sufficient to allow ternary complex formation (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRBN antibody to capture the CRBN and any associated proteins.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the immune complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. A band for BRD9 in the dBRD9-treated sample, but not in the DMSO control, confirms the formation of the ternary complex.
-
NanoBRET™ Target Engagement Assay
This assay measures the engagement of dBRD9 with BRD9 in live cells, providing a quantitative measure of target binding.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NanoLuc®-BRD9 fusion vector
-
HaloTag®-CRBN fusion vector (for ternary complex assay)
-
Transfection reagent
-
NanoBRET™ tracer for BRD9
-
dBRD9
-
Nano-Glo® Live Cell Substrate
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding NanoLuc®-BRD9 (energy donor) and, for ternary complex analysis, HaloTag®-CRBN (energy acceptor).
-
-
Cell Seeding:
-
Seed the transfected cells into white, 96-well assay plates.
-
-
Compound and Reagent Addition:
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of dBRD9 to the wells to compete with the tracer for binding to BRD9.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor and acceptor luminescence signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal/donor signal).
-
Plot the BRET ratio against the concentration of dBRD9 to determine the IC50 value, which represents the concentration of dBRD9 required to displace 50% of the tracer.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. elifesciences.org [elifesciences.org]
Application Notes and Protocols for Dose-Response Curve Setup of PROTAC BRD9-binding moiety 1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust dose-response curve for a PROTAC targeting Bromodomain-containing protein 9 (BRD9). The protocols outlined below detail the experimental setup for determining key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).
Introduction and Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They function by linking a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[2][3] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's native proteasome machinery.[4][5]
The "PROTAC BRD9-binding moiety 1" is designed to specifically target BRD9, a subunit of the BAF (SWI/SNF) chromatin remodeling complex.[1][6] Overexpression or aberrant function of BRD9 has been linked to certain cancers, such as synovial sarcoma and acute myeloid leukemia, making it a compelling therapeutic target.[6][7] By recruiting an E3 ligase like Cereblon (CRBN) or von Hippel-Lindau (VHL), the PROTAC facilitates the formation of a ternary complex (BRD9-PROTAC-E3 Ligase), leading to the targeted degradation of BRD9.[1][4]
Establishing a dose-response curve is essential for characterizing the potency and efficacy of the PROTAC. This allows for the determination of two critical parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[8]
-
Dmax : The maximal percentage of target protein degradation achievable with the PROTAC.[8][9]
It is also important to assess for the "hook effect," a phenomenon where excessively high PROTAC concentrations can disrupt the formation of the productive ternary complex, leading to reduced degradation efficiency.[4][10]
Signaling Pathway Diagram
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
Preparing a Stock Solution of PROTAC BRD9-binding Moiety 1 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of "PROTAC BRD9-binding moiety 1" in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Introduction
This compound is a component of some proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the BRD9 protein, a component of the BAF (SWI/SNF) chromatin remodeling complex. Accurate and consistent preparation of stock solutions is the first critical step in any experiment designed to evaluate the efficacy and mechanism of action of this and related compounds. This protocol outlines the necessary steps to prepare a concentrated stock solution in DMSO, a common solvent for such hydrophobic small molecules.
Compound Specifications
A summary of the key quantitative data for this compound hydrochloride, the commonly available salt form, is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | N/A |
| CAS Number | 2448414-41-1 | [1] |
| Molecular Formula | C₂₃H₂₆ClN₃O₇S₂ | [1] |
| Molecular Weight | 556.05 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | 20.83 mg/mL (37.46 mM) | [2][3] |
Note: It is recommended to use newly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.[2][4] Ultrasonic assistance may be required to achieve complete dissolution.[2][4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials and Equipment
-
This compound hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Step-by-Step Procedure
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of the compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.56 mg of the compound (see calculation below).
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 556.05 g/mol x 1000 mg/g = 5.56 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For a 10 mM solution using 5.56 mg of compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in a water bath sonicator and sonicate for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Once a clear, homogenous solution is achieved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
Dispose of all chemical waste according to your institution's guidelines.
References
Application Notes and Protocols for In Vivo Studies of PROTAC BRD9-binding moiety 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. "PROTAC BRD9-binding moiety 1" is a chemical entity designed to specifically bind to the bromodomain-containing protein 9 (BRD9) and induce its degradation via the ubiquitin-proteasome system. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers and other diseases due to its role in regulating gene expression.
These application notes provide detailed information and protocols for the formulation of "this compound" for in vivo studies, addressing the common challenges associated with the physicochemical properties of PROTACs, such as poor solubility and bioavailability.
Physicochemical Properties and Formulation Considerations
PROTACs, including BRD9-targeting moieties, often fall into the "beyond Rule of Five" chemical space, characterized by high molecular weight, a large number of hydrogen bond donors and acceptors, and high total polar surface area. These properties typically lead to low aqueous solubility and poor membrane permeability, making in vivo formulation a critical step for successful preclinical studies.
While specific experimental data for "this compound" is not publicly available, related BRD9 inhibitors and PROTACs exhibit properties that necessitate specialized formulation strategies. For instance, the BRD9 inhibitors BI-7273 and BI-9564, despite having high oral bioavailability, required careful formulation development to ensure adequate exposure in in vivo models.[1][2]
Table 1: Summary of Preclinical Formulations for BRD9-Targeting Degraders
| Compound Name/Type | Formulation Composition | Route of Administration | Species | Reference |
| This compound hydrochloride | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | Intraperitoneal (IP) or Intravenous (IV) | Mouse/Rat | Commercial Supplier Data |
| This compound hydrochloride | DMSO and Corn oil (specific ratio not provided) | Oral (PO) | Mouse/Rat | Commercial Supplier Data |
| CW-3308 (Oral BRD9 PROTAC) | Not specified, but achieved 91% oral bioavailability | Oral (PO) | Mouse | [3] |
| AMPTX-1 (Oral BRD9 targeted glue degrader) | Not specified, but demonstrated in vivo degradation after oral dosing | Oral (PO) | Mouse | [4][5] |
| BI-9564 (BRD9 Inhibitor) | 0.5% Natrosol | Oral (PO) | Mouse | [1][2] |
BRD9 Signaling Pathway in Cancer
BRD9, as a component of the ncBAF chromatin-remodeling complex, plays a crucial role in the regulation of gene transcription. Its dysregulation has been implicated in various cancers through its influence on key oncogenic signaling pathways. Understanding these pathways is essential for designing relevant pharmacodynamic biomarker strategies for in vivo studies.
BRD9 has been shown to be involved in the following signaling pathways:
-
STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 overexpression leads to the activation of the STAT5 pathway, which is crucial for the proliferation and survival of leukemia cells.[6][7][8][9][10] BRD9 may regulate STAT5 activation by modulating the expression of SOCS3, a negative regulator of the JAK/STAT pathway.[7][9][10]
-
Wnt/β-catenin Pathway: BRD9 can form a complex with β-catenin, suggesting a role in the Wnt signaling pathway, which is fundamental in development and frequently dysregulated in cancer.[11][12][13][14][15]
-
TGF-β/Activin/Nodal Pathway: BRD9 is involved in a complex with SMAD2/3, key components of the TGF-β signaling pathway. This pathway is critical in controlling cell growth, differentiation, and apoptosis, and its deregulation is a hallmark of many cancers.[11][12][13][14]
Caption: BRD9's role in key oncogenic signaling pathways.
Experimental Protocols
Protocol 1: Formulation of "this compound hydrochloride" for Intraperitoneal (IP) or Intravenous (IV) Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds in preclinical studies.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, injectable grade
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, adjustable pipettes and tips
-
Vortex mixer
Procedure:
-
Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume. It is recommended to prepare a 10-15% excess to account for any loss during preparation and administration.
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of "this compound hydrochloride" and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to achieve a 10% final concentration of DMSO in the total formulation volume.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but ensure the compound is stable at this temperature.
-
-
Add Co-solvents Sequentially:
-
To the DMSO solution, add the calculated volume of PEG300 to achieve a 40% final concentration. Vortex well after addition until the solution is clear.
-
Next, add the calculated volume of Tween 80 to achieve a 5% final concentration. Vortex thoroughly.
-
-
Add the Aqueous Component:
-
Finally, add the calculated volume of saline to reach the final desired volume (achieving a 45% final concentration).
-
Vortex the final solution extensively to ensure homogeneity. The final formulation should be a clear solution.
-
-
Final Checks: Before administration, visually inspect the solution for any precipitation or particulates. If any are observed, the formulation should not be used.
Example Calculation for a 10 mg/kg dose in a 25g mouse with a 100 µL dosing volume:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration of formulation = 0.25 mg / 0.1 mL = 2.5 mg/mL
-
To prepare 1 mL of formulation:
-
Weigh 2.5 mg of the PROTAC.
-
Dissolve in 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of Saline and mix.
-
Protocol 2: General Guideline for Oral Formulation Development
For oral administration, ensuring the compound remains in solution in the gastrointestinal tract is crucial. A formulation using corn oil can be considered for lipophilic compounds.
Materials:
-
This compound hydrochloride
-
DMSO, sterile, oral grade
-
Corn oil, sterile, oral grade
-
Sterile, conical tubes
-
Sterile, adjustable pipettes and tips
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock in DMSO: Dissolve the PROTAC in a minimal amount of DMSO. The concentration of this stock solution will depend on the final desired dosing concentration and the acceptable percentage of DMSO in the final formulation (typically kept below 10%).
-
Addition to Corn Oil: Add the DMSO stock solution to the required volume of corn oil.
-
Homogenization: Vortex the mixture vigorously to ensure a uniform suspension or solution. For some compounds, this may result in a solution, while for others it may be a micronized suspension. The physical state of the final formulation should be consistent across all doses.
-
Administration: Use an oral gavage needle for administration to animals. Ensure the formulation is well-mixed immediately before each administration.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo efficacy study using a formulated BRD9 PROTAC.
Caption: A typical workflow for an in vivo efficacy study.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes for preclinical research only. They are not for human or veterinary use. Researchers should independently validate and optimize formulations and protocols based on the specific physicochemical properties of their compound and the requirements of their experimental design. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells. [vivo.weill.cornell.edu]
- 15. researchgate.net [researchgate.net]
Application Note: TR-FRET Assay for Characterizing "PROTAC BRD9-binding moiety 1"
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Characterizing "PROTAC BRD9-binding moiety 1" Interactions using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a moiety that binds to a target protein of interest (POI), a second moiety that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation of POI:PROTAC:E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
BRD9, a bromodomain-containing protein, is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in several cancers.[3] "PROTAC BRD9-binding moiety 1" is designed to induce the degradation of BRD9. Understanding the binding kinetics and affinity of this PROTAC to both BRD9 and the recruited E3 ligase is critical for optimizing its efficacy and cellular activity.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time measurement of biomolecular interactions.[2] It is an invaluable tool for characterizing the binary and ternary complex formation essential for PROTAC function, providing quantitative data on association rates (k_a), dissociation rates (k_d), and equilibrium dissociation constants (K_D).[2][4] This application note provides a detailed protocol for using SPR to characterize the binding of "this compound".
Signaling Pathway and PROTAC Mechanism of Action
BRD9 is a key regulator of gene expression through its role in the ncBAF chromatin remodeling complex.[3] Dysregulation of BRD9 has been implicated in various cancers by impacting signaling pathways that control cell proliferation, differentiation, and survival.[2][5][6] The "this compound" is designed to hijack the ubiquitin-proteasome system to selectively degrade BRD9, thereby modulating these downstream pathways.
Caption: Mechanism of action for "this compound".
Experimental Protocols
A comprehensive SPR analysis of a PROTAC involves characterizing three key interactions:
-
Binary Interaction: PROTAC binding to the target protein (BRD9).
-
Binary Interaction: PROTAC binding to the E3 ligase.
-
Ternary Complex Formation: Simultaneous binding of the PROTAC to both BRD9 and the E3 ligase.
General SPR Experimental Workflow
The following diagram outlines the typical workflow for an SPR experiment to characterize PROTAC interactions.
Caption: General workflow for SPR-based PROTAC characterization.
Protocol 1: Binary Interaction of "this compound" with BRD9
Objective: To determine the binding affinity and kinetics of the PROTAC for its target protein, BRD9.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Recombinant human BRD9 protein (with an affinity tag, e.g., His-tag, if using an NTA chip)
-
"this compound"
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for NTA chip)
-
Regeneration solution (e.g., low pH glycine)
Method:
-
Immobilization:
-
Immobilize recombinant BRD9 onto the sensor chip surface. For a CM5 chip, use standard amine coupling chemistry. For an NTA chip, first charge the surface with Ni2+ and then capture His-tagged BRD9.
-
Aim for a low immobilization density to minimize mass transport effects, especially for small molecule analytes.
-
Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a dilution series of "this compound" in running buffer. A typical concentration range would be 0.1 to 10 times the expected K_D.
-
Inject the PROTAC solutions over the sensor and reference surfaces at a constant flow rate.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Collection:
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
Allow sufficient time for association and dissociation phases.
-
-
Regeneration:
-
Inject the regeneration solution to remove bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer blank data from the active channel data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and K_D.
-
Protocol 2: Ternary Complex Formation and Cooperativity
Objective: To measure the kinetics of the ternary complex (BRD9:PROTAC:E3 Ligase) and determine the cooperativity of binding.
Method:
-
Immobilization:
-
Analyte Preparation:
-
Prepare a concentration series of the "this compound".
-
For each PROTAC concentration, prepare a solution containing a constant, near-saturating concentration of BRD9 protein. The BRD9 concentration should be well above the K_D of the PROTAC-BRD9 interaction to ensure most of the PROTAC is in a binary complex with BRD9.[4]
-
-
Analyte Injection:
-
Inject the PROTAC-BRD9 complex solutions over the immobilized E3 ligase surface.
-
-
Data Collection and Analysis:
-
Collect and process the data as described for the binary interaction. The resulting kinetic parameters (k_a_ternary, k_d_ternary, K_D_ternary) describe the formation and stability of the ternary complex.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is the factor by which the affinity of the PROTAC for one protein is altered by the presence of the other. It is calculated as the ratio of the binary K_D to the ternary K_D.[4]
-
α = K_D (binary, PROTAC to E3 ligase) / K_D (ternary, PROTAC-BRD9 complex to E3 ligase)
-
An α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored. An α < 1 indicates negative cooperativity.
-
Data Presentation
While specific quantitative SPR data for "this compound" is not publicly available, the following tables provide a template for presenting such data based on representative values for bromodomain-targeting PROTACs.[4][7]
Table 1: Binary Interaction Kinetics and Affinity
| Interaction | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| PROTAC + BRD9 | Value | Value | Value |
| PROTAC + E3 Ligase (e.g., Cereblon) | Value | Value | Value |
Table 2: Ternary Complex Kinetics, Affinity, and Cooperativity
| Interaction | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Cooperativity (α) |
| (PROTAC-BRD9) + E3 Ligase | Value | Value | Value | Value |
Note: The values in these tables are placeholders. Actual experimental results should be inserted.
Conclusion
SPR is an indispensable technique for the detailed characterization of PROTACs like "this compound". By providing quantitative insights into binary and ternary complex formation, SPR enables researchers to understand the key parameters that drive PROTAC efficacy, such as binding affinity, kinetics, and cooperativity. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible data to guide the optimization of novel protein degraders.
References
- 1. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring BRD9 Degradation Kinetics with a BRD9-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4][5] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3]
This document provides detailed application notes and protocols for measuring the degradation kinetics of Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex and an attractive therapeutic target in oncology, using a hypothetical but representative PROTAC, herein referred to as "PROTAC BRD9-binding moiety 1".[3] Understanding the kinetics of target degradation—including the rate, extent, and duration—is crucial for the development and optimization of effective PROTAC-based therapeutics.[6][7]
Mechanism of Action of a BRD9 PROTAC
A BRD9-targeting PROTAC, such as "this compound," facilitates the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2][8] This proximity enables the E3 ligase to transfer ubiquitin molecules to BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in further catalytic cycles of degradation.[1][2]
Quantitative Data Summary
The efficacy of a PROTAC is often characterized by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax). The tables below summarize representative data for various BRD9 degraders from the literature, which can serve as a benchmark for experiments with "this compound".
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
|---|---|---|---|
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| E5 | MV4-11 | 0.016 | - |
| dBRD9 | MOLM-13 | Dose-dependent decrease | 4 |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
|---|---|---|---|
| E5 | MV4-11 | 0.27 | - |
| E5 | OCI-LY10 | 1.04 | - |
| dBRD9 | EOL-1 | 4.872 | 7 |
| dBRD9 | MOML-13 | Potent anti-proliferative effect | 7 |
Experimental Protocols
Several methods can be employed to measure the kinetics of BRD9 degradation. The choice of method depends on the specific experimental goals, required throughput, and available instrumentation.
Western Blotting for Time- and Dose-Dependent Degradation
Western blotting is a fundamental technique to visualize and semi-quantify the reduction in BRD9 protein levels over time and at different PROTAC concentrations.[1][9]
Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., MOLM-13, MV4-11) in 6-well plates to achieve 70-80% confluency at the time of harvest.[10]
-
For dose-response experiments, treat cells with increasing concentrations of "this compound" (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 4, 6, or 24 hours). Include a DMSO vehicle control.[3]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9][11]
-
Incubate with a primary antibody against BRD9 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11]
-
Re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.[9]
-
-
Detection and Analysis:
Quantitative Mass Spectrometry (MS) for Proteome-Wide Selectivity
MS-based proteomics provides an unbiased and highly sensitive method to quantify changes in protein abundance across the entire proteome, allowing for the assessment of both on-target degradation and off-target effects.[5][12][13][14]
Protocol:
-
Sample Preparation:
-
Treat cells (e.g., MV4-11) in triplicate with "this compound" (e.g., 100 nM for 6 hours) and a vehicle control.
-
Lyse cells, reduce, alkylate, and digest proteins into peptides (typically with trypsin).
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label peptides from each condition with isobaric TMT reagents for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Process raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Determine the fold change in protein abundance in treated versus control samples.
-
Generate volcano plots to visualize significantly degraded proteins, confirming BRD9 as the primary target and identifying any potential off-targets.
-
Live-Cell Imaging for Real-Time Degradation Kinetics
Live-cell assays offer real-time insights into the dynamics of protein degradation within a native cellular context.[6] This can be achieved by endogenously tagging the target protein with a fluorescent or luminescent reporter.
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in a reporter tag (e.g., HaloTag, NanoLuc) at the endogenous BRD9 locus. This preserves the native regulation of the target protein.
-
-
Live-Cell Imaging/Luminescence Reading:
-
Plate the engineered cells in a multi-well format suitable for microscopy or plate reading.
-
Add the PROTAC at various concentrations.
-
For fluorescently tagged proteins (e.g., GFP, HaloTag with a fluorescent ligand), acquire images at regular intervals using an automated microscope.[15][16][17]
-
For luminescently tagged proteins (e.g., NanoLuc), measure luminescence at regular intervals using a plate reader.
-
-
Data Analysis:
Logical Relationships in Kinetic Analysis
The interpretation of degradation kinetics involves understanding the interplay between several key parameters.
Conclusion
A multi-faceted approach is recommended for the comprehensive characterization of "this compound". Initial screening with Western blotting can confirm dose- and time-dependent degradation. Subsequent quantitative proteomics will validate selectivity and identify potential off-targets. Finally, live-cell reporter assays will provide high-resolution kinetic data, offering deep insights into the dynamic process of PROTAC-mediated protein degradation. Together, these methods will generate a robust dataset to guide the optimization and development of novel BRD9-targeting therapeutics.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ptglab.com [ptglab.com]
- 12. Protein Degrader [proteomics.com]
- 13. sapient.bio [sapient.bio]
- 14. panomebio.com [panomebio.com]
- 15. Automated live cell imaging of green fluorescent protein degradation in individual fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein degradation kinetics measured by microinjection and live-cell fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting "PROTAC BRD9-binding moiety 1" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "PROTAC BRD9-binding moiety 1" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical entity designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule. One end binds to the target protein, BRD9, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of BRD9 with ubiquitin, marking it for degradation by the cell's proteasome. This targeted degradation approach can lead to a more potent and sustained inhibition of BRD9 function compared to traditional inhibitors. The hydrochloride salt of this moiety is often used due to its enhanced water solubility and stability.[1]
Q2: I am not observing any degradation of BRD9. What are the possible reasons?
Several factors could contribute to a lack of BRD9 degradation. Here are some common issues to investigate:
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC is critical. Too low of a concentration may not be sufficient to induce the formation of a stable ternary complex (BRD9-PROTAC-E3 ligase), while excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (BRD9-PROTAC or E3 ligase-PROTAC) is favored, thus inhibiting degradation. It is crucial to perform a dose-response experiment to determine the optimal concentration.[2]
-
Incorrect Treatment Duration: The kinetics of protein degradation can vary. A time-course experiment is recommended to identify the optimal treatment time for maximal degradation.
-
Cell Line Specificity: The expression levels of BRD9 and the recruited E3 ligase can differ significantly between cell lines. It is important to confirm the presence of both proteins in your chosen cell line.[2]
-
Compound Instability: PROTACs can be unstable in cell culture media. Assess the stability of your compound under your experimental conditions.[2]
-
Poor Cell Permeability: The large size of PROTAC molecules can sometimes hinder their ability to cross the cell membrane.
Q3: My degradation efficiency is low. How can I improve it?
If you are observing some degradation but the efficiency is low, consider the following:
-
Optimize Concentration and Time: As mentioned above, fine-tuning the concentration and duration of treatment is the first step.
-
Choice of E3 Ligase Ligand: "this compound" is a general descriptor. The specific E3 ligase ligand it is paired with (e.g., for VHL or Cereblon) will significantly impact its effectiveness in different cellular contexts. Ensure the E3 ligase you are targeting is active in your cell line.
-
Ternary Complex Stability: The stability of the BRD9-PROTAC-E3 ligase ternary complex is paramount for efficient degradation. Biophysical assays can be used to assess complex formation and stability.
Q4: I'm observing a "hook effect." What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either BRD9 or the E3 ligase, rather than the productive ternary complex required for degradation.[2] To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No BRD9 Degradation | Suboptimal PROTAC concentration | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration (DC50). |
| Insufficient treatment time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). | |
| Low expression of BRD9 or E3 ligase in the cell line | Confirm protein expression levels by Western Blot. | |
| Compound instability or poor solubility | Check compound stability in media over time using LC-MS. Ensure complete dissolution in DMSO before diluting in media.[2] | |
| Poor cell permeability | Consider using a more permeable analog if available. | |
| "Hook Effect" Observed | High PROTAC concentration leading to binary complex formation | Use lower concentrations of the PROTAC in your experiments, focusing on the optimal range identified in the dose-response curve.[2] |
| Off-Target Effects | The PROTAC is degrading proteins other than BRD9 | Perform proteomic studies to identify other degraded proteins. Use a negative control PROTAC that does not bind to the E3 ligase or BRD9. |
| Inconsistent Results | Variability in cell culture conditions | Maintain consistent cell passage number, density, and media composition. |
| Freeze-thaw cycles of the PROTAC stock solution | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the degradation and cytotoxic potencies of various reported BRD9 degraders. This data can serve as a reference for expected efficacy.
| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| VZ185 | VHL | EOL-1 | 2-8 | >90% | 3 | [3] |
| VZ185 | A-402 | - | - | - | 40 | [3] |
| dBRD9-A | Cereblon | Multiple Myeloma Cell Lines | - | - | 10-100 | [4][5] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93% | - | [6] |
| AMPTX-1 | MCF-7 | 2 | 70% | - | [6] | |
| E5 | Unspecified | MV4-11 | 0.016 | - | 0.27 | [7][8] |
| E5 | OCI-LY10 | - | - | - | 1.04 | [7][8] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol details the steps to assess the degradation of BRD9 protein levels in cells treated with "this compound".
Materials:
-
Cell line of interest
-
"this compound"
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-BRD9 antibody
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of "this compound" or DMSO for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.[2]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[4]
-
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD9-PROTAC-E3 Ligase ternary complex.
Materials:
-
Cell lysate from cells treated with "this compound" or DMSO
-
Anti-BRD9 antibody or antibody against the E3 ligase
-
Protein A/G agarose (B213101) beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD9) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washes: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against BRD9 and the specific E3 ligase to confirm their co-immunoprecipitation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Simplified overview of BRD9's role in gene regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC BRD9 hook effect" causes and solutions
Welcome to the Technical Support Center for PROTAC BRD9 Research. This guide provides troubleshooting advice and frequently asked questions regarding the "hook effect" observed in experiments involving BRD9-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC BRD9 experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, such as BRD9, decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the concentration of the PROTAC.[2] Instead of a standard sigmoidal curve where efficacy platens at high concentrations, excessive amounts of a PROTAC can paradoxically reduce its degradation efficiency.[2]
Q2: What are the underlying causes of the "hook effect"?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][3] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein (BRD9), the PROTAC molecule, and an E3 ligase.[2][4][5] However, when the PROTAC concentration is excessively high, the PROTAC molecules are more likely to independently bind to either BRD9 or the E3 ligase, forming ineffective "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[1][2][6] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: What are the consequences of the "hook effect" for my experimental results?
Q4: What factors can influence the magnitude of the PROTAC BRD9 hook effect?
A4: Several factors can influence the onset and severity of the hook effect:
-
PROTAC Concentration : This is the most direct contributor; high concentrations favor the formation of binary complexes.[7]
-
Binding Affinities : The relative binding affinities of the PROTAC for BRD9 and the E3 ligase play a role.[7]
-
Cooperativity : Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[7][8]
-
Cellular Context : Factors such as the expression levels of BRD9 and the E3 ligase, as well as the activity of cellular efflux pumps, can influence the intracellular concentration of the PROTAC and thus the manifestation of the hook effect.[7][9]
-
Linker Design : The length and composition of the PROTAC's linker are critical for optimal ternary complex formation and can influence cooperativity.[1][7]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my BRD9 degradation assay.
This is a classic indicator of the hook effect.[7]
Troubleshooting Steps:
-
Extend the Dose-Response Range : Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[7]
-
Re-evaluate DC50 and Dmax : Use a non-linear regression model that can fit a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax values. Standard sigmoidal models are not suitable for data exhibiting a hook effect.[7]
-
Perform a Time-Course Experiment : Assess BRD9 degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[7]
-
Directly Assess Ternary Complex Formation : Utilize biophysical assays like NanoBRET, TR-FRET, or Co-Immunoprecipitation to measure the formation of the BRD9-PROTAC-E3 ligase ternary complex at various PROTAC concentrations.[1][2] This can help correlate the decrease in degradation with a reduction in ternary complex formation.[2]
Issue 2: My BRD9 PROTAC shows weak or no degradation at any tested concentration.
This could be due to several factors, including the hook effect masking the degradation at the concentrations you've tested.[2]
Troubleshooting Steps:
-
Test a Wider Concentration Range : Your initial concentration range might have been too high (entirely in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation : Before concluding that the PROTAC is inactive, confirm that it can bind to BRD9 and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical or cellular assays.[2]
-
Check Cell Line and E3 Ligase Expression : Ensure that your chosen cell line expresses both BRD9 and the recruited E3 ligase at sufficient levels.[2]
-
Optimize Incubation Time : The kinetics of degradation can vary. Perform a time-course experiment to determine the optimal incubation time for your specific BRD9 PROTAC.[2]
-
Evaluate Cell Permeability : Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[7] Consider performing a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
Issue 3: How can I mitigate the hook effect in my BRD9 PROTAC experiments?
Solutions and Strategies:
-
Enhance Cooperativity : The rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between BRD9 and the E3 ligase, leading to positive cooperativity.[7][8] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[7]
-
Optimize the Linker : Systematically varying the length and chemical composition of the linker is a critical step in identifying a PROTAC with a reduced hook effect.[1][7]
-
Change the E3 Ligase : Different E3 ligases may form different off-target binary complexes. Exploring PROTACs that recruit alternative E3 ligases could be a viable strategy.[1]
-
Use Nanotechnology-Based Delivery : Nano-PROTACs can enhance tumor specificity and may help mitigate issues like the hook effect by enabling more controlled, dose-dependent protein degradation.[10]
Quantitative Data Summary
The following table summarizes key parameters for characterizing the efficacy and hook effect of a hypothetical BRD9 PROTAC. These values are for illustrative purposes and will vary depending on the specific PROTAC molecule, cell line, and experimental conditions.
| Parameter | Description | Typical Value Range | Significance for Hook Effect |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded.[7] | 1 nM - 1 µM | A potent PROTAC will have a low DC50. The hook effect can lead to an inaccurate, right-shifted DC50 value if not properly modeled. |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC.[7] | 50% - >95% | A pronounced hook effect will show a significant decrease in degradation percentage after reaching Dmax.[7] |
| Binary Kd (PROTAC-BRD9) | Binding affinity of the PROTAC for BRD9. | 10 nM - 5 µM | Influences the formation of the "Target-PROTAC" binary complex. |
| Binary Kd (PROTAC-E3 Ligase) | Binding affinity of the PROTAC for the E3 ligase. | 100 nM - 10 µM | Influences the formation of the "E3 Ligase-PROTAC" binary complex. |
| Cooperativity (α) | A measure of how the binding of one protein partner affects the binding of the other. α > 1 indicates positive cooperativity.[11] | 0.1 - 100 | High positive cooperativity (α >> 1) stabilizes the ternary complex and can significantly mitigate the hook effect.[7] |
Experimental Protocols
Protocol 1: Western Blotting for Quantifying BRD9 Degradation
This protocol outlines the steps to quantify the degradation of the BRD9 protein following PROTAC treatment.[2]
-
Cell Seeding and Treatment :
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the BRD9 PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe a potential hook effect.[2]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 24 hours).[2]
-
-
Cell Lysis and Protein Quantification :
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[7]
-
Incubate the membrane with a primary antibody specific to BRD9 overnight at 4°C.[7]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[7]
-
Develop the blot using an ECL substrate and image the chemiluminescence. Densitometry analysis is used to quantify the BRD9 protein levels relative to the loading control and vehicle-treated sample.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Detecting Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-PROTAC-E3 ligase complex within the cell.
-
Cell Treatment and Lysis :
-
Immunoprecipitation :
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[2]
-
Incubate the pre-cleared lysate with an antibody against BRD9 (or an epitope tag if applicable) to form an antibody-antigen complex.[2]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[2]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[2]
-
-
Elution and Western Blot Analysis :
-
Elute the protein complexes from the beads.[2]
-
Analyze the eluate by Western blotting using antibodies against BRD9 and the specific E3 ligase being recruited.[2]
-
An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[2]
-
Protocol 3: AlphaLISA for In Vitro Ternary Complex Formation
This assay provides a quantitative measure of ternary complex formation in a biochemical setting.[7]
-
Reagent Preparation :
-
Prepare serial dilutions of the BRD9 PROTAC in assay buffer.
-
Prepare solutions of tagged BRD9 protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[7]
-
-
Assay Plate Setup :
-
In a 384-well plate, add the tagged BRD9 protein, the tagged E3 ligase, and the PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.[7]
-
-
Bead Addition and Signal Reading :
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[7]
-
Incubate the plate in the dark.
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve when plotting signal versus PROTAC concentration is indicative of the hook effect.[12]
-
Visualizations
PROTAC Mechanism and the Hook Effect
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Troubleshooting Workflow for Suspected Hook Effect
Caption: A logical workflow for troubleshooting a suspected hook effect.
Experimental Workflow for Hook Effect Characterization
Caption: An experimental workflow for characterizing the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ternary complex formation - Profacgen [profacgen.com]
Technical Support Center: Overcoming Solubility Challenges with BRD9 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with BRD9-targeting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do BRD9 PROTACs often exhibit poor solubility?
A1: BRD9 PROTACs, like many other PROTACs, are large molecules that often fall "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of a drug. Their high molecular weight, large polar surface area, and hydrophobicity contribute to their inherently low aqueous solubility. This can hinder their development as therapeutic agents, affecting everything from in vitro assays to in vivo efficacy.
Q2: What are the common consequences of poor BRD9 PROTAC solubility in experimental settings?
A2: Poor solubility can lead to several experimental challenges, including:
-
Inaccurate in vitro assay results: Compound precipitation in assay media can lead to an underestimation of potency and activity.
-
Low cellular permeability: Poorly soluble compounds may not efficiently cross cell membranes, resulting in reduced target engagement and degradation.
-
Suboptimal pharmacokinetic (PK) properties: Low solubility can lead to poor absorption and low bioavailability, limiting in vivo efficacy.
-
Difficulties in formulation: Developing suitable formulations for in vivo studies can be challenging and time-consuming.
Q3: What are the primary strategies to improve the solubility of BRD9 PROTACs?
A3: Several strategies can be employed to enhance the solubility of BRD9 PROTACs, broadly categorized into chemical modification and formulation approaches. Chemical modifications involve altering the PROTAC structure to improve its physicochemical properties. Formulation strategies focus on creating a delivery system that enhances the dissolution and absorption of the PROTAC.
Q4: Can you provide examples of formulation strategies for enhancing BRD9 PROTAC solubility?
A4: Yes, common and effective formulation strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the PROTAC in liposomes or nanoemulsions can improve its solubility and permeability.
-
Use of Excipients: Incorporating solubilizing agents, such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80), into the formulation can enhance solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with BRD9 PROTACs related to solubility.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in aqueous buffer during in vitro assay. | The compound's aqueous solubility is exceeded at the tested concentration. | - Determine the kinetic and thermodynamic solubility of the compound in the specific assay buffer. - Lower the final concentration of the compound in the assay. - Add a co-solvent (e.g., DMSO) to the final assay medium, ensuring the final concentration does not exceed a level that affects assay performance (typically <0.5%). - Utilize a formulation approach, such as pre-complexing with cyclodextrins. |
| Low or inconsistent cellular activity (e.g., target degradation). | Poor cell permeability due to low solubility in the cell culture medium. | - Prepare stock solutions in a suitable organic solvent like DMSO and ensure complete dissolution before diluting into the cell culture medium. - Test a range of concentrations to identify the optimal window for cellular activity. - Consider using a formulation, such as a lipid-based delivery system, to enhance cellular uptake. |
| Poor in vivo efficacy despite good in vitro potency. | Low oral bioavailability due to poor solubility and dissolution in the gastrointestinal tract. | - Employ a solubility-enhancing formulation for in vivo studies, such as an amorphous solid dispersion (ASD) or a lipid-based formulation. - Perform pharmacokinetic studies with different formulations to identify the one with the best absorption profile. - Consider alternative routes of administration, such as intravenous (IV) injection, if oral bioavailability cannot be sufficiently improved. |
| Difficulty preparing a stable stock solution. | The compound has low solubility in common laboratory solvents. | - Test a range of pharmaceutically acceptable solvents and co-solvents (e.g., DMSO, PEG300, ethanol). - Use sonication or gentle heating to aid dissolution. - Prepare fresh stock solutions for each experiment to avoid issues with stability and precipitation over time. |
Quantitative Data Summary
The following tables summarize key physicochemical and solubility data for representative BRD9 inhibitors and PROTACs.
Table 1: Physicochemical Properties and Solubility of BRD9 Inhibitor BI-7273
| Parameter | Value | Reference |
| Molecular Weight | 353.4 g/mol | [1][2] |
| logP | 2.0 | [1] |
| Solubility @ pH 6.8 | >91 µg/mL | [1] |
| Solubility in DMSO | 0.1 mg/mL | [3] |
| Solubility in Ethanol | 0.2 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 0.1 mg/mL | [3] |
Table 2: Physicochemical Properties and Solubility of BRD9 PROTAC VZ185
| Parameter | Value | Reference |
| Molecular Weight | 995.23 g/mol | [4] |
| cLogP | 5.01 | [4] |
| Aqueous Kinetic Solubility | up to ~100 µM | [4][5] |
| Solubility in DMSO | 100 mM | [6] |
Table 3: Example Formulations for In Vivo Administration of BRD9 PROTACs
| PROTAC | Formulation | Achieved Concentration | Reference |
| PROTAC BRD9 Degrader-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| PROTAC BRD9 Degrader-1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
| PROTAC BRD9 Degrader-4 | 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | [8] |
| VZ185 | 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a BRD9 PROTAC.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Sample Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a 100 µM final concentration with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: Determine the concentration by comparing the peak area of the sample to a standard curve prepared from the stock solution.
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation
This protocol describes a general method for preparing an ASD of a BRD9 PROTAC.
-
Solvent Selection: Identify a common solvent that can dissolve both the PROTAC and the selected polymer (e.g., HPMCAS, PVP).
-
Solution Preparation: Prepare a solution containing the desired ratio of PROTAC to polymer (e.g., 1:9 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.
-
Drying: Further dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Characterize the ASD using techniques such as powder X-ray diffraction (PXRD) to confirm the amorphous nature of the PROTAC and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
Dissolution Testing: Perform dissolution studies to compare the solubility and dissolution rate of the ASD to the crystalline or amorphous form of the PROTAC alone.
Visualizations
Caption: Simplified signaling pathway involving BRD9.
Caption: Experimental workflow for overcoming BRD9 PROTAC solubility issues.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Cell Permeability of PROTAC BRD9-binding moiety 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of "PROTAC BRD9-binding moiety 1". The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound used as a ligand to target the BRD9 protein within a Proteolysis Targeting Chimera (PROTAC).[1] Its primary function is to bind to BRD9, initiating the degradation process facilitated by the PROTAC molecule. A hydrochloride salt version of this moiety is also available, which generally offers improved water solubility and stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆ClN₃O₇S₂ | [2] |
| Molecular Weight | 556.05 g/mol | [2] |
| Solubility in DMSO | 20.83 mg/mL (37.46 mM) | [3] |
| Solubility in Water | 2.5 mg/mL | [3] |
Q2: Why is cell permeability a common issue with PROTACs like those containing the BRD9-binding moiety 1?
PROTACs, due to their bifunctional nature, are typically large molecules with high molecular weights and a significant number of hydrogen bond donors and acceptors. These characteristics often place them "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule, including its potential for good oral bioavailability and cell permeability.[4][5] Consequently, many PROTACs exhibit poor passive diffusion across the cell membrane, limiting their access to intracellular targets like BRD9.
Q3: What are the primary methods to assess the cell permeability of my BRD9 PROTAC?
The two most common in vitro assays for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[6] It is a useful initial screen for passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[7][8] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[6][9] A bidirectional assay can determine if the compound is a substrate for efflux pumps.[8]
Troubleshooting Guide: Improving Cell Permeability
This guide addresses common issues and provides actionable steps for researchers struggling with the delivery of their BRD9 PROTAC into cells.
Problem: Low or no degradation of BRD9 protein observed in cellular assays, potentially due to poor cell permeability.
Initial Assessment Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Buy this compound [smolecule.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: PROTAC BRD9-binding Moiety 1 Off-Target Effects Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BRD9-targeting PROTACs. The content focuses on identifying and analyzing off-target effects, a critical step in the development of selective protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with BRD9-targeting PROTACs?
Due to the high structural homology between the bromodomains of BRD9 and BRD7 (approximately 85% sequence identity), the most significant and common off-target effect of BRD9-targeting PROTACs is the degradation of BRD7.[1][2] Researchers must rigorously assess the degradation of both proteins to ensure the desired selectivity of their molecule. While BRD9 is a component of the non-canonical BAF (ncBAF) complex, BRD7 is a subunit of the PBAF complex; their distinct biological roles mean that dual degradation can lead to unintended phenotypic consequences.
Q2: My BRD9 PROTAC is not showing any degradation of the target protein. What are the possible reasons?
Several factors can lead to a lack of degradation. A common issue is poor cell permeability of the PROTAC molecule. Additionally, the ternary complex, consisting of the PROTAC, BRD9, and the E3 ligase, may not be forming effectively or in a productive orientation for ubiquitination. It is also crucial to ensure that the chosen cell line expresses sufficient levels of both BRD9 and the recruited E3 ligase.
Q3: I am observing a "hook effect" in my dose-response experiments. What does this mean and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because the formation of binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex required for degradation. To mitigate this, it is essential to perform a wide dose-response curve to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guides
Issue: No BRD9 Degradation Observed
A logical workflow for troubleshooting the lack of PROTAC activity is essential for identifying the root cause of the issue.
Issue: Potential Off-Target Degradation
Identifying unintended protein degradation is crucial for validating the specificity of a BRD9 PROTAC.
Quantitative Data Summary
The following tables summarize the degradation potency and selectivity of the well-characterized BRD7/BRD9 dual degrader, VZ185.
Table 1: Degradation Potency (DC50) of VZ185
| Cell Line | Target Protein | DC50 (nM) | Assay Type |
| RI-1 | BRD9 | 1.8 | Western Blot |
| RI-1 | BRD7 | 4.5 | Western Blot |
| HEK293 | HiBiT-BRD9 | 4.0 | Live-cell |
| HEK293 | HiBiT-BRD7 | 34.5 | Live-cell |
Data sourced from opnMe.com.[2]
Table 2: Proteome-wide Selectivity of VZ185
| Cell Line | Treatment | Number of Proteins Quantified | Significantly Downregulated Proteins |
| RI-1 | 100 nM VZ185 (4h) | 6,273 | BRD9, BRD7 |
| Kelly | 0.1 µM VZ185 (5h) | 7,742 | BRD9, BRD7 |
Data from proteomic experiments confirm that VZ185 is highly selective for the degradation of BRD9 and BRD7.[3][4]
Experimental Protocols
1. Western Blot Analysis of PROTAC-mediated Degradation
This protocol outlines the steps to quantify protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[5]
-
Incubate with a primary antibody against the target protein (e.g., anti-BRD9) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.[5]
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the thermal stabilization of a target protein upon ligand binding in a cellular context.[7]
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations for a specified time (typically 1 hour).[8]
-
-
Heat Treatment:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
-
Lysis and Separation:
-
Lyse the cells to release soluble proteins.
-
Centrifuge to separate the soluble fraction (containing stabilized, folded protein) from the precipitated, denatured proteins.[9]
-
-
Detection:
-
Analyze the amount of soluble target protein in the supernatant by Western Blot or mass spectrometry.[7] An increase in the amount of soluble protein at higher temperatures in the presence of the PROTAC indicates target engagement.
-
3. NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target in live cells.[10]
-
Cell Preparation:
-
Use cells expressing the target protein (e.g., BRD9) fused to NanoLuc® luciferase.
-
-
Assay Principle:
-
A fluorescent tracer that binds to the target protein is added to the cells, generating a BRET signal.
-
The addition of a competing PROTAC that binds to the same target will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[11]
-
-
Procedure:
-
Equilibrate the cells with the NanoBRET™ tracer.
-
Add the PROTAC at various concentrations.
-
Measure the BRET signal to determine the intracellular affinity of the PROTAC for its target.
-
Signaling Pathway and Mechanism of Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pelagobio.com [pelagobio.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Technical Support Center: Optimizing BRD9 Degradation Efficiency with PROTAC Technology
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs targeting Bromodomain-containing protein 9 (BRD9). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the degradation efficiency of your BRD9-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a BRD9-targeting PROTAC?
A PROTAC (Proteolysis-Targeting Chimera) targeting BRD9 is a heterobifunctional molecule. It works by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2] This targeted protein degradation offers a powerful approach to reduce BRD9 levels in cells.[1][4]
Q2: What are the key parameters to assess the efficiency of a BRD9-targeting PROTAC?
The two primary parameters for evaluating PROTAC efficiency are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein (BRD9).[1] A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[1]
These parameters are typically determined by generating a dose-response curve from a Western Blot or other protein quantification experiments.[1][5]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either BRD9 or the E3 ligase, rather than the productive ternary complex (BRD9-PROTAC-E3 ligase) required for degradation.[5][6] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[5][6]
Troubleshooting Guide
Problem 1: I am not observing any degradation of BRD9.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[6] Consider modifying the linker to improve physicochemical properties or employing prodrug strategies.[6] |
| Incorrect PROTAC Concentration | You may be using a concentration that is too low to be effective or so high that it is causing a "hook effect". Perform a broad dose-response experiment (e.g., 1 pM to 100 µM) to identify the optimal concentration.[5] |
| Suboptimal Incubation Time | The kinetics of degradation can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at an optimal PROTAC concentration to determine the ideal incubation time.[1][5] |
| Low E3 Ligase Expression | The cell line you are using may not express sufficient levels of the E3 ligase recruited by your PROTAC (e.g., CRBN, VHL).[1] Verify the expression of the E3 ligase by Western Blot. |
| Compound Instability | The PROTAC may be unstable in the cell culture medium. Assess the stability of your compound in the media over the course of your experiment.[6] |
| Inactive Ternary Complex | The PROTAC may bind to both BRD9 and the E3 ligase, but the resulting ternary complex is not in a productive conformation for ubiquitination.[6] Perform a co-immunoprecipitation (Co-IP) or a cellular thermal shift assay (CETSA) to confirm ternary complex formation.[6] |
Problem 2: The degradation of BRD9 is incomplete or weak.
| Possible Cause | Troubleshooting Step |
| Negative Cooperativity | The formation of the ternary complex may be inefficient. Biophysical assays like Isothermal Titration Calorimetry (ITC) can be used to measure the thermodynamics of ternary complex formation.[7] Linker optimization can improve cooperativity.[7] |
| Rapid Protein Resynthesis | The cell may be rapidly resynthesizing BRD9, counteracting the degradation. Perform a time-course experiment to observe the kinetics of degradation and recovery.[8] |
| Off-Target Effects | The PROTAC may be degrading other proteins, thus limiting its availability for BRD9. Assess the selectivity of your PROTAC using proteomics approaches.[9] |
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various BRD9 degraders from published literature. Note that these values can vary depending on the cell line and experimental conditions.
| Degrader | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| PROTAC 11 | CRBN | - | 50 nM | - | [2] |
| PROTAC 23 | VHL | EOL-1 | 4.5 nM (BRD7), 1.8 nM (BRD9) | - | [2] |
| CW-3308 | Cereblon | G401, HS-SY-II | < 10 nM | > 90% | [3] |
| PROTAC BRD9 Degrader-8 (compound E5) | - | MV4-11 | 16 pM | - | [10] |
| dBRD9 | Pomalidomide (CRBN) | MOLM-13 | Dose-dependent decrease | - | [11] |
Experimental Protocols
Western Blot for BRD9 Degradation
This protocol outlines the steps to quantify the degradation of BRD9 protein levels in cells treated with a PROTAC.[1][5]
Materials:
-
Cell line of interest
-
BRD9-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-BRD9 antibody
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Resolve the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Plot the normalized BRD9 levels against the PROTAC concentration to determine the DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to verify the formation of the BRD9-PROTAC-E3 Ligase ternary complex.[1]
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL)
-
Antibody against BRD9
-
Cell lysates from PROTAC-treated and vehicle-treated cells
Procedure:
-
Cell Treatment and Lysis: Treat cells with the BRD9 PROTAC and a vehicle control. Lyse the cells according to the Co-IP kit manufacturer's instructions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Elution: Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increased BRD9 signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: Mechanism of BRD9 degradation by a PROTAC.
Caption: Troubleshooting workflow for lack of BRD9 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
issues with "PROTAC BRD9-binding moiety 1" ternary complex formation
Welcome to the technical support center for researchers working with PROTACs targeting Bromodomain-containing protein 9 (BRD9). This resource is designed to help you troubleshoot common issues and answer frequently asked questions related to the formation of the critical Target-PROTAC-E3 Ligase ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a BRD9 PROTAC?
A1: A Proteolysis-Targeting Chimera (PROTAC) targeting BRD9 is a heterobifunctional molecule. It consists of two key parts: one moiety that binds to BRD9 and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). These two moieties are connected by a chemical linker. The PROTAC functions by bringing BRD9 into close proximity with the E3 ligase, forming a ternary complex (BRD9-PROTAC-E3 Ligase). This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the cell's proteasome, leading to its removal.[1][2][3]
Q2: Why is the formation of a stable ternary complex so critical for PROTAC efficacy?
A2: The ternary complex is the cornerstone of PROTAC activity. A stable and well-oriented complex is required for the efficient transfer of ubiquitin to the target protein.[2] The stability and kinetics of this complex often correlate directly with the rate and extent of protein degradation.[4] Factors like positive cooperativity, where the binding of one protein enhances the binding of the other, can lead to highly stable complexes and more potent degradation.[4][5] Conversely, inefficient complex formation results in poor degradation.[6]
Q3: What common issues can prevent or weaken ternary complex formation?
A3: Several factors can impede the formation of a productive ternary complex. These include:
-
The "Hook Effect": At excessively high concentrations, the PROTAC can independently bind to both the target protein and the E3 ligase, forming binary complexes that prevent the formation of the desired ternary complex.[7][8][9]
-
Poor Cooperativity: The PROTAC may successfully bind both proteins, but if there are no favorable protein-protein interactions between BRD9 and the E3 ligase, the complex will be unstable. The linker length and composition are critical for achieving positive cooperativity.[5][8]
-
Steric Hindrance: The geometry of the PROTAC or the natural conformations of the proteins may create clashes that prevent a stable complex from forming.[10]
-
Low Protein Expression: Insufficient levels of either BRD9 or the recruited E3 ligase (e.g., CRBN) in the experimental system can limit the number of ternary complexes that can form.[7][10]
Q4: How can I measure ternary complex formation in my experiments?
A4: Several biophysical and in-cell assays can be used to detect and quantify ternary complex formation:
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other. An increased FRET signal indicates complex formation.[11][12][13][14]
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the ternary complex by immobilizing one component and flowing the other two over the sensor surface.[8][15]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters and cooperativity of the interaction.[8][15]
-
NanoBRET™/CETSA: In-cell techniques that can confirm target engagement and complex formation within a live cellular environment.[7][8]
Troubleshooting Guides
Problem 1: Weak or No Target Degradation Observed
This is a common issue that often points to problems with ternary complex formation.
| Possible Cause | Recommended Solution & Action Steps |
| PROTAC Concentration is Not Optimal (Hook Effect) | Perform a wide dose-response curve (e.g., from 1 pM to 10 µM). High concentrations often lead to a bell-shaped curve where degradation is lost. The optimal concentration is at the peak of this curve.[7][9] |
| Inefficient Ternary Complex Formation | 1. Assess Linker: The linker is crucial for complex stability.[7] Consider testing analogs with different linker lengths or compositions. 2. Verify Binary Binding: Confirm that your PROTAC binds to BRD9 and the E3 ligase independently using assays like SPR or FP. |
| Low E3 Ligase Expression | Verify the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell model using Western Blot or qPCR. Some cell lines may have very low endogenous levels.[6][10] |
| Poor Cell Permeability or PROTAC Instability | 1. Assess Target Engagement: Use a cellular target engagement assay like CETSA or NanoBRET™ to confirm the PROTAC is entering the cell and binding to BRD9.[7] 2. Check Stability: Use LC-MS/MS to measure the stability of your compound in cell media and lysates over time. |
Problem 2: Inconsistent Results Between Biochemical and Cellular Assays
Sometimes a PROTAC that forms a strong ternary complex in vitro (with purified proteins) fails to degrade the target in cells.
| Possible Cause | Recommended Solution & Action Steps |
| Cellular Environment Complexity | The cellular milieu contains competing endogenous molecules and post-translational modifications not present in biochemical assays.[8] An in vitro complex may not be favorable in vivo. Use orthogonal in-cell assays (NanoBRET™, Western Blot) to validate biochemical findings.[7] |
| "Unproductive" Ternary Complex Geometry | A stable complex does not guarantee degradation. The orientation of the complex must position a lysine (B10760008) residue on the target protein surface accessible to the E3 ligase for ubiquitination. Computational modeling or structural biology may be needed to investigate this.[5][8] |
| Drug Efflux | Cells may be actively pumping the PROTAC out via efflux pumps (e.g., P-glycoprotein). This can be tested by co-treating with known efflux pump inhibitors.[10] |
Data Presentation: Key Parameters for Ternary Complex Analysis
The following table summarizes hypothetical, yet representative, data for two different BRD9 PROTACs to illustrate key quantitative parameters.
| Parameter | PROTAC-A (Effective Degrader) | PROTAC-B (Poor Degrader) | Description |
| Binary KD (BRD9) | 150 nM | 160 nM | Binding affinity of the PROTAC to BRD9 alone. |
| Binary KD (E3 Ligase) | 1.2 µM | 1.1 µM | Binding affinity of the PROTAC to the E3 ligase alone. |
| Ternary KD,app | 25 nM | 450 nM | Apparent binding affinity in the ternary complex. A lower value indicates a more stable complex. |
| Cooperativity (α) | 5.0 | 0.4 | A measure of how the proteins influence each other's binding. α > 1 is positive (favorable), α < 1 is negative (unfavorable).[8] |
| Cellular DC50 | 15 nM | > 5 µM | The concentration of PROTAC required to degrade 50% of the target protein in cells. |
| Max Degradation (Dmax) | 95% | < 20% | The maximum percentage of target protein degraded. |
Key Experimental Protocols
Protocol: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of a BRD9-PROTAC-CRBN ternary complex.
Objective: To quantify the proximity between BRD9 and the E3 ligase CRBN induced by a PROTAC.
Materials:
-
Purified GST-tagged BRD9
-
Purified His-tagged CRBN/DDB1 complex
-
Tb-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (e.g., AF488-anti-His) (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
PROTAC of interest, serially diluted in DMSO
-
384-well, low-volume, white microplates
Methodology:
-
Reagent Preparation: Prepare stocks of proteins and antibodies in assay buffer. The final concentrations need to be optimized, but starting points can be: 2 nM Tb-anti-GST, 4 nM AF488-anti-His, 2 nM GST-BRD9, and 8 nM His-CRBN.[12]
-
PROTAC Dispensing: Add serially diluted PROTAC compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Protein Addition: Add the protein mixture (GST-BRD9 and His-CRBN) to the wells.
-
Antibody Addition: Add the antibody mixture (Tb-anti-GST and AF488-anti-His) to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 180 minutes) to allow the complex to form and reach equilibrium.[11][12]
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths (e.g., 490 nm for Terbium and 520 nm for AF488) after a pulsed excitation (e.g., at 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm). Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[6]
Visualizations
Mechanism and Troubleshooting Workflows
Caption: The catalytic cycle of BRD9 degradation mediated by a PROTAC.
Caption: Troubleshooting workflow for weak or absent PROTAC-induced degradation.
Caption: Experimental workflow for a TR-FRET based ternary complex assay.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: PROTAC BRD9-binding moiety 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC BRD9-binding moiety 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein.[1][2][3][4][5] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[1][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the 26S proteasome.[1] This targeted degradation leads to the downregulation of BRD9-dependent gene expression.[1][7]
Q2: How do I determine the optimal concentration and treatment time for BRD9 degradation?
A2: The optimal concentration and treatment time for BRD9 degradation are cell-line specific and should be determined empirically.[8] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the conditions that result in maximal BRD9 degradation.[1] Western blotting is a common method to assess BRD9 protein levels.[8][9][10]
Q3: What are potential reasons for a lack of BRD9 degradation after treatment?
A3: Several factors can contribute to a lack of BRD9 degradation:
-
Poor Cell Permeability: The PROTAC molecule may not efficiently cross the cell membrane.[6]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in the cell line of interest.[6][8]
-
Inefficient Ternary Complex Formation: The PROTAC may bind to BRD9 and the E3 ligase individually but fail to form a stable and productive ternary complex.[6]
-
Compound Instability: The PROTAC may be unstable or precipitate in the cell culture medium.[6][8]
-
"Hook Effect": At very high concentrations, the PROTAC can form binary complexes with either BRD9 or the E3 ligase, which are non-productive for degradation, leading to a decrease in degradation efficiency.[6]
Q4: What are essential controls for my Western blot experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of BRD9 expression.[1][8]
-
Positive Control: A known BRD9 degrader to confirm the experimental setup is working correctly.
-
Negative Control: A non-degrading BRD9 inhibitor (e.g., the warhead molecule alone) to show that binding to BRD9 is not sufficient for degradation.[1]
-
Loading Control (e.g., GAPDH, β-actin): To ensure equal protein loading across all lanes.[8][9]
Troubleshooting Western Blot Artifacts
Issue 1: Weak or No BRD9 Signal
If you observe a weak or absent band for BRD9, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well. Consider enriching for BRD9 using immunoprecipitation.[11] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For large proteins, consider a wet transfer method. For small proteins, use a membrane with a smaller pore size (0.2 µm).[12][13][14] |
| Suboptimal Antibody Concentration | Optimize the primary antibody concentration. Increase the incubation time (e.g., overnight at 4°C).[12][15] |
| Inactive Antibody | Ensure proper antibody storage and check the expiration date. Avoid repeated freeze-thaw cycles.[15] |
| Insufficient Exposure Time | Increase the exposure time during chemiluminescence detection.[15] |
Issue 2: High Background on the Western Blot
High background can obscure the specific signal for BRD9. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[12][13] |
| Excessive Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody.[12][15] |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween-20.[12][14] |
| Contaminated Buffers | Prepare fresh buffers and filter them before use.[15] |
| Membrane Handling | Handle the membrane with tweezers to avoid contamination. Do not let the membrane dry out during incubations.[14] |
Issue 3: Multiple or Non-Specific Bands
The appearance of unexpected bands can be due to several factors:
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | Optimize the primary antibody concentration. Perform a BLAST search to check for potential cross-reactivity of the antibody.[15] |
| Protein Degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[11] |
| Post-Translational Modifications | Consult the literature to see if BRD9 undergoes modifications that could alter its molecular weight.[14] |
| Off-Target Degradation by PROTAC | While less common with selective PROTACs, consider performing proteomic analysis to identify other degraded proteins. Modifying the linker or E3 ligase recruiter can improve selectivity.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with this compound.[8][9]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1][9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][9]
-
Incubate the membrane with a primary anti-BRD9 antibody overnight at 4°C.[8][9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Wash the membrane again and develop with an ECL substrate to visualize the bands.[8][9]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC E3 Ligase Profiling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. elifesciences.org [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: PROTAC BRD9-binding moiety 1
Welcome to the technical support center for researchers utilizing "PROTAC BRD9-binding moiety 1" (CAS No. 2097512-23-5) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the design and execution of experiments with PROTACs incorporating this specific BRD9-binding warhead.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
"this compound" is a chemical compound designed to serve as the target-binding component, or "warhead," in a Proteolysis-Targeting Chimera (PROTAC). Its primary application is to be incorporated into a heterobifunctional PROTAC molecule that selectively binds to the Bromodomain-containing protein 9 (BRD9), thereby leading to its degradation via the ubiquitin-proteasome system.[1]
Q2: How does a PROTAC utilizing this moiety lead to BRD9 degradation?
A PROTAC is a bifunctional molecule with a ligand for the target protein (in this case, "this compound" for BRD9) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] When introduced into a cellular system, the PROTAC forms a ternary complex by simultaneously binding to BRD9 and an E3 ligase. This proximity induces the E3 ligase to polyubiquitinate BRD9, marking it for degradation by the proteasome.[2][3]
Q3: What are the potential off-target effects when using a PROTAC with this moiety?
While the warhead itself has a degree of selectivity for BRD9, off-target effects can still occur.[4] These can arise from the PROTAC binding to other bromodomain-containing proteins, such as BRD7 or members of the BET family (BRD2, BRD3, BRD4), or from the E3 ligase ligand engaging with unintended cellular machinery.[4][5] The linker composition and length can also influence the formation of non-productive or off-target ternary complexes. Comprehensive selectivity profiling using techniques like global proteomics is recommended to identify unintended degraded proteins.
Q4: What is the "hook effect" and how can it be addressed in my experiments?
The "hook effect" is a common phenomenon in PROTAC experiments where at high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules form binary complexes with either BRD9 or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex. To mitigate this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide: Unexpected Results
This guide addresses specific unexpected outcomes you may encounter during your experiments with PROTACs incorporating "this compound".
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak BRD9 degradation | 1. Poor Cell Permeability: The PROTAC molecule may be too large or polar to efficiently cross the cell membrane. | - Assess cell permeability using a cellular thermal shift assay (CETSA) or by comparing results in intact vs. permeabilized cells.- If permeability is low, consider optimizing the linker to improve physicochemical properties. |
| 2. Suboptimal Ternary Complex Formation: The linker length or geometry may not be conducive to the formation of a stable and productive ternary complex between BRD9 and the chosen E3 ligase. | - Synthesize a small library of PROTACs with varying linker lengths and compositions to identify an optimal linker.- Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess ternary complex formation in vitro. | |
| 3. Low E3 Ligase Expression: The cell line being used may have low endogenous expression of the recruited E3 ligase (e.g., VHL or Cereblon). | - Confirm the expression level of the target E3 ligase in your cell line by Western blot or proteomics.- Consider using a cell line with higher expression of the E3 ligase or engineering your cell line to overexpress it. | |
| 4. PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell. | - Assess the stability of your PROTAC in cell culture medium over the time course of your experiment using LC-MS.- If instability is an issue, chemical modifications to the linker or ligands may be necessary to improve stability. | |
| Degradation of BRD9 is observed, but with low potency (high DC₅₀) | 1. Weak Ternary Complex Cooperativity: The binding of the PROTAC to one protein partner (either BRD9 or the E3 ligase) may not enhance its binding to the other, resulting in a low-affinity ternary complex. | - Measure the cooperativity of ternary complex formation using biophysical methods.- Redesign the linker to promote more favorable protein-protein interactions within the ternary complex. |
| 2. Inefficient Ubiquitination: Even if a ternary complex forms, its conformation may not be optimal for the E3 ligase to efficiently transfer ubiquitin to BRD9. | - Perform an in vitro ubiquitination assay to confirm that BRD9 is being ubiquitinated in the presence of your PROTAC and the E3 ligase complex.- If ubiquitination is inefficient, linker modification may be required to alter the geometry of the ternary complex. | |
| Significant degradation of other proteins besides BRD9 (Off-target effects) | 1. Promiscuous Warhead Binding: The "this compound" may have some affinity for other bromodomain-containing proteins. | - Perform a selectivity screen of your PROTAC against a panel of bromodomain proteins using techniques like AlphaScreen or thermal shift assays.- If significant off-target binding is observed, a more selective warhead may be required. |
| 2. Linker-Induced Off-Target Interactions: The linker itself may contribute to the formation of unintended ternary complexes with other proteins. | - Systematically vary the linker composition and length to identify a linker that minimizes off-target degradation.- Use global proteomics (e-g., LC-MS/MS) to comprehensively profile the proteins degraded by your PROTAC. | |
| 3. Recruitment of an Unintended E3 Ligase: The PROTAC may be recruiting an E3 ligase other than the one intended. | - Confirm the E3 ligase dependency of your PROTAC by performing experiments in cell lines where the intended E3 ligase has been knocked out or knocked down. | |
| Cellular phenotype does not correlate with BRD9 degradation | 1. Functional Redundancy: Other proteins or pathways may be compensating for the loss of BRD9 function. For instance, BRD7, a close homolog of BRD9, is also part of a SWI/SNF complex and may have overlapping functions.[6] | - Investigate the expression and activity of related proteins (e.g., BRD7) upon BRD9 degradation.- Consider a dual-degrader approach if functional redundancy is confirmed. |
| 2. Rapid Target Re-synthesis: The cell may be rapidly re-synthesizing BRD9, thus masking the functional consequences of its degradation. | - Perform a washout experiment where the PROTAC is removed, and monitor the kinetics of BRD9 re-synthesis by Western blot over time. | |
| 3. Off-Target Effects Dominating Phenotype: The observed cellular phenotype may be a result of the degradation or inhibition of an off-target protein. | - Use a catalytically dead or inactive control PROTAC (e.g., with a modification to the E3 ligase binding moiety) to differentiate between effects due to BRD9 degradation versus off-target binding. |
Quantitative Data Summary
The following tables summarize key quantitative data for various BRD9 PROTAC degraders. It is important to note that the specific performance of a PROTAC using "this compound" will depend on the choice of E3 ligase ligand and linker.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| PROTAC E5 | MV4-11 | 0.016 | - |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| PROTAC 23 | EOL-1 | 1.8 | - |
| VZ185 | - | 4.5 | - |
| PROTAC 11 | - | 50 | - |
| DBr-1 | - | 90 | - |
Data compiled from multiple sources.[2][3][5][7]
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| PROTAC E5 | MV4-11 | 0.27 | - |
| PROTAC E5 | OCI-LY10 | 1.04 | - |
| PROTAC 11 | - | 104 | - |
| dBRD9 | EOL-1 | 4.872 | 7 |
| dBRD9 | A204 | 89.8 | 7 |
Data compiled from multiple sources.[2][5][7]
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is designed to quantify the degradation of BRD9 protein in response to treatment with a PROTAC incorporating "this compound".
Materials:
-
Cell line of interest expressing BRD9
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of your PROTAC or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of BRD9 degradation.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC BRD9-binding moiety 1 Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "PROTAC BRD9-binding moiety 1" in cell culture media. While specific quantitative stability data for this particular moiety is not publicly available, this guide offers general protocols and troubleshooting strategies applicable to PROTACs.
Stability Data for this compound
| Time (hours) | Culture Medium | Initial Concentration (µM) | Remaining PROTAC (%) | Notes |
| 0 | DMEM + 10% FBS | 1 | 100 | |
| 2 | DMEM + 10% FBS | 1 | ||
| 4 | DMEM + 10% FBS | 1 | ||
| 8 | DMEM + 10% FBS | 1 | ||
| 12 | DMEM + 10% FBS | 1 | ||
| 24 | DMEM + 10% FBS | 1 | ||
| 0 | RPMI-1640 + 10% FBS | 1 | 100 | |
| 2 | RPMI-1640 + 10% FBS | 1 | ||
| 4 | RPMI-1640 + 10% FBS | 1 | ||
| 8 | RPMI-1640 + 10% FBS | 1 | ||
| 12 | RPMI-1640 + 10% FBS | 1 | ||
| 24 | RPMI-1640 + 10% FBS | 1 |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions related to PROTAC stability and degradation experiments.
Q1: My PROTAC isn't causing degradation of the target protein. Could stability be the issue?
A1: Yes, instability of the PROTAC in cell culture medium is a potential cause for lack of degradation.[1] PROTACs are complex molecules that can be susceptible to degradation by enzymes present in serum or hydrolysis in aqueous media. It is crucial to assess the stability of your PROTAC over the time course of your experiment.[1] Other potential reasons for a lack of activity include poor cell permeability, lack of target or E3 ligase engagement, and inefficient ternary complex formation.
Q2: How can I assess the stability of my PROTAC in culture media?
A2: The most common method for assessing PROTAC stability is to incubate the compound in the desired cell culture medium at 37°C and quantify its concentration at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: I'm observing inconsistent degradation results between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors. One possibility is the instability of the PROTAC compound in the cell culture medium.[1] It is recommended to assess the stability of your PROTAC in the media over the time course of your experiment.[1] Other factors include variations in cell passage number, confluency, and overall cell health, which can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[1] Standardizing cell culture conditions is crucial for reproducible results.[1]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[1]
Q5: My PROTAC has poor solubility. How can I address this?
A5: Poor aqueous solubility is a common issue for PROTACs due to their high molecular weight and lipophilicity.[2] The hydrochloride salt form of "this compound" is suggested to have enhanced water solubility and stability.[3] For experimental purposes, using formulation strategies like preparing stock solutions in an organic solvent such as DMSO is a common practice.
Experimental Protocols
Protocol: Assessing PROTAC Stability in Cell Culture Media via LC-MS/MS
This protocol outlines a general procedure to determine the stability of a PROTAC in a chosen cell culture medium.
Materials:
-
PROTAC of interest (e.g., this compound)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS)
-
37°C incubator with 5% CO2
-
LC-MS/MS system
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample preparation)
-
Microcentrifuge tubes
-
Autosampler vials or 96-well plate
Procedure:
-
Preparation of PROTAC solution: Prepare a stock solution of the PROTAC in an appropriate solvent (e.g., DMSO). From this stock, prepare a working solution in the desired cell culture medium at the final test concentration.
-
Incubation: Aliquot the PROTAC-containing medium into multiple microcentrifuge tubes, one for each time point. Incubate the tubes at 37°C in a CO2 incubator.
-
Time-point sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one tube from the incubator.
-
Quenching and Protein Precipitation: To stop any potential enzymatic degradation and precipitate proteins, add a volume of cold acetonitrile containing a known concentration of an internal standard to the sample. A typical ratio is 3 volumes of ACN to 1 volume of the sample.
-
Centrifugation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Sample preparation for LC-MS/MS: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point. The method should be optimized for the specific PROTAC and internal standard.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the stability profile and half-life (t1/2) of the PROTAC in the culture medium.
Visualizations
Caption: Workflow for assessing PROTAC stability in culture media.
Caption: Key factors influencing the stability of PROTACs.
References
Technical Support Center: Avoiding Precipitation of PROTAC BRD9-binding moiety 1
Disclaimer: "PROTAC BRD9-binding moiety 1" is a descriptive classification rather than a specific, publicly cataloged molecule. Therefore, this guidance is based on the general physicochemical properties of Proteolysis Targeting Chimeras (PROTACs), particularly those designed to bind to the BRD9 bromodomain. Researchers should treat this information as a general framework and optimize conditions for their specific molecule.
PROTACs are a novel class of drugs that often exhibit poor solubility due to their high molecular weight and lipophilicity, characteristics often described as "beyond Rule of 5".[1][2][3][4][5] This can lead to challenges such as precipitation in aqueous buffers, which can compromise experimental results.[3][6]
Frequently Asked Questions (FAQs)
Q1: My PROTAC is precipitating out of my aqueous assay buffer. What are the common causes?
A1: Precipitation of PROTACs in aqueous solutions is a common issue stemming from their inherent physicochemical properties.[3][6] Key contributing factors include:
-
Poor Aqueous Solubility: PROTACs often have complex, hydrophobic structures and high molecular weights, leading to low solubility in water-based buffers.[3][7]
-
"Crashing Out" Upon Dilution: When a PROTAC stock solution, typically in a high concentration of an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to rapidly precipitate.[8]
-
High Concentration: At higher concentrations, the likelihood of a PROTAC aggregating and precipitating increases.[6][8]
-
pH and Salt Concentration: The pH of the buffer can affect the charge state of ionizable groups on the PROTAC, influencing its solubility. Similarly, high salt concentrations can sometimes lead to a "salting out" effect.[9][10]
-
Temperature: Changes in temperature can affect solubility, though this is generally a less common cause for precipitation in standard laboratory conditions.
Q2: How can I improve the solubility of my PROTAC stock solution?
A2: The choice of solvent for your stock solution is critical. While Dimethyl Sulfoxide (DMSO) is the most common, other options may be more suitable for particularly challenging PROTACs.
Table 1: Common Organic Solvents for PROTAC Stock Solutions
| Solvent | Type | Key Characteristics |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic[11] | Universal solvent for many small molecules.[12] Can sometimes cause issues in cell-based assays at higher concentrations. |
| DMF (Dimethylformamide) | Polar Aprotic[11] | Stronger solvent than DMSO for some compounds.[12] |
| DMA (Dimethylacetamide) | Polar Aprotic | Similar to DMF, can be effective for highly insoluble compounds. |
| NMP (N-methyl-2-pyrrolidone) | Polar Aprotic | Another strong solvent option for difficult-to-dissolve molecules. |
This table summarizes common solvents; the optimal choice will be molecule-specific.
Troubleshooting Guides
Issue: PROTAC Precipitates Upon Dilution into Aqueous Buffer
This is one of the most frequent challenges. The key is to minimize the shock of the solvent change. A stepwise dilution, sometimes called serial dilution, is often effective.
Experimental Protocol: Serial Dilution for Working Solutions
-
Prepare a High-Concentration Stock: Dissolve your this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or vortexing may be necessary.[4][5]
-
Intermediate Dilution: Create an intermediate dilution of your PROTAC in a solution containing a mix of your organic solvent and aqueous buffer. For example, dilute your 10 mM stock 1:10 in a solution of 50% DMSO / 50% PBS to get a 1 mM solution in 50% DMSO.
-
Final Dilution: Use the intermediate dilution to make your final working concentrations in your assay buffer. This final step should ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to minimize effects on your experiment.[6]
Below is a workflow to visualize this process.
Caption: A workflow for preparing working solutions to avoid precipitation.
Issue: My PROTAC is still precipitating, even with serial dilution. What else can I try?
A2: If precipitation persists, you may need to modify your aqueous buffer. The addition of co-solvents or excipients can help maintain solubility.
Table 2: Common Additives to Improve PROTAC Solubility in Aqueous Buffers
| Additive Type | Examples | Typical Concentration | Mechanism of Action |
| Surfactants | Tween-20, Pluronic F-68 | 0.01% - 0.1% | Reduce surface tension and can form micelles around the PROTAC.[6] |
| Co-solvents | Glycerol, Polyethylene Glycol (PEG) | 1% - 10% | Increase the polarity of the solvent, helping to keep hydrophobic molecules in solution.[6] |
| Cyclodextrins | HP-β-CD, β-CD | 1 - 10 mM | Form inclusion complexes with the PROTAC, shielding it from the aqueous environment. |
| Serum | Fetal Bovine Serum (FBS) | 1% - 10% | In cell-based assays, serum proteins can bind to the PROTAC and help keep it in solution. |
Always test the compatibility of these additives with your specific assay, as they can sometimes interfere with biological processes.
Advanced Strategies & Signaling Pathways
For particularly challenging PROTACs, more advanced formulation strategies may be necessary, especially for in vivo studies. These can include the use of amorphous solid dispersions (ASDs) or lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS).[1][3][13][14] These techniques aim to present the PROTAC to the aqueous environment in a non-crystalline, higher-energy state, which can enhance solubility and absorption.[1][15]
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system.[16] While precipitation is primarily a physicochemical issue, it's crucial to ensure that the effective concentration of the soluble, monomeric PROTAC is sufficient to engage both the BRD9 protein and the E3 ligase to form a stable ternary complex, which is a prerequisite for target degradation.[17][18]
Caption: The relationship between PROTAC solubility and biological activity.
By systematically addressing the factors that contribute to precipitation, from stock solution preparation to final assay conditions, researchers can improve the reliability and accuracy of their experiments with "this compound" and other challenging PROTAC molecules.
References
- 1. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 16. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Concentration Optimization for PROTAC BRD9-binding moiety 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with PROTAC BRD9-binding moiety 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein.[1][2][3] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[1] This proximity facilitates the formation of a ternary complex (BRD9-PROTAC-E3 ligase), leading to the ubiquitination of BRD9.[1] Ubiquitinated BRD9 is then recognized and degraded by the proteasome.[1]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve. Testing lower concentrations, from the nanomolar to low micromolar range, is recommended to find the "sweet spot" for maximal degradation.
Q3: My PROTAC isn't causing degradation of BRD9. What are the common reasons for this?
A3: Several factors can lead to a lack of BRD9 degradation. Common issues include suboptimal PROTAC concentration (either too low to form the ternary complex or too high, leading to the hook effect), insufficient treatment time, poor cell permeability of the PROTAC, or low expression levels of BRD9 or the recruited E3 ligase in the chosen cell line. Additionally, the stability and solubility of the PROTAC in the cell culture medium can impact its efficacy.
Q4: How do I choose the appropriate concentration range for my initial experiments?
A4: For initial experiments, it is advisable to test a broad range of concentrations, for example, from 1 pM to 100 µM. This wide range will help in identifying the optimal concentration for maximal degradation (Dmax) and determining the DC50 value (the concentration at which 50% of the target protein is degraded).
Q5: What is the solubility and stability of this compound?
A5: The hydrochloride salt form of this compound generally has enhanced water solubility and stability compared to the free form.[2] Its solubility is reported to be 20.83 mg/mL in DMSO and 2.5 mg/mL in aqueous solutions, where ultrasonic dispersion may be needed for optimal dissolution.[1] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and away from moisture.[3]
Troubleshooting Guides
Problem: Suboptimal or No BRD9 Degradation
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration and rule out the "hook effect". |
| Inadequate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, optimal PROTAC concentration to determine the ideal incubation period for maximal degradation. |
| Low Cell Permeability | If possible, consider chemical modifications to the PROTAC linker to improve its physicochemical properties for better cell uptake. |
| Low BRD9 or E3 Ligase Expression | Verify the expression levels of both BRD9 and the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blotting. Select a cell line with robust expression of both proteins. |
| Compound Instability/Precipitation | Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture medium. Visually inspect the medium for any precipitation. Assess the stability of the PROTAC in your experimental media over the time course of the experiment. |
Problem: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use cells within a consistent passage number range. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of the PROTAC and other reagents to each well. |
| Uneven Cell Lysis | Ensure complete and consistent lysis of cells in all samples. Inconsistent lysis can lead to variability in protein extraction. |
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various BRD9 degraders in different cell lines. Note that these values can vary depending on the specific experimental conditions.
| Degrader | Cell Line | DC50 | Dmax |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% |
| AMPTX-1 | MCF-7 | 2 nM | 70% |
| A CRBN-based PROTAC | - | 50 nM | - |
| A VHL-based PROTAC (PROTAC 23) | EOL-1 | 4.5 nM (BRD7), 1.8 nM (BRD9) | - |
| VZ185 | RI-1 | 1.76 nM (BRD9), 4.5 nM (BRD7) | >90% |
This data is compiled from multiple sources and for different BRD9 PROTACs to provide a general reference.[4][5][6][7]
Experimental Protocols
Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to quantify the degradation of BRD9 protein following treatment with a PROTAC.
Materials:
-
Cell line expressing BRD9
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range.
-
Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the formation of the BRD9-PROTAC-E3 Ligase ternary complex.
Materials:
-
Cells treated with PROTAC and vehicle control
-
Co-IP lysis buffer (gentle, non-denaturing)
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against BRD9 for Western Blot detection
Procedure:
-
Cell Lysis:
-
Harvest and wash cells treated with the PROTAC or vehicle.
-
Lyse cells in a gentle Co-IP lysis buffer to maintain protein-protein interactions.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western Blotting using an antibody against BRD9 to detect its presence in the immunoprecipitated complex.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for optimizing BRD9 degradation.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Toxicity of BRD9-Targeting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of BRD9-targeting PROTACs, including those utilizing "PROTAC BRD9-binding moiety 1," in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of a BRD9-targeting PROTAC?
A BRD9-targeting PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein. It consists of a ligand that binds to BRD9 (such as "this compound"), a linker, and a ligand that recruits an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the potential sources of toxicity when using a BRD9-targeting PROTAC in cell culture?
Toxicity in cell culture experiments with BRD9-targeting PROTACs can arise from several factors:
-
On-target toxicity: Excessive degradation of BRD9 in normal, non-cancerous cells can be detrimental. BRD9 plays a role in normal cellular processes, such as hematopoietic stem cell function and differentiation.[1][2] Its depletion can lead to reduced cell proliferation and altered cell fate.
-
Off-target toxicity: The PROTAC molecule may bind to and degrade proteins other than BRD9. This can be due to non-specific binding of the BRD9-binding moiety or the E3 ligase ligand. For instance, pomalidomide-based E3 ligase ligands have been shown to induce the degradation of zinc-finger proteins.[3]
-
"Hook effect": At very high concentrations, PROTACs can exhibit reduced efficacy and increased toxicity. This is because the formation of binary complexes (PROTAC with either BRD9 or the E3 ligase) can be favored over the productive ternary complex (BRD9-PROTAC-E3 ligase), leading to off-target effects and cellular stress.[4]
-
Compound-intrinsic toxicity: The chemical structure of the PROTAC itself, independent of its protein-degrading activity, might be toxic to cells.
-
Vehicle toxicity: The solvent used to dissolve the PROTAC (e.g., DMSO) can be toxic to cells at high concentrations.
Q3: What is the role of BRD9 in normal cells, and why might its degradation be toxic?
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a role in regulating gene expression.[1][2][5] In normal cells, BRD9 is involved in essential processes such as:
-
Hematopoietic stem cell function: BRD9 is important for the proliferation and maintenance of hematopoietic stem and progenitor cells. Its inhibition or degradation can impair their function and affect lineage differentiation.[1][2]
-
Transcriptional regulation: BRD9-containing complexes are involved in maintaining the transcriptional programs that define cell identity.[6]
Degradation of BRD9 in normal cells can disrupt these fundamental processes, leading to unintended and potentially toxic consequences.
Q4: How can I determine if the observed toxicity is on-target or off-target?
Distinguishing between on-target and off-target toxicity is crucial for troubleshooting. Here are some strategies:
-
Rescue experiments: Attempt to rescue the toxic phenotype by re-expressing a degradation-resistant form of BRD9. If the toxicity is alleviated, it is likely on-target.
-
Use of a non-degrading control: Synthesize or obtain a control molecule that is structurally similar to your PROTAC but lacks the E3 ligase-binding moiety. This molecule should still bind to BRD9 but not induce its degradation. If this control compound is not toxic, the observed toxicity is likely due to protein degradation.
-
Proteomics analysis: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your PROTAC. This can reveal unexpected off-target substrates.
-
Vary the E3 ligase ligand: If possible, test a PROTAC with a different E3 ligase ligand to see if the toxicity profile changes. This can help identify off-target effects mediated by the E3 ligase binder.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective degradation concentrations.
This is a common challenge in PROTAC development. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow for High Cytotoxicity
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Issue 2: Inconsistent results in cell viability assays.
Inconsistent results can be frustrating. This guide will help you identify and resolve common issues.
| Possible Cause | Suggested Solution |
| Cell culture variability | Ensure consistent cell passage number, seeding density, and growth conditions. Regularly test for mycoplasma contamination. |
| PROTAC solubility issues | Prepare fresh stock solutions of the PROTAC and visually inspect for precipitation before each experiment. Consider using a different solvent or formulation. |
| Assay-specific artifacts | For MTT assays, high concentrations of the PROTAC may interfere with formazan (B1609692) production. Consider using an alternative viability assay like LDH release or a luminescence-based assay (e.g., CellTiter-Glo). |
| Inconsistent incubation times | Use a precise timer for all incubation steps, especially for the addition of assay reagents. |
| Edge effects in multi-well plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the BRD9-targeting PROTAC and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
Cytotoxicity Assessment: LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat them as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction solution to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader.[9][10][11]
Assessment of BRD9 Degradation: Western Blotting
This protocol is for quantifying the levels of BRD9 protein following PROTAC treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the BRD9-targeting PROTAC for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.[12][13]
BRD9 Degradation and Signaling
Caption: Mechanism of BRD9 degradation by a PROTAC and its downstream effects.
Quantitative Data Summary
| Parameter | Description | Typical Range | Assay |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 1 nM - 1 µM | Western Blot, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achieved. | 80 - >95% | Western Blot, Mass Spectrometry |
| IC50 / EC50 | The concentration of the PROTAC that inhibits a biological function (e.g., cell viability) by 50%. | Varies widely | MTT, LDH, CellTiter-Glo |
| Therapeutic Window | The ratio of IC50 (toxicity) to DC50 (efficacy). A larger ratio is desirable. | >10 | Calculated from IC50 and DC50 values |
References
- 1. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genecards.org [genecards.org]
- 6. Gene - BRD9 [maayanlab.cloud]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. ptglab.com [ptglab.com]
Technical Support Center: Troubleshooting Inconsistent BRD9 Degradation with "PROTAC BRD9-binding moiety 1"
Welcome to the technical support center for researchers utilizing "PROTAC BRD9-binding moiety 1" in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly inconsistent BRD9 protein degradation.
Troubleshooting Guide: Inconsistent BRD9 Degradation
Inconsistent degradation of the target protein is a frequent hurdle in PROTAC-based experiments. The following table outlines potential causes and recommended solutions to help you diagnose and resolve these issues.
| Potential Cause | Recommended Action |
| Suboptimal PROTAC Concentration (The "Hook Effect") | High concentrations of PROTACs can lead to the formation of binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][2][3][4] Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar ranges, to identify the optimal concentration for maximal degradation.[1][2] |
| Poor Cell Permeability of the PROTAC | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1] If you have synthesized a full PROTAC using "this compound," consider modifying the linker to improve its physicochemical properties.[1] Prodrug strategies can also be employed to mask polar groups.[1] |
| Inefficient Ternary Complex Formation | Even if the PROTAC binds to BRD9 and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex.[1] You can perform co-immunoprecipitation (Co-IP) or proximity assays like TR-FRET to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.[1][2][5] |
| Inappropriate E3 Ligase Choice | The E3 ligase recruited by your full PROTAC may not be expressed at sufficient levels in your chosen cell line or may not be the optimal ligase for BRD9 degradation.[1] Confirm the expression of the recruited E3 ligase in your cell line via Western Blot. If expression is low, consider using a different cell line or a PROTAC that recruits a more ubiquitously expressed E3 ligase like VHL or CRBN.[1] |
| Issues with the Ubiquitin-Proteasome System (UPS) | The degradation of BRD9 is dependent on a functional UPS.[4] To confirm that the UPS is active in your experimental system, you can use a positive control, such as the proteasome inhibitor MG132, which should block degradation.[2][4] |
| High Rate of BRD9 Protein Synthesis | The cell may be synthesizing new BRD9 protein at a rate that counteracts the degradation induced by the PROTAC.[2] A time-course experiment can help identify the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis occurs.[2] |
| Instability of the PROTAC Compound | The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment.[1] Assess the stability of your PROTAC in your experimental conditions. |
| Variable Cell Culture Conditions | Cell passage number, confluency, and overall cell health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[1] It is important to standardize cell culture conditions, use cells within a defined passage number range, and ensure consistent seeding densities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a chemical compound that binds to the BRD9 protein.[6][7][8][9] It is intended to be used as a component of a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule with one end binding to the target protein (in this case, BRD9) and the other end recruiting an E3 ubiquitin ligase.[10][11] This proximity leads to the ubiquitination of BRD9, marking it for degradation by the cell's proteasome.[11][12][13] The specific E3 ligase recruited and the linker used in your final PROTAC molecule will determine its overall efficacy.
Q2: I'm not observing any BRD9 degradation. What should I check first?
A2: If you observe no degradation, a logical troubleshooting workflow is essential.[1] Start by verifying the basics:
-
Confirm Target and E3 Ligase Expression: Use Western Blot to ensure that both BRD9 and the intended E3 ligase are expressed in your cell line.
-
Assess PROTAC Integrity and Purity: Ensure your synthesized PROTAC is of high purity and has not degraded.
-
Perform a Wide Dose-Response: As mentioned in the troubleshooting table, the "hook effect" is a common issue, and testing a broad range of concentrations is crucial.[1][2][3][4]
Q3: How can I confirm that my PROTAC is entering the cells and engaging with BRD9?
A3: Confirming target engagement within the cell is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to verify that the PROTAC is binding to BRD9 in a cellular context.[1]
Q4: What are the key signaling pathways involving BRD9 that I should be aware of?
A4: BRD9 is a component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a role in regulating gene expression.[14][15] It has been implicated in several signaling pathways involved in cancer progression, including the Notch signaling pathway, androgen receptor signaling, the TGF-β/Activin/Nodal pathway, and the Wnt signaling pathway.[15][16][17] Understanding these pathways can help in designing downstream functional assays.
Experimental Protocols
Below are detailed protocols for key experiments to assess PROTAC efficacy.
Western Blot Analysis for BRD9 Degradation
This protocol outlines the steps for treating cells with your BRD9 PROTAC and analyzing BRD9 protein levels.[10]
Materials:
-
Cell line expressing BRD9
-
Your synthesized BRD9 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells at a consistent density and allow them to adhere overnight.[18]
-
Cell Treatment: Treat cells with a range of concentrations of your BRD9 PROTAC and a DMSO vehicle control for the desired time (e.g., 2, 4, 8, 16, 24 hours).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10][18]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[10][18]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][18]
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[10][18]
-
Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control to determine the percentage of degradation.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Your synthesized BRD9 PROTAC
-
Cell culture medium
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with serial dilutions of your BRD9 PROTAC for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[19]
-
For MTT: Add MTT solution and incubate for 45 minutes at 37°C. Then, solubilize the formazan (B1609692) crystals with DMSO.[20]
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[19][20]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to verify the formation of the BRD9-PROTAC-E3 Ligase ternary complex.[18]
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the recruited E3 ligase (or a tag on the E3 ligase)
-
Antibody against BRD9
-
Cells treated with your BRD9 PROTAC and vehicle control
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your BRD9 PROTAC for a short period (e.g., 2-4 hours). To prevent degradation of the complex, you can pre-treat with a proteasome inhibitor like MG132.[5] Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates.
-
Incubate the lysates with an antibody against the E3 ligase to pull down the complex.[18]
-
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[18] A successful Co-IP will show a band for BRD9 in the sample treated with the PROTAC and immunoprecipitated with the E3 ligase antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound hydrochloride - Immunomart [immunomart.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene - BRD9 [maayanlab.cloud]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BRD9 Degraders: Unveiling the Landscape of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Bromodomain-containing protein 9 (BRD9) has emerged as a compelling target for therapeutic intervention in various cancers, including synovial sarcoma and certain hematological malignancies. The development of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders against BRD9 offers a promising strategy to eliminate the protein entirely, a distinct advantage over traditional inhibition.
This guide provides an objective comparison of several key BRD9 degraders, with a focus on a foundational PROTAC scaffold conceptually derived from "PROTAC BRD9-binding moiety 1" and its evolution into molecules like dBRD9 . We compare its performance against other notable BRD9 degraders: the dual BRD7/9 degrader VZ185 , and the clinical candidates CFT8634 and FHD-609 , as well as the highly potent preclinical candidate E5 . This comparison is supported by quantitative experimental data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Performance Comparison of BRD9 Degraders
The efficacy of a protein degrader is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as its functional impact on cellular processes, often measured by the half-maximal inhibitory concentration (IC50) in proliferation assays. The following tables summarize the performance of the selected BRD9 degraders across various metrics.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax)
| Degrader | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference(s) |
| dBRD9 | BRD9 | CRBN | MOLM-13 | ~50 | >90% | 4 | [1][2] |
| VZ185 | BRD9, BRD7 | VHL | RI-1 | 1.8 (BRD9), 4.5 (BRD7) | >95% | 8 | [3][4] |
| EOL-1 | 2.3 | N/A | 18 | [5] | |||
| CFT8634 | BRD9 | CRBN | Synovial Sarcoma Cells | 2 - 3 | >95% | 2 | [6][7] |
| FHD-609 | BRD9 | CRBN | SYO-1 (Synovial Sarcoma) | <16 | >97% | 4 | [4] |
| E5 | BRD9 | CRBN | MV4-11 | 0.016 | >90% | N/A | [8][9][10] |
Table 2: Anti-proliferative Activity (IC50)
| Degrader | Cell Line | IC50 (nM) | Assay Duration | Reference(s) |
| dBRD9 | MOLM-13 | 104 | 7 days | [11] |
| VZ185 | EOL-1 | 3.4 | N/A | [5] |
| A-204 (Rhabdoid Tumor) | 39.8 | N/A | [5] | |
| CFT8634 | SMARCB1-perturbed cells | Potent, concentration-dependent | Long-term | [6] |
| FHD-609 | Synovial Sarcoma Cells | Picomolar range | N/A | [4] |
| E5 | MV4-11 | 0.27 | N/A | [8][9][10] |
| OCI-LY10 | 1.04 | N/A | [8][9][10] |
Table 3: Selectivity Profile
| Degrader | Primary Target(s) | Off-Target Degradation/Binding | Reference(s) |
| dBRD9 | BRD9 | No significant degradation of BRD4 or BRD7 at concentrations up to 5 µM. Proteomics confirmed high selectivity for BRD9. | [1][2][12] |
| VZ185 | BRD9, BRD7 | No degradation of BRD2, BRD3, or BRD4 observed. Proteomics confirmed high selectivity for BRD7/9. | [3] |
| CFT8634 | BRD9 | Highly selective for BRD9 over BRD4 and BRD7. Global proteomics showed BRD9 as the only significantly degraded protein. | [13] |
| FHD-609 | BRD9 | Selective degradation of BRD9. | [4] |
| E5 | BRD9 | Selectively degrades BRD9 with no significant effect on BET family proteins. | [10] |
Table 4: Pharmacokinetic Properties
| Degrader | Key Pharmacokinetic Features | Reference(s) |
| dBRD9 | Preclinical tool compound; limited in vivo PK data available. | |
| VZ185 | Good in vivo PK profile with high stability in plasma and microsomes. Quantitatively bioavailable. | [3][14] |
| CFT8634 | Orally bioavailable with dose-proportional human plasma exposure. | [7][15][16][17] |
| FHD-609 | Intravenously administered. Long half-life in preclinical species. Low oral bioavailability. | [4][18][19] |
| E5 | Preclinical candidate with demonstrated in vivo efficacy in xenograft models. | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of these degraders, it is crucial to visualize the biological context and the experimental procedures.
BRD9 Signaling Pathway
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the larger SWI/SNF family. These complexes utilize the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to downstream effects on transcription and cellular processes like proliferation and differentiation.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between the target protein (BRD9) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
Experimental Workflow: Western Blot for Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with a degrader.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the characterization of BRD9 degraders.
Protocol 1: Western Blotting for BRD9 Degradation
Objective: To determine the extent of BRD9 protein degradation in cells treated with a degrader molecule.
Materials:
-
Cell line of interest (e.g., MOLM-13, SYO-1)
-
BRD9 degrader and DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the BRD9 degrader or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 signal to the corresponding loading control signal. Plot the normalized BRD9 levels against the degrader concentration to determine DC50 and Dmax.
Protocol 2: HiBiT Assay for Protein Degradation
Objective: To quantitatively measure protein degradation kinetics in real-time or in an endpoint format in live cells.
Materials:
-
CRISPR/Cas9-engineered cell line expressing the target protein endogenously tagged with HiBiT
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint) or Nano-Glo® Live Cell Assay System (for real-time)
-
White, opaque 96- or 384-well assay plates
-
BRD9 degrader and DMSO
-
Luminometer
Procedure (Endpoint Assay):
-
Cell Plating: Plate the HiBiT-tagged cells in a white-walled assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader or DMSO and incubate for the desired time.
-
Lysis and Detection: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Measurement: Shake the plate for 10 minutes to ensure complete lysis and signal generation. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized signal against the degrader concentration to calculate DC50 and Dmax.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line of interest
-
BRD9 degrader and DMSO
-
Co-IP lysis/wash buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or BRD9 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-BRD9 and anti-CRBN)
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or DMSO for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells using a gentle Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both BRD9 and the E3 ligase. The detection of BRD9 in the CRBN immunoprecipitate (and vice-versa) in the presence of the degrader confirms the formation of the ternary complex.
This guide provides a comparative overview of key BRD9 degraders, offering valuable insights for researchers in the field. The provided data and protocols serve as a foundation for the rational design and evaluation of novel therapeutic agents targeting BRD9 for degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]
- 12. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c4therapeutics.com [c4therapeutics.com]
- 14. Pardon Our Interruption [opnme.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. foghorntx.com [foghorntx.com]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to BRD9 Targeting: The Inhibitor BI-7273 Versus a PROTAC BRD9-Binding Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison between two key chemical tools used to probe the function of Bromodomain-containing protein 9 (BRD9): the small molecule inhibitor BI-7273 and PROTAC BRD9-binding moiety 1 , the warhead component of the well-characterized BRD9 degrader, dBRD9. This comparison will delve into their respective mechanisms of action, binding affinities, cellular activities, and the experimental methodologies used for their characterization.
Introduction to BRD9 and its Targeting Strategies
BRD9 is a bromodomain-containing protein that is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering chromatin structure, and its dysregulation has been implicated in various cancers, including synovial sarcoma and acute myeloid leukemia.[1] Consequently, BRD9 has emerged as a significant therapeutic target.
Two primary strategies for targeting BRD9 are:
-
Inhibition: Using small molecules that bind to the bromodomain of BRD9, preventing it from recognizing acetylated histones and thereby inhibiting its function. BI-7273 is a potent and selective inhibitor that exemplifies this approach.
-
Degradation: Employing Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the BRD9 protein. These heterobifunctional molecules consist of a moiety that binds to the target protein (the "warhead"), a linker, and a ligand for an E3 ubiquitin ligase. "this compound" is the warhead used in the well-studied degrader dBRD9, which is derived from BI-7273.[2]
This guide will compare the BRD9-binding component as a standalone inhibitor (BI-7273) against its role as a targeting moiety in a PROTAC system.
Mechanism of Action
BI-7273 acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of the BRD9 bromodomain. This prevents the recruitment of the BRD9-containing SWI/SNF complex to chromatin, thereby inhibiting the transcription of target genes.
This compound , as part of a PROTAC such as dBRD9, also binds to the BRD9 bromodomain. However, its primary function is to bring BRD9 into close proximity with an E3 ubiquitin ligase (in the case of dBRD9, Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of the entire BRD9 protein.[2] This approach eliminates the protein entirely, rather than just inhibiting one of its functions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for BI-7273 and the PROTAC dBRD9, which utilizes a derivative of BI-7273 as its BRD9-binding moiety.
Table 1: Biochemical and Cellular Potency
| Parameter | BI-7273 | dBRD9 (utilizing this compound) |
| Target(s) | BRD9, BRD7 | BRD9 |
| Mechanism | Inhibition | Degradation |
| IC50 (BRD9, AlphaScreen) | 19 nM | Not applicable (induces degradation) |
| Kd (BRD9, ITC) | 15 nM | Not directly measured for the moiety alone |
| DC50 (BRD9 degradation) | Not applicable | ~50 nM (in MOLM-13 cells) |
| Cellular IC50 (MOLM-13) | >10 µM (as an inhibitor) | 104 nM (antiproliferative) |
Table 2: Selectivity Profile
| Target | BI-7273 | dBRD9 (utilizing this compound) |
| BRD7 (IC50, AlphaScreen) | 117 nM | No significant degradation observed |
| BET Family (BRD2, BRD3, BRD4) | >100 µM (AlphaScreen) | No significant degradation observed |
| CECR2 (Kd, ITC) | 187 nM | Not reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of a ligand binding to a protein.
Protocol:
-
Prepare a solution of purified BRD9 protein (typically 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of the ligand (BI-7273) at a concentration approximately 10-fold higher than the protein concentration in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
The resulting data of heat released or absorbed per injection is plotted against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Assay for Inhibition of Binding
Objective: To measure the inhibition of the interaction between BRD9 and an acetylated histone peptide.
Protocol:
-
Prepare a reaction mixture containing GST-tagged BRD9 protein and a biotinylated acetylated histone H4 peptide in the assay buffer.
-
Add serial dilutions of the inhibitor (BI-7273) to the wells of a 384-well plate.
-
Add the protein-peptide mixture to the wells.
-
Incubate at room temperature to allow for binding.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value from the dose-response curve.
Western Blot for Protein Degradation
Objective: To quantify the degradation of BRD9 protein in cells treated with a PROTAC.
Protocol:
-
Seed cells (e.g., MOLM-13) in a 6-well plate and allow them to adhere or stabilize in suspension.
-
Treat the cells with various concentrations of the PROTAC (dBRD9) for a specified time (e.g., 4, 8, 24 hours). Include a DMSO-treated control.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities to determine the percentage of BRD9 degradation relative to the control.
MTT Assay for Cell Viability
Objective: To assess the effect of compounds on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of the test compound (BI-7273 or dBRD9) and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value from the dose-response curve.
Mandatory Visualization
Signaling Pathway and Mechanism of Action Diagrams
Caption: BRD9 recognizes acetylated histones, leading to the recruitment of the SWI/SNF complex, chromatin remodeling, and transcription of target genes that promote cell proliferation.
Caption: Comparison of the inhibitory mechanism of BI-7273 versus the degradation mechanism of a BRD9-targeting PROTAC.
Caption: Logical flow from target engagement to cellular effects for inhibition versus degradation strategies.
References
Unveiling the Superior Efficacy of BRD9 Degradation over Inhibition: A Comparative Analysis of dBRD9 and a BRD9-Binding Moiety
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between the efficacy of the PROTAC dBRD9 and a representative BRD9-binding moiety, I-BRD9, in targeting the epigenetic reader BRD9. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
In the rapidly evolving field of targeted protein modulation, understanding the distinct advantages of protein degradation over simple inhibition is paramount. This guide delves into the functional differences between a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Bromodomain-containing protein 9 (BRD9), known as dBRD9, and a small molecule inhibitor, I-BRD9, which merely blocks its function. While "PROTAC BRD9-binding moiety 1" serves as a crucial component for recognizing BRD9 within a PROTAC, it is the complete heterobifunctional molecule, dBRD9, that orchestrates the targeted destruction of the BRD9 protein.
Executive Summary: Degradation Outperforms Inhibition
Experimental evidence consistently demonstrates that the degradation of BRD9 via dBRD9 leads to a more profound and sustained cellular impact compared to the inhibition of its bromodomain by I-BRD9. This enhanced efficacy is reflected in superior anti-proliferative activity and induction of apoptosis in cancer cell lines.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various studies, highlighting the superior potency of dBRD9 in inducing BRD9 degradation and inhibiting cell viability compared to the inhibitory effects of I-BRD9.
Table 1: BRD9 Degradation Efficacy of dBRD9
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Time (h) |
| MOLM-13 | 50 | >95 | 4 |
| G401 | < 10 | >90 | Not Specified |
| HS-SY-II | < 10 | >90 | Not Specified |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity (IC₅₀) of dBRD9 vs. I-BRD9
| Cell Line | dBRD9 IC₅₀ (nM) | I-BRD9 IC₅₀ (µM) |
| MOLM-13 | 104 | Not Specified |
| EOL-1 | 4.87 | Not Specified |
| MV4-11 | 0.27 | >3 (approx.)[1] |
| OCI-LY10 | 1.04 | Not Specified |
| LNCaP | Not Specified | ~3[2] |
| VCaP | Not Specified | ~3[2] |
| 22Rv1 | Not Specified | ~3[2] |
| C4-2 | Not Specified | ~3[2] |
IC₅₀: Half-maximal inhibitory concentration.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference in the mechanism of action between a BRD9-binding moiety (inhibitor) and a BRD9-targeting PROTAC (degrader) underlies their distinct efficacy profiles.
A BRD9 inhibitor, such as I-BRD9, physically occupies the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing it from recognizing its natural substrates and thereby inhibiting its role in transcriptional regulation. In contrast, dBRD9, a heterobifunctional molecule, simultaneously binds to BRD9 and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome. This catalytic process removes the entire protein from the cell, leading to a more complete and lasting shutdown of its function.
BRD9 Signaling Pathways
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression. Its dysregulation is implicated in various cancers. The following diagram illustrates some of the key signaling pathways influenced by BRD9.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Western Blot for BRD9 Degradation
Objective: To quantify the extent of BRD9 protein degradation following treatment with dBRD9.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
dBRD9
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a range of concentrations of dBRD9 or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Scrape and collect the lysate. Incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with primary anti-BRD9 antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Add ECL substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensities. Normalize BRD9 levels to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of dBRD9 and I-BRD9 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
dBRD9 and I-BRD9
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with serial dilutions of dBRD9, I-BRD9, or DMSO.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ values.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by dBRD9 and I-BRD9.
Materials:
-
Cancer cell line of interest
-
dBRD9 and I-BRD9
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis
Objective: To assess the effect of dBRD9 and I-BRD9 on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
dBRD9 and I-BRD9
-
DMSO (vehicle control)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds for a specific duration.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The data and mechanistic insights presented in this guide unequivocally demonstrate that the targeted degradation of BRD9 using the PROTAC dBRD9 is a more effective therapeutic strategy than simple inhibition with a binding moiety like I-BRD9. The ability of dBRD9 to catalytically remove the entire BRD9 protein results in a more potent and sustained anti-proliferative and pro-apoptotic response in cancer cells. These findings underscore the transformative potential of PROTAC technology in targeting challenging disease-associated proteins and provide a strong rationale for the continued development of BRD9 degraders for therapeutic applications.
References
"PROTAC BRD9-binding moiety 1" vs VZ185 selectivity
A Comparative Guide to BRD9-Targeting PROTACs: VZ185 vs. dBRD9
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. Among the targets of significant therapeutic interest is BRD9, a bromodomain-containing protein and a component of the BAF (SWI/SNF) chromatin remodeling complex. This guide provides a detailed comparison of two prominent BRD9-targeting PROTACs: VZ185, a dual degrader of BRD9 and its homolog BRD7, and dBRD9, a selective BRD9 degrader. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profiles and experimental validation of these molecules.
Introduction to VZ185 and dBRD9
VZ185 is a potent and selective dual degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of both BRD9 and BRD7.[1][2][3] In contrast, dBRD9 is a heterobifunctional PROTAC that links a BRD9 inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the selective degradation of BRD9.[2][4][5] The choice between a dual-target and a highly selective degrader depends on the specific biological question or therapeutic strategy being pursued.
Quantitative Selectivity and Potency
The selectivity of a PROTAC is a critical attribute that minimizes off-target effects and enhances therapeutic efficacy. The following table summarizes the degradation potency (DC50) and selectivity of VZ185 and dBRD9.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (BRD9) | DC50 (BRD7) | Dmax (BRD9) | Notes |
| VZ185 | BRD9, BRD7 | VHL | RI-1 | 1.8 nM[1] | 4.5 nM[1] | >95%[1] | Demonstrates dual degradation with a slight preference for BRD9. |
| EOL-1 | 2.3 nM[6] | - | - | ||||
| A-204 | 8.3 nM[6] | - | - | ||||
| dBRD9 | BRD9 | CRBN | MOLM-13 | 104 nM[2] | No degradation | >90% | Highly selective for BRD9 over other bromodomains, including BRD7.[5][7] |
| OPM2 | ~10-100 nM[8] | - | - |
Experimental Protocols
The characterization of PROTACs relies on a suite of biochemical and cellular assays to determine their efficacy and selectivity. Detailed below are the key experimental methodologies used to evaluate VZ185 and dBRD9.
Protocol 1: Western Blotting for Protein Degradation
This is a fundamental assay to confirm the dose- and time-dependent degradation of the target protein.
-
Cell Culture and Treatment: Plate cells of interest (e.g., RI-1, MOLM-13) and allow them to adhere or stabilize in culture. Treat the cells with increasing concentrations of the PROTAC (e.g., VZ185 or dBRD9) or a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for the target protein (e.g., anti-BRD9, anti-BRD7) and a loading control (e.g., anti-GAPDH, anti-β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling
This unbiased approach provides a global view of protein level changes across the proteome following PROTAC treatment, enabling a comprehensive assessment of selectivity.[1][4]
-
Sample Preparation: Treat cells (e.g., RI-1 for VZ185, MOLM-13 for dBRD9) with the PROTAC at a concentration known to induce maximal degradation (e.g., 100 nM) or with DMSO as a control, typically for 4-6 hours.[1][4] Harvest and lyse the cells.
-
Protein Digestion and Peptide Labeling: Extract proteins and digest them into peptides using an enzyme such as trypsin. For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The liquid chromatography step separates the complex peptide mixture over time, and the mass spectrometer isolates and fragments the peptides to determine their sequence and quantify the relative abundance of the isobaric tags.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins. Compare the protein abundance in the PROTAC-treated samples to the control samples. A statistically significant decrease in the abundance of a protein indicates degradation. Volcano plots are often used to visualize proteins that are significantly up- or down-regulated.
Visualizing the Mechanism and Pathway
To better understand the context of BRD9 degradation, the following diagrams illustrate the general mechanism of PROTAC action and the role of BRD9 in the BAF complex.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Role of BRD9 within the BAF chromatin remodeling complex.
Conclusion
Both VZ185 and dBRD9 are valuable chemical tools for studying the biology of BRD9. VZ185 offers a strategy for the dual degradation of BRD9 and BRD7, which may be advantageous in contexts where targeting both proteins is therapeutically relevant.[1][3] Conversely, dBRD9 provides a highly selective means to probe the specific functions of BRD9 without confounding effects from BRD7 degradation.[4][5] Proteomic analyses have confirmed the selectivity profiles of both compounds, with VZ185 primarily downregulating BRD7 and BRD9, and dBRD9 showing remarkable selectivity for BRD9.[1][4] The choice of degrader should be guided by the specific research question, with careful consideration of the potential biological consequences of single versus dual target degradation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of BRD9-Targeting PROTACs Against the BET Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading target proteins. This guide provides a comparative analysis of the selectivity profiles of prominent BRD9-targeting PROTACs against the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). Understanding this selectivity is crucial for developing effective and safe therapeutics, as off-target degradation of BET proteins can lead to unintended pharmacological effects.
Comparative Selectivity of BRD9 PROTACs
Several potent and selective BRD9 degraders have been developed. Below is a summary of their half-maximal degradation concentration (DC50) values against BRD9 and other relevant bromodomain-containing proteins. Lower DC50 values indicate higher degradation potency.
| PROTAC Name/Identifier | BRD9-Binding Moiety | E3 Ligase Ligand | BRD9 DC50 | BRD7 DC50 | BET Family Selectivity | Reference |
| PROTAC 11 | BI-7273 | Pomalidomide (CRBN) | 50 nM | - | Significant selectivity over BRD4 and BRD7.[1] | [1] |
| PROTAC 23 | BI-7273 | VHL Ligand | 1.8 nM | 4.5 nM | High potency and selectivity for BRD7/9 degradation.[1] | [1] |
| E5 | Not Specified | Not Specified | 16 pM | - | Selectively degrades BRD9.[2][3] | [2][3] |
Note: A direct quantitative comparison of selectivity against all BET family members (BRD2, BRD3, BRD4) is not consistently available in the cited literature for all compounds.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The general mechanism is illustrated below.
Experimental Protocols for Determining Selectivity
The selectivity of BRD9 PROTACs is typically assessed through a series of biochemical and cellular assays.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay such as the BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with primary antibodies specific for BRD9, BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value for each protein.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays can be used to measure the formation of the ternary complex (PROTAC-target protein-E3 ligase) and to determine binding affinities.[4][5]
-
Assay Setup: In a microplate, combine the purified target protein (e.g., BRD9 or a BET protein), the E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Allow the mixture to incubate at room temperature to enable complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.
Proteomics-Based Approaches
Mass spectrometry-based proteomics provides an unbiased and global view of protein degradation events within the cell.
-
Sample Preparation: Treat cells with the PROTAC or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that have been degraded. This method allows for the simultaneous assessment of the degradation of BRD9, all BET family members, and other potential off-target proteins.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel BRD9-targeting PROTAC.
Conclusion
The development of highly selective BRD9 PROTACs is a promising strategy for the treatment of various diseases, including cancer. As demonstrated, compounds like PROTAC 23 and E5 exhibit high potency for BRD9 degradation with a degree of selectivity over other bromodomain-containing proteins. The rigorous application of the described experimental protocols is essential for characterizing the selectivity profiles of novel degraders and for advancing the most promising candidates toward clinical development.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Battle for BRD9 Downregulation: PROTAC versus siRNA
In the quest to understand and therapeutically target the bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF chromatin remodeling complex implicated in several cancers, researchers have two potent tools at their disposal: PROTAC BRD9-binding moiety 1 and small interfering RNA (siRNA) knockdown. This guide provides a comprehensive comparison of these two modalities, offering researchers, scientists, and drug development professionals a detailed overview of their respective mechanisms, efficacy, specificity, and potential liabilities, supported by experimental data.
Executive Summary
PROTACs (Proteolysis Targeting Chimeras) and siRNAs represent fundamentally different approaches to reducing cellular protein levels. PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. In contrast, siRNAs are short, double-stranded RNA molecules that leverage the RNA interference (RNAi) pathway to mediate the cleavage and subsequent degradation of the target protein's messenger RNA (mRNA), thereby preventing protein synthesis.
This comparison reveals that while both technologies effectively reduce BRD9 levels, they do so with distinct kinetics, potencies, and off-target profiles. PROTACs offer a rapid and potent means of eliminating the entire BRD9 protein, including any non-catalytic scaffolding functions, making them a powerful tool for pharmacological studies and therapeutic development. siRNA provides a valuable method for genetic validation, confirming that a phenotype is a direct result of the loss of the BRD9 gene product.
Mechanism of Action
The divergent mechanisms of PROTACs and siRNA are central to their different experimental applications and outcomes.
This compound operates at the post-translational level. It is a chimeric molecule with one end binding to BRD9 and the other to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This binding event brings the E3 ligase into close proximity with BRD9, leading to the ubiquitination of BRD9. Poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1]
siRNA knockdown of BRD9 acts at the pre-translational level. A synthetic siRNA duplex designed to be complementary to the BRD9 mRNA sequence is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target BRD9 mRNA, leading to its cleavage and degradation. This prevents the translation of the mRNA into BRD9 protein.
References
Validating BRD9 Degradation: A Comparative Guide to PROTAC BRD9-binding moiety 1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BRD9 Degraders
The targeted degradation of bromodomain-containing protein 9 (BRD9), a key component of the noncanonical BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach, offering a powerful modality to eliminate BRD9 protein.[4][5] This guide provides a comparative analysis of BRD9 degradation using PROTACs, with a focus on validating the efficacy of molecules incorporating "PROTAC BRD9-binding moiety 1". We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in this field.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[4][5][6] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (e.g., BRD9-binding moiety 1), a ligand for an E3 ubiquitin ligase (such as CRBN, VHL, or DCAF1), and a linker connecting the two.[5][7] By simultaneously binding to BRD9 and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[8][9]
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound () for sale [vulcanchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of E3 Ligases: CRBN vs. VHL in BRD9-Targeting PROTACs
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two of the most widely utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), in the context of degrading Bromodomain-containing protein 9 (BRD9), a key subunit of the BAF chromatin remodeling complex and a compelling target in oncology.
This comparison centers on two well-characterized BRD9-targeting PROTACs: dBRD9 , which recruits CRBN, and VZ185 , which engages VHL. Both utilize a similar BRD9-binding moiety, derived from the selective BRD9 inhibitor BI-9564, allowing for a focused analysis of the impact of the E3 ligase recruiter on degradation performance.
Quantitative Performance Analysis
The following table summarizes the key performance metrics for the CRBN-based dBRD9 and the VHL-based VZ185, offering a clear comparison of their degradation efficiency and potency.
| Parameter | dBRD9 (CRBN-based) | VZ185 (VHL-based) | Cell Line | Reference |
| BRD9 DC50 | ~13 nM | 1.8 nM / 4.5 nM | HEK293 / RI-1 | [1][2][3] |
| BRD9 Dmax | >95% | >95% | HEK293 / RI-1 | [1][3] |
| BRD7 DC50 | Weakly affected | 4.5 nM / 34 nM | HEK293 / RI-1 | [2][3][4] |
Key Observations:
-
Potency: The VHL-recruiting PROTAC, VZ185, demonstrates superior potency in degrading BRD9, with a significantly lower half-maximal degradation concentration (DC50) compared to the CRBN-based dBRD9.[1][2][3]
-
Selectivity: While both PROTACs effectively degrade BRD9, VZ185 also potently degrades BRD7, a close homolog of BRD9. In contrast, dBRD9 shows a greater selectivity for BRD9, with minimal impact on BRD7 levels.[2][3][4] This highlights a critical consideration in PROTAC design, where the choice of E3 ligase can influence the selectivity profile against related proteins.
-
Maximal Degradation: Both dBRD9 and VZ185 are capable of achieving near-complete degradation of BRD9 (Dmax >95%), indicating that both CRBN and VHL can be effectively hijacked to mediate robust target protein removal.[1][3]
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both CRBN- and VHL-based BRD9 PROTACs involves the formation of a ternary complex between the PROTAC, the BRD9 target protein, and the respective E3 ligase complex. This proximity induces the ubiquitination of BRD9, marking it for subsequent degradation by the proteasome.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate and compare BRD9-targeting PROTACs. For detailed protocols, please refer to the supplementary information of the cited literature.
Cell Culture and Treatment:
-
HEK293 or other suitable human cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For degradation experiments, cells are seeded in multi-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the PROTACs (dBRD9 or VZ185) or DMSO as a vehicle control for the indicated time points (e.g., 2, 4, 8, 24 hours).
Western Blotting for Protein Degradation Analysis:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BRD9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. The level of BRD9 is normalized to the loading control and expressed as a percentage relative to the DMSO-treated control. DC50 and Dmax values are calculated from the dose-response curves.
References
Assessing On-Target Effects of BRD9-Targeting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent BRD9-targeting PROTACs (Proteolysis Targeting Chimeras) and inhibitors, offering a framework for assessing the on-target effects of novel degraders such as those synthesized using "PROTAC BRD9-binding moiety 1". The information presented here is intended to guide experimental design and aid in the evaluation of potential therapeutic candidates targeting the epigenetic reader BRD9.
Introduction to BRD9 and PROTAC Technology
Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant target in oncology.[1] Its involvement in gene transcription regulation makes it a key player in the proliferation of certain cancers.[1] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[1] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein.
While specific experimental data for "this compound" is not publicly available, this guide will compare the performance of well-characterized BRD9 degraders and inhibitors to provide a benchmark for evaluation.
Comparative Performance of BRD9 Degraders and Inhibitors
The efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein, leading to a desired biological outcome. Key performance indicators include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in functional assays.
| Compound | Type | Target(s) | DC50 | IC50 | Cell Line(s) | Key Findings & Selectivity |
| CFT8634 | PROTAC Degrader | BRD9 | 2.7 nM | - | Synovial sarcoma and malignant rhabdoid tumor cell lines | Orally bioavailable; potent and selective degradation of BRD9.[2] |
| E5 | PROTAC Degrader | BRD9 | 16 pM | 0.27 nM | MV4-11 | Highly potent and selective BRD9 degradation; induces cell cycle arrest and apoptosis.[3] |
| PROTAC 11 | PROTAC Degrader | BRD9 | 50 nM | 104 nM | - | Significant selectivity for BRD9 over BRD4 and BRD7.[1] |
| PROTAC 23 | PROTAC Degrader | BRD7/BRD9 | 1.8 nM (BRD9) | - | EOL-1, A-204 | Potent degrader of both BRD7 and BRD9.[1] |
| dBRD9 | PROTAC Degrader | BRD9 | - | - | MOLM-13 | Selectively degrades BRD9 with no significant effect on BRD4 and BRD7 expression.[4] |
| I-BRD9 | Inhibitor | BRD9 | - | - | NB4, MV4-11 | Selective chemical probe for BRD9; inhibits AML cell proliferation.[5] Greater than 700-fold selectivity over the BET family and 200-fold over BRD7.[6] |
Experimental Protocols for Assessing On-Target Effects
To rigorously evaluate a novel BRD9 PROTAC, a series of in vitro experiments are essential. Below are detailed methodologies for key assays.
Western Blotting for BRD9 Degradation
This assay directly measures the reduction in BRD9 protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the BRD9 PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[7]
Cell Viability Assays (CTG or CCK-8)
These assays assess the functional consequence of BRD9 degradation on cell proliferation and viability.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Treat cells with a serial dilution of the BRD9 PROTAC. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay Procedure:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
A similar protocol can be followed for the CCK-8 assay, which is a colorimetric assay.[8]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol (In-Cell):
-
Cell Treatment: Treat cells with the BRD9 PROTAC for a time point that precedes significant degradation (e.g., 1-2 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block the degradation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing inhibitors of deubiquitinating enzymes (DUBs).
-
Incubitate the cell lysates with an anti-BRD9 antibody to immunoprecipitate BRD9 and its binding partners.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitinated BRD9. An increase in the ubiquitin signal in the PROTAC-treated and proteasome inhibitor co-treated samples compared to controls indicates PROTAC-mediated ubiquitination.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental processes is crucial for understanding the on-target effects of a BRD9 PROTAC.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of BRD9-Targeting PROTACs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of "PROTAC BRD9-binding moiety 1" (dBRD9/PROTAC 11) and other prominent BRD9-targeting Proteolysis Targeting Chimeras (PROTACs) in various cancer cell lines. The data presented herein is compiled from recent studies and is intended to aid researchers in the selection and application of these molecules for cancer research and drug development.
Introduction to BRD9-Targeting PROTACs
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology. As a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in gene transcription and is implicated in the proliferation and survival of various cancer cells.[1][2] PROTACs are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation through the ubiquitin-proteasome system.[3][4] This guide focuses on the comparative efficacy of several BRD9 PROTACs, providing a valuable resource for researchers in the field.
The primary focus, "this compound," is identified as dBRD9 (also known as PROTAC 11), a molecule constructed from the BRD9 inhibitor BI-7273 and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.[3][5] Its performance is compared against other notable BRD9 degraders, including VZ185 (a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC), DBr-1 (a DCAF1 E3 ligase-recruiting PROTAC), and the highly potent PROTAC E5.[6][7]
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the degradation potency (DC50) and anti-proliferative/cytotoxic effects (IC50/EC50) of various BRD9 PROTACs across a range of cancer cell lines.
| PROTAC | E3 Ligase Recruited | Cell Line | Cancer Type | DC50 (nM) | IC50/EC50 (nM) | Reference(s) |
| dBRD9 (PROTAC 11) | CRBN | MOLM-13 | Acute Myeloid Leukemia | Dose-dependent degradation | Potent anti-proliferative effect | [8] |
| EOL-1 | Eosinophilic Leukemia | - | 5 | [9] | ||
| A-204 | Malignant Rhabdoid Tumor | - | 90 | [9] | ||
| VZ185 | VHL | HeLa | Cervical Cancer | - | - | [9] |
| RI-1 | - | Strong degradation | - | [9] | ||
| EOL-1 | Eosinophilic Leukemia | 2-8 (for BRD9) | 3 | [3][9] | ||
| A-204 | Malignant Rhabdoid Tumor | 2-8 (for BRD9) | 40 | [3][9] | ||
| - | - | 4.5 (for BRD9), 1.8 (for BRD7) | - | [3] | ||
| DBr-1 | DCAF1 | HEK293 (BRD9-HiBiT) | Embryonic Kidney | DC50 values determined | - | [6][10] |
| PROTAC E5 | Not Specified | MV4-11 | Acute Myeloid Leukemia | 0.016 | 0.27 | [7][11][12] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | - | 1.04 | [7][11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate key signaling pathways involving BRD9 and a general workflow for assessing PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from Promega's technical bulletin.[2][13]
Objective: To quantify the number of viable cells in culture after treatment with BRD9 PROTACs.
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cancer cell lines
-
Cell culture medium
-
BRD9 PROTACs and control compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Prepare opaque-walled multiwell plates with cells in culture medium (100 µl per well for 96-well plates or 25 µl for 384-well plates).
-
Include control wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Add the desired concentrations of BRD9 PROTACs or control compounds to the experimental wells.
-
Incubate the plates according to the specific experimental protocol.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Record the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Protein Degradation Assay (HiBiT-based)
This protocol is based on the HiBiT protein tagging technology for quantifying protein degradation.[14][15]
Objective: To measure the degradation of BRD9 protein induced by PROTACs in living cells.
Materials:
-
CRISPR/Cas9-engineered cell line expressing HiBiT-tagged BRD9
-
LgBiT protein
-
Lytic detection reagent (buffer, substrate, LgBiT protein)
-
PROTAC compounds
-
Luminometer
Procedure:
-
Cell Preparation and Plating:
-
Plate the HiBiT-tagged BRD9 cells in a multiwell plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the BRD9 PROTACs.
-
Add the compounds to the cells and incubate for the desired time points.
-
-
Lytic Measurement:
-
Prepare the lytic detection reagent containing LgBiT protein and substrate.
-
Add the lytic reagent to the cells to measure the luminescence, which corresponds to the amount of remaining HiBiT-tagged BRD9.
-
-
Data Analysis:
-
Calculate key degradation parameters such as the rate of degradation, Dmax (maximum degradation), and DC50 (concentration for 50% degradation).
-
Western Blot Analysis for Protein Degradation
This is a general protocol for confirming protein degradation.[16][17]
Objective: To visualize and quantify the reduction in BRD9 protein levels following PROTAC treatment.
Materials:
-
Cancer cell lines
-
BRD9 PROTACs
-
Lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-BRD9)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of the BRD9 PROTAC for a specified time.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a loading control antibody to ensure equal protein loading.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities to determine the extent of BRD9 degradation relative to the control.
-
Conclusion
The selection of a BRD9-targeting PROTAC for research or therapeutic development depends on several factors, including the specific cancer type and the desired E3 ligase engagement. The data presented in this guide highlights the potent and selective degradation of BRD9 by molecules like dBRD9, VZ185, and the exceptionally potent E5. The provided experimental protocols offer a foundation for researchers to design and execute their own efficacy studies. As the field of targeted protein degradation continues to evolve, comparative analyses like this will be crucial for advancing the development of novel cancer therapies.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe BRD9-PROTAC-E5 | Chemical Probes Portal [chemicalprobes.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ch.promega.com [ch.promega.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ptglab.com [ptglab.com]
A Comparative Guide to the Antiproliferative Effects of BRD9 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. BRD9 is implicated in the proliferation of various cancers, including acute myeloid leukemia (AML), synovial sarcoma, and prostate cancer.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to eliminate BRD9 protein, leading to potent antiproliferative effects. This guide provides an objective comparison of the performance of several prominent BRD9 PROTACs, supported by experimental data, detailed protocols, and pathway visualizations.
Overview of Compared BRD9 PROTACs
This guide focuses on a selection of well-characterized BRD9 PROTACs, each comprising a ligand for BRD9, a linker, and a ligand for an E3 ubiquitin ligase to trigger the degradation of BRD9 via the ubiquitin-proteasome system. The key differentiating features of the compared PROTACs are summarized below.
| PROTAC | BRD9 Ligand | E3 Ligase Ligand | E3 Ligase Recruited | Key Characteristics |
| dBRD9 | BI-7273 | Pomalidomide | Cereblon (CRBN) | One of the first-generation selective BRD9 degraders. |
| dBRD9-A | BI-7273 derivative | Pomalidomide derivative | Cereblon (CRBN) | Optimized analogue of dBRD9 with improved degradation properties.[3] |
| PROTAC 11 | BI-7273 | Pomalidomide | Cereblon (CRBN) | Demonstrates potent and selective BRD9 degradation.[4] |
| C6 | BI-7271 | Thalidomide derivative | Cereblon (CRBN) | Orally active and selective BRD9 degrader.[5][6] |
| CW-3308 | Undisclosed | Cereblon (CRBN) ligand | Cereblon (CRBN) | Potent, selective, and orally bioavailable BRD9 degrader.[7][8] |
| E5 | Undisclosed | Undisclosed | Undisclosed | Highly potent and selective BRD9 degrader.[9] |
| QA-68 | EA-89 | Pomalidomide derivative | Cereblon (CRBN) | Potent and selective BRD9 degrader with activity in leukemia.[10] |
| PROTAC 23 | BI-7273 | VHL ligand | von Hippel-Lindau (VHL) | A dual degrader of BRD9 and its close homolog BRD7.[4] |
Quantitative Comparison of Antiproliferative and Degradation Activity
The following tables summarize the half-maximal degradation concentration (DC50) and half-maximal inhibitory/effective concentration (IC50/EC50) values for the compared BRD9 PROTACs in various cancer cell lines. These values are critical indicators of the potency of these molecules in inducing BRD9 degradation and inhibiting cancer cell proliferation.
Table 1: BRD9 Degradation Potency (DC50)
| PROTAC | Cell Line | Cancer Type | DC50 (nM) | Treatment Time (h) |
| PROTAC 11 | MOLM-13 | Acute Myeloid Leukemia | 50 | Not Specified |
| C6 | MV4-11 | Acute Myeloid Leukemia | 1.02 | 24 |
| CW-3308 | G401 | Rhabdoid Tumor | < 10 | Not Specified |
| CW-3308 | HS-SY-II | Synovial Sarcoma | < 10 | Not Specified |
| E5 | MV4-11 | Acute Myeloid Leukemia | 0.016 | Not Specified |
| PROTAC 23 | HeLa | Cervical Cancer | 1.8 (for BRD9) | Not Specified |
| PROTAC 23 | HeLa | Cervical Cancer | 4.5 (for BRD7) | Not Specified |
Table 2: Antiproliferative Activity (IC50/EC50)
| PROTAC | Cell Line | Cancer Type | IC50/EC50 (nM) | Treatment Time (days) |
| dBRD9 | MOLM-13 | Acute Myeloid Leukemia | 56.6 | Not Specified |
| dBRD9-A | Synovial Sarcoma Lines | Synovial Sarcoma | Potent Growth Inhibition | Not Specified |
| PROTAC 11 | MOLM-13 | Acute Myeloid Leukemia | 104 | Not Specified |
| C6 | MV4-11 | Acute Myeloid Leukemia | 3.69 | 7 |
| C6 | MOLM-13 | Acute Myeloid Leukemia | 21.03 | 7 |
| E5 | MV4-11 | Acute Myeloid Leukemia | 0.27 | Not Specified |
| E5 | OCI-LY10 | Diffuse Large B-cell Lymphoma | 1.04 | Not Specified |
| QA-68 | MV4-11 | Acute Myeloid Leukemia | 1 - 10 | 6 |
| QA-68 | SKM-1 | Acute Myeloid Leukemia | 1 - 10 | 6 |
| QA-68 | Kasumi-1 | Acute Myeloid Leukemia | 10 - 100 | 6 |
| PROTAC 23 | EOL-1 | Eosinophilic Leukemia | 3 | Not Specified |
| PROTAC 23 | A-204 | Rhabdoid Tumor | 40 | Not Specified |
Signaling Pathways and Mechanisms of Action
The antiproliferative effects of BRD9 PROTACs stem from the degradation of BRD9 and the subsequent disruption of its role in chromatin remodeling and gene transcription. This leads to the downregulation of key oncogenic signaling pathways.
Caption: Mechanism of action of BRD9 PROTACs leading to antiproliferative effects.
BRD9 has been shown to regulate the expression of key oncogenes such as c-MYC and to be involved in STAT5 signaling, both of which are critical for the proliferation and survival of cancer cells.[10] In prostate cancer, BRD9 has been implicated in regulating androgen receptor (AR) signaling.[11] By inducing the degradation of BRD9, these PROTACs effectively shut down these pro-survival pathways, leading to cell cycle arrest and apoptosis.
References
- 1. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 PROTAC C6 | BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to BRD9-Targeting PROTACs in Xenograft Models
For researchers and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of the in vivo validation of various BRD9-targeting PROTACs and inhibitors in xenograft models. While specific xenograft efficacy data for the generically named "PROTAC BRD9-binding moiety 1" is not publicly available, this guide focuses on a comparative analysis of leading alternative BRD9-targeting compounds with published preclinical data.
Overview of BRD9-Targeting Strategies
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a key player in gene regulation.[1] Its role in various cancers, including synovial sarcoma, malignant rhabdoid tumors, acute myeloid leukemia (AML), and prostate cancer, has made it an attractive therapeutic target.[1][2][3] Both small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) have been developed to target BRD9. PROTACs offer a distinct mechanism by inducing the degradation of the target protein rather than just inhibiting its function.
Comparative Efficacy in Xenograft Models
The following tables summarize the available quantitative data from xenograft studies for several BRD9-targeting PROTACs and inhibitors. This allows for a direct comparison of their anti-tumor activity in various cancer models.
BRD9-Targeting PROTACs: In Vivo Efficacy
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| CFT8634 | Synovial Sarcoma | Patient-Derived Xenograft (PDX) | Oral (daily) | Dose-dependent tumor growth inhibition and durable tumor regressions. No regrowth observed after an 89-day treatment period followed by a 51-day observation. | [4] |
| FHD-609 | Synovial Sarcoma | SYO-1 & ASKA Cell-Derived Xenograft (CDX) | Intravenous (single or multiple doses) | Dose- and time-dependent BRD9 degradation correlating with antitumor efficacy. Complete suppression of tumor growth over 30 days at 2.0 mg/kg. Superior tumor growth inhibition compared to standard-of-care therapies. | [5] |
| CW-3308 | Synovial Sarcoma | HS-SY-II CDX | Oral (single dose) | Efficiently reduced BRD9 protein by >90% in tumor tissue. Oral administration effectively inhibited tumor growth. | [6][7] |
| PROTAC E5 | Hematological Tumors | MV4-11 & OCI-LY10 CDX | Not specified | Confirmed therapeutic efficacy in xenograft tumor models. | [8][9] |
| dBRD9-A | Multiple Myeloma | OPM2 disseminated xenograft | 50 mg/kg, intraperitoneal (daily for 21 days) | Significantly reduced tumor burden. | [10] |
BRD9 Inhibitors: In Vivo Efficacy
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| I-BRD9 | Prostate Cancer | LNCaP CDX | Not specified | Knockdown of BRD9, which is mimicked by I-BRD9, significantly slowed tumor growth when tumors reached 200 mm³. | [3] |
| BI-7273 | Acute Myeloid Leukemia (AML) | Not specified | Not specified | Displayed antitumor activity in an AML xenograft model. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the cited xenograft studies.
General Xenograft Protocol
A common workflow for establishing and evaluating compounds in xenograft models is depicted below. Specific details for cell lines, animal models, and treatment regimens vary between studies.
Caption: General workflow for xenograft model studies.
Detailed Protocols:
-
CFT8634 in Synovial Sarcoma PDX: Patient-derived synovial sarcoma xenografts were implanted in mice. Treatment with CFT8634 was administered orally on a daily basis for 89 days, followed by a 51-day observation period to assess for tumor regrowth.[4]
-
FHD-609 in Synovial Sarcoma CDX: SYO-1 or ASKA synovial sarcoma cells were subcutaneously injected into mice. Once tumors were established, FHD-609 was administered intravenously at various doses and schedules. Tumor growth was monitored over 30 days.[5]
-
CW-3308 in Synovial Sarcoma CDX: HS-SY-II synovial sarcoma cells were used to establish xenografts. A single oral dose of CW-3308 was administered, and the effect on BRD9 protein levels in the tumor tissue and tumor growth was evaluated.[6][7]
-
dBRD9-A in Multiple Myeloma Xenograft: OPM2 multiple myeloma cells expressing luciferase were intravenously injected into NSG mice. After tumor engraftment, mice were treated intraperitoneally with 50 mg/kg dBRD9-A daily for 21 days. Tumor burden was monitored by bioluminescence imaging.[10]
-
BRD9 Knockdown (mimicking I-BRD9) in Prostate Cancer Xenograft: LNCaP prostate cancer cells with a doxycycline-inducible shRNA against BRD9 were subcutaneously injected into NCr nude mice. Doxycycline was administered to induce BRD9 knockdown either immediately after injection or after tumors reached 200 mm³.[3]
BRD9 Signaling and Mechanism of Action
BRD9 functions as a critical component of the ncBAF (SWI/SNF) chromatin remodeling complex. This complex plays a pivotal role in regulating gene expression by altering chromatin structure.[1][11] The inhibition or degradation of BRD9 disrupts these processes, leading to anti-tumor effects.
Caption: Mechanism of BRD9 PROTACs and downstream signaling.
The degradation of BRD9 by PROTACs leads to the disruption of the ncBAF complex. This results in altered chromatin accessibility and dysregulation of gene expression. Key oncogenic pathways that are suppressed following BRD9 degradation include:
-
MYC: BRD9 is known to regulate the transcription of the MYC oncogene, and its degradation leads to decreased MYC levels.[2]
-
Wnt/β-catenin: Knockdown of BRD9 has been shown to inhibit lung and colon cancer development through the Wnt/β-catenin signaling pathway.[12]
-
STAT5: In leukemia, the BRD9-STAT5 axis plays a crucial role in cell proliferation and survival.[2]
Ultimately, the disruption of these pathways leads to decreased cancer cell proliferation and increased apoptosis.
Conclusion
The landscape of BRD9-targeted therapies is rapidly evolving, with several potent and selective PROTAC degraders demonstrating significant anti-tumor efficacy in preclinical xenograft models. Compounds like CFT8634, FHD-609, and CW-3308 have shown promising results in cancers with a dependency on BRD9, such as synovial sarcoma. While direct comparative data for "this compound" is unavailable, the information presented here on validated alternatives provides a strong foundation for researchers to make informed decisions in their drug development programs. The detailed experimental protocols and understanding of the underlying signaling pathways are critical for designing future studies and advancing novel BRD9-targeted therapies to the clinic.
References
- 1. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 6. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of a PROTAC BRD9-Binding Moiety with BRD7
A Comparative Guide for Researchers in Drug Discovery
In the rapidly evolving field of targeted protein degradation, the selectivity of PROTAC (Proteolysis Targeting Chimera) components is paramount for achieving desired therapeutic outcomes while minimizing off-target effects. This guide provides a detailed comparison of the binding affinity of a commonly used PROTAC BRD9-binding moiety, derived from the inhibitor BI-7273, for its primary target, Bromodomain-containing protein 9 (BRD9), versus its close homolog, BRD7. Understanding this cross-reactivity is crucial for the design and interpretation of experiments involving BRD9-targeting PROTACs.
Quantitative Binding Affinity Analysis
The binding affinity of the BRD9-binding moiety, based on its parent inhibitor BI-7273, has been quantitatively assessed against both BRD9 and BRD7 using various biophysical and biochemical assays. The data consistently demonstrates a higher affinity for BRD9 over BRD7.
| Moiety (Parent Inhibitor) | Target | Assay Type | IC50 (nM)[1][2][3] | Kd (nM)[2][3] |
| PROTAC BRD9-binding moiety 1 (from BI-7273) | BRD9 | AlphaScreen | 19 | 0.75 |
| ITC | - | 15 | ||
| BRD7 | AlphaScreen | 117 | 0.3 |
Note: The binding affinity of the PROTAC moiety is represented by the data for its parent inhibitor, BI-7273. It is assumed that the linkage to the E3 ligase ligand does not significantly alter its intrinsic binding properties to the bromodomain.
Experimental Methodologies
The following sections detail the protocols for the key experiments used to determine the binding affinities presented above.
AlphaScreen® Competitive Binding Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions. In this context, it is employed as a competitive binding assay to determine the IC50 value of a test compound (the BRD9-binding moiety) against the interaction of BRD9 or BRD7 with an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing 3x BRD9 assay buffer (50 mM HEPES pH 7.4, 25 mM NaCl, 0.05% Tween 20, 0.1% BSA, 10 mM DTT), biotinylated acetylated histone H4 peptide, and either GST-tagged BRD9 or GST-tagged BRD7 protein.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical starting concentration is 100 µM.
-
-
Assay Plate Setup:
-
In a 384-well OptiPlate, add the compound dilutions.
-
Add the master mix of protein and peptide to each well.
-
-
Bead Addition and Incubation:
-
Prepare a mixture of AlphaLISA® Glutathione Acceptor beads and AlphaScreen® Streptavidin Donor beads in the assay buffer.
-
Add the bead mixture to all wells.
-
Incubrate the plate for 30 minutes at room temperature in the dark with gentle shaking.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable microplate reader, measuring the luminescent signal at 520-620 nm.
-
-
Data Analysis:
-
The signal will be inversely proportional to the binding of the test compound.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Express and purify recombinant BRD9 protein.
-
Prepare a solution of the this compound in the same buffer used for the final dialysis of the protein to minimize heats of dilution. A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Instrument Setup:
-
Load the BRD9 protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Biological Context: BRD9 and BRD7 in SWI/SNF Complexes
BRD9 and BRD7 are both components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. However, they are mutually exclusive components of distinct subtypes of this complex. BRD9 is a subunit of the non-canonical BAF (ncBAF) complex, while BRD7 is a subunit of the polybromo-associated BAF (PBAF) complex. This differential incorporation into distinct functional complexes underscores the importance of selective targeting for elucidating their specific biological roles and for therapeutic intervention.
Caption: Differential composition of ncBAF and PBAF chromatin remodeling complexes.
Conclusion
The available data indicates that the "this compound," based on its parent molecule BI-7273, exhibits a clear preference for BRD9 over BRD7, with an approximately 6-fold higher potency in cell-free binding assays. While this demonstrates a good degree of selectivity, the micromolar to sub-micromolar affinity for BRD7 should be taken into consideration when designing and interpreting cellular experiments, as high concentrations of a BRD9-targeting PROTAC could lead to off-target degradation of BRD7. For studies requiring highly specific inhibition or degradation of BRD9, it is advisable to perform counter-screening against BRD7 and to use the lowest effective concentration of the PROTAC.
References
A Head-to-Head Comparison of BRD9 PROTACs in Hematological Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in hematological malignancies. Unlike traditional inhibitors, Proteolysis-Targeting Chimeras (PROTACs) mediate the degradation of BRD9, offering a distinct and potentially more potent mechanism of action. This guide provides a head-to-head comparison of prominent BRD9 PROTACs, summarizing their performance based on preclinical data in hematological cancer models.
Performance of BRD9 PROTACs: A Comparative Overview
The efficacy of BRD9 PROTACs is typically evaluated by their ability to induce degradation of BRD9 (quantified as DC50, the concentration required to degrade 50% of the protein) and their anti-proliferative effects on cancer cells (measured by IC50, the concentration that inhibits 50% of cell growth). The table below summarizes key quantitative data for several BRD9 PROTACs in various hematological cancer cell lines.
| PROTAC | E3 Ligase Recruited | Hematological Cancer Cell Line | DC50 (nM) | IC50 (nM) | Key Findings & Selectivity |
| CFT8634 | CRBN | Synovial Sarcoma & SMARCB1-null tumors | 2.7 | - | Orally bioavailable; demonstrated robust, dose-dependent BRD9 degradation in preclinical models and patients.[1] |
| FHD-609 | CRBN | Acute Myeloid Leukemia (AML) | - | <20 (in sensitive AML lines) | Potent and selective BRD9 degrader; sensitivity in AML cell lines is associated with high IRF8 expression. |
| AMX-883 | DCAF16 | Acute Myeloid Leukemia (AML) | - | - | A "Targeted Glue" degrader with a novel mechanism; shows synergy with venetoclax (B612062) and azacitidine.[2] |
| E5 | Not Specified | MV4-11 (AML) | 0.016 | 0.27 | Highly potent and selective for BRD9 over BRD4 and BRD7.[3][4] |
| OCI-LY10 (Lymphoma) | - | 1.04 | Induces cell cycle arrest and apoptosis.[3][4] | ||
| dBRD9 | CRBN | MOLM-13 (AML) | ~50 | 104 | One of the earlier BRD9 PROTACs, showed selectivity for BRD9 over BRD4 and BRD7.[5] |
| VZ185 | VHL | Not Specified | 4.5 (for BRD9) | - | Degrades both BRD7 and BRD9.[6] |
| DBr-1 | DCAF1 | Not Specified | 90 | - | Utilizes a less common E3 ligase for BRD9 degradation.[6] |
Mechanism of Action and Experimental Evaluation
BRD9 PROTACs are heterobifunctional molecules that induce the degradation of the BRD9 protein through the ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between the PROTAC, the BRD9 protein, and a recruited E3 ubiquitin ligase.
Signaling Pathway of BRD9 PROTAC Action
Caption: Mechanism of BRD9 degradation by a PROTAC.
Experimental Workflow for Evaluating BRD9 PROTACs
Caption: General experimental workflow for BRD9 PROTAC evaluation.
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is used to determine the extent of BRD9 protein degradation following treatment with a PROTAC.
Materials:
-
Hematological cancer cell line of interest
-
BRD9 PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (for adherent lines) or reach the desired density. Treat cells with varying concentrations of the BRD9 PROTAC or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[7][8]
-
-
Data Analysis: Quantify the intensity of the protein bands and normalize the BRD9 signal to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo® or MTT)
This assay measures the anti-proliferative effect of the BRD9 PROTAC.
Materials:
-
Hematological cancer cell line of interest
-
BRD9 PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a serial dilution of the BRD9 PROTAC or DMSO for a specified period (e.g., 72 hours).
-
Assay:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate, and measure luminescence using a plate reader.
-
For MTT: Add MTT reagent to each well, incubate to allow for formazan (B1609692) crystal formation, solubilize the crystals with DMSO, and measure the absorbance.[9][10]
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion
The landscape of BRD9 degraders for hematological malignancies is rapidly evolving, with several promising candidates demonstrating potent and selective activity in preclinical models. Newer PROTACs like E5 show exceptionally low picomolar DC50 values, highlighting the potential for highly effective BRD9 degradation. The choice of E3 ligase, linker, and warhead all play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of these molecules. The data and protocols presented in this guide offer a framework for the comparative evaluation of existing and novel BRD9 PROTACs, aiding in the advancement of this therapeutic modality for patients with hematological cancers.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. Amphista Therapeutics nominates AMX-883, an orally available Targeted Glue™ degrader of BRD9, as its first clinical development candidate for the treatment of acute myeloid leukaemia - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC BRD9-binding moiety 1
This document provides crucial safety and logistical information for the proper disposal of PROTAC BRD9-binding moiety 1, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should occur in a well-ventilated area to minimize inhalation exposure.
Spill and Emergency Procedures
In the event of an accidental spill, immediate and precise action is required to mitigate any potential hazards.
Spill Containment and Cleanup:
-
Area Evacuation: Immediately evacuate all non-essential personnel from the vicinity of the spill.[1]
-
Ventilation: Ensure the area is adequately ventilated to disperse any airborne contaminants.[1]
-
Containment: Prevent the spill from spreading. It is crucial to keep the substance away from drains and watercourses.[1]
-
Cleanup: For liquid spills, use an absorbent material such as diatomite or a universal binder to soak up the substance.[1] Following absorption, decontaminate the affected surfaces and equipment by scrubbing them with alcohol.[1]
All materials used in the cleanup process, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste in accordance with institutional and local regulations.[1][2]
First Aid Measures:
-
Eye Contact: Should the substance come into contact with the eyes, flush them immediately with copious amounts of water and seek prompt medical attention.[1]
-
Skin Contact: In case of skin contact, rinse the affected area thoroughly with water and remove any contaminated clothing.[1]
-
Inhalation: If inhaled, move the individual to an area with fresh air.[1]
-
Ingestion: If ingested, wash the mouth out with water and do not induce vomiting. Seek immediate medical assistance.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous chemical waste from the point of generation to its final disposal.[3]
1. Waste Identification and Segregation:
-
Any quantity of this compound that is no longer intended for use is considered waste.[4]
-
This includes the pure compound, solutions containing the moiety, and any lab materials that have come into contact with it (e.g., pipette tips, gloves, and containers).
-
This chemical waste must be segregated from other waste streams to prevent dangerous reactions.[5][6]
2. Waste Collection and Storage:
-
Containers: Use only approved, leak-proof containers that are chemically compatible with the waste.[5][6] The containers must be kept securely sealed when not in use.[4][5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," its CAS Number (2448414-41-1), and a clear indication of the hazards.[7]
-
Storage: Store the labeled waste containers in a designated and secure satellite accumulation area.[3]
3. Final Disposal:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.[3]
-
Professional Disposal: The final disposal will be carried out by a licensed hazardous waste management company. The most common and effective method for this type of organic chemical waste is high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
Personal protective equipment for handling PROTAC BRD9-binding moiety 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC BRD9-binding moiety 1 (hydrochloride). Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. This document offers step-by-step guidance to directly address operational questions concerning this potent research compound.
Immediate Safety Information
Hazard Identification: this compound hydrochloride is classified as a hazardous substance. The primary immediate risks are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
Due to its nature as a potent, biologically active molecule, it should be handled with the utmost care to prevent inadvertent exposure.
Compound Properties
| Property | Value | Source |
| CAS Number | 2448414-41-1 | MedChemExpress[1] |
| Molecular Formula | C₂₃H₂₆ClN₃O₇S₂ | MedChemExpress[1] |
| Molecular Weight | 556.05 g/mol | MedChemExpress[1] |
| Appearance | Solid (Light yellow to yellow powder) | MedChemExpress[1] |
| Solubility | DMSO: 20.83 mg/mL (requires sonication)Water: 2.5 mg/mL (requires sonication) | MedChemExpress[1] |
| Storage | Solid: 4°C, sealed from moisture.In Solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress[1] |
Personal Protective Equipment (PPE)
A risk-based approach is critical for selecting appropriate PPE when handling this compound. Given the lack of a specific Occupational Exposure Limit (OEL), a control banding strategy is recommended. Based on its classification as a skin and eye irritant and its nature as a potent compound, a high level of precaution is warranted.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves. The outer glove should have a long cuff. | Protects against skin contact and irritation. Double gloving provides an extra layer of protection in case of a tear in the outer glove.[2] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Prevents eye irritation from airborne particles or splashes.[2] |
| Body Protection | A disposable, low-linting protective gown or coverall (e.g., Tyvek) with long sleeves and tight-fitting cuffs. | Minimizes skin exposure and prevents contamination of personal clothing.[3] |
| Respiratory Protection | An N95 respirator is recommended, especially when handling the powder outside of a contained ventilation device. | Protects the respiratory system from inhalation of fine powder particles.[4] |
Operational Plans: Step-by-Step Guidance
Weighing the Solid Compound
Handling the powdered form of a potent compound presents the highest risk of exposure due to potential aerosolization.
Experimental Protocol:
-
Preparation:
-
Ensure the weighing area is clean and decontaminated.
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure (VBE) to contain any airborne powder.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing Procedure:
-
Use a dedicated set of weighing tools (spatula, weighing paper/boat).
-
Carefully open the container with the compound, avoiding any sudden movements that could create dust.
-
Gently tap the desired amount of powder onto the weighing paper or into the weigh boat. Avoid scooping in a manner that generates dust.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Post-Weighing:
-
Clean the weighing area and tools immediately.
-
Carefully fold the weighing paper or handle the weigh boat to prevent spilling the powder during transfer.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) as cytotoxic waste.
-
Reconstitution of the Compound
Experimental Protocol:
-
Preparation:
-
All reconstitution should be performed in a chemical fume hood or biological safety cabinet.
-
Ensure all materials (solvent, sterile vials, syringes) are readily available.
-
Don the appropriate PPE.
-
-
Reconstitution Procedure:
-
Carefully transfer the weighed solid into a sterile vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial.
-
To aid dissolution, sonicate the vial as recommended.[1]
-
Gently swirl the vial until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at the recommended temperature (-20°C for short-term, -80°C for long-term).[1]
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous (cytotoxic) waste.[5]
Waste Segregation and Collection
| Waste Type | Disposal Container |
| Solid Waste | Designated, labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes contaminated gloves, gowns, weighing paper, pipette tips, and vials. |
| Liquid Waste | Separate, sealed, and shatter-resistant container clearly labeled as "Hazardous Waste" and "Cytotoxic Waste". This includes any unused stock solutions or experimental solutions. |
| Sharps | Puncture-resistant sharps container specifically designated for cytotoxic waste. This includes needles and syringes used for reconstitution. |
Disposal Workflow
Caption: Workflow for the safe disposal of waste contaminated with this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
Spill Cleanup Protocol
-
Evacuate and Secure:
-
Alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill area.
-
-
Don PPE:
-
Before re-entering the area, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
-
Contain and Clean:
-
For Powder Spills: Gently cover the spill with absorbent pads and then wet the pads with water to prevent the powder from becoming airborne.[6]
-
For Liquid Spills: Cover the spill with absorbent material, working from the outside in.
-
Carefully collect all contaminated materials using scoops or forceps and place them in a designated hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol), starting from the outer edge and working inward.
-
Wipe the area with clean, wet absorbent pads to rinse.
-
Allow the area to dry completely.
-
-
Dispose:
-
Dispose of all cleaning materials and contaminated PPE as cytotoxic waste.
-
Wash hands thoroughly after the cleanup is complete.
-
Logical Flow for Spill Response
Caption: Step-by-step logical flow for responding to a spill of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eyecandypigments.com [eyecandypigments.com]
- 3. ribbletechnology.co.uk [ribbletechnology.co.uk]
- 4. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
